4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXSFMWWHHIALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Properties of 4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermodynamic Properties in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful translation from a promising candidate to a viable therapeutic agent. Among these, thermodynamic properties serve as a fundamental cornerstone, governing aspects from solid-state stability and solubility to bioavailability and manufacturability. This guide provides an in-depth exploration of the thermodynamic characteristics of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, a heterocyclic compound of significant interest due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, further underscores the relevance of this molecule, as this substituent is known to profoundly influence properties such as metabolic stability and lipophilicity.[1]
While specific experimental data for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is not extensively available in public literature, this guide will leverage data from closely related analogs and established scientific principles to provide a comprehensive framework for its characterization. We will delve into the theoretical underpinnings and practical methodologies for determining key thermodynamic parameters, offering field-proven insights for researchers and drug development professionals. By understanding the "why" behind experimental choices, this guide aims to empower scientists to conduct self-validating protocols and make informed decisions throughout the development pipeline.
Solid-State Characterization: A Foundation for Thermodynamic Understanding
The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its melting point and dissolution rate. For pyrazole-containing compounds, intermolecular interactions, particularly hydrogen bonding, play a crucial role in defining the crystal lattice.
Expected Crystal Structure and Intermolecular Interactions
The 1H-pyrazole moiety is both a hydrogen-bond donor (the N-H group) and an acceptor (the lone pair on the second nitrogen atom). This duality allows for the formation of robust intermolecular hydrogen bonds, which can lead to the assembly of one-dimensional chains, as observed in the crystal structure of 4-phenyl-1H-pyrazole.[2] It is highly probable that 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole adopts a similar hydrogen-bonding motif, resulting in a stable crystalline solid at ambient temperatures.
The presence of the trifluoromethyl group can also introduce dipole-dipole interactions and potentially weak C-H···F hydrogen bonds, further stabilizing the crystal packing. The planarity of the pyrazole and phenyl rings may also facilitate π-π stacking interactions, contributing to the overall stability of the crystalline form. A thorough investigation of the crystal structure through single-crystal X-ray diffraction is the definitive method to elucidate these interactions.
Experimental Determination of Thermodynamic Properties
A precise and empirical understanding of a compound's thermodynamic behavior is best achieved through direct experimental measurement. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and widely used thermal analysis techniques that provide a wealth of information from minimal sample quantities.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining the melting point and the enthalpy of fusion (ΔHfus), which is the energy required to transition the substance from a solid to a liquid state.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200-250 °C, based on analogs).[3][4]
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to 25 °C at a controlled rate.
-
A second heating cycle is often performed to investigate any changes in the material's thermal behavior after melting and recrystallization.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion.
Caption: A typical workflow for determining the melting point and enthalpy of fusion using Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the thermal stability of a compound and identifying the temperature at which it begins to decompose.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The decomposition temperature is typically reported as the onset of this mass loss.
Caption: A generalized workflow for assessing thermal stability using Thermogravimetric Analysis.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, and as a complementary approach, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a robust method for calculating electronic structure and deriving properties such as enthalpy of formation and heat capacity.
A typical computational workflow would involve:
-
Geometry Optimization: The 3D structure of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to derive thermochemical data like enthalpy, entropy, and heat capacity at different temperatures.
-
Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the calculation.
Solubility: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The chemical structure of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, with its aromatic and heterocyclic components, suggests it will have low aqueous solubility but will be more soluble in organic solvents. The trifluoromethyl group generally increases lipophilicity, which may further decrease aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Polymorphism: The Challenge of Multiple Crystalline Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can have different thermodynamic stabilities, melting points, solubilities, and dissolution rates, all of which can impact the safety and efficacy of a drug product.
The potential for hydrogen bonding and π-π stacking in 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole suggests that polymorphism is a possibility. A comprehensive polymorph screen, utilizing techniques such as crystallization from various solvents at different temperatures and subsequent analysis by DSC and powder X-ray diffraction (PXRD), is essential to identify and characterize different crystalline forms and determine their thermodynamic relationships.
Summary of Expected Thermodynamic Properties
Based on the analysis of related compounds and fundamental principles, the following table summarizes the expected thermodynamic properties of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole. It is crucial to note that these are educated estimations, and experimental verification is necessary for definitive characterization.
| Property | Expected Value/Behavior | Rationale and Comparative Data |
| Physical State at 25°C | Crystalline Solid | The presence of strong intermolecular hydrogen bonding and a relatively high molecular weight suggest a solid state at room temperature. |
| Melting Point | Moderately High (likely >100 °C) | Analogs such as 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one melt at 154–156 °C.[4][5] |
| Enthalpy of Fusion (ΔHfus) | Positive | Energy is required to overcome the crystal lattice forces during melting. The magnitude will depend on the strength of the intermolecular interactions.[1][6] |
| Thermal Stability | Stable to >200 °C | Pyrazole derivatives often exhibit good thermal stability. |
| Aqueous Solubility | Low | The hydrophobic phenyl and trifluoromethyl groups are expected to dominate over the polar pyrazole moiety. |
| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar aprotic solvents like DMSO[7] and polar protic solvents like ethanol. |
| Polymorphism | Possible | The potential for varied hydrogen bonding and stacking arrangements makes the existence of multiple crystalline forms plausible. |
Conclusion
A thorough understanding of the thermodynamic properties of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is indispensable for its potential development as a pharmaceutical agent. While specific experimental data is sparse, this guide has provided a comprehensive framework for its characterization based on established scientific principles and data from analogous structures. The detailed experimental and computational protocols outlined herein offer a clear path forward for researchers to obtain the critical data needed to advance their research and development efforts. The interplay of the pyrazole core, the phenyl ring, and the trifluoromethyl substituent creates a unique physicochemical profile that warrants further investigation to unlock its full therapeutic potential.
References
-
Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 428–431. [Link]
-
Guseinov, F. I., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 235-238. [Link]
-
Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
PubChem. 5-(4-fluorophenyl)-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazole. [Link]
-
IUCr Journals. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1653. [Link]
-
Wikipedia. Enthalpy of fusion. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [https://www.rjpbcs.com/pdf/2016_7(1)/[8].pdf]([Link]8].pdf)
-
Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(6), 7063–7073. [Link]
-
Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1187-1190. [Link]
-
ResearchGate. DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. [Link]
-
J-GLOBAL. 1-[4-(Trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-5(4H)-one. [Link]
-
Amerigo Scientific. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%). [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566–578. [Link]
-
National Center for Biotechnology Information. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
National Center for Biotechnology Information. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
YouTube. Enthalpy of Fusion Example. [Link]
-
Chemistry LibreTexts. 10.10: Enthalpy of Fusion and Enthalpy of Vaporization. [Link]
-
Royal Society of Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]
-
Office of Scientific and Technical Information. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. [Link]
-
ResearchGate. Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. [Link]
-
National Center for Biotechnology Information. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
Sources
CAS number and molecular weight of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
[1][2]
Executive Summary
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is a heteroaromatic biaryl scaffold widely utilized in drug discovery as a pharmacophore for kinase inhibitors, anti-inflammatory agents, and agrochemicals. Characterized by the presence of a trifluoromethyl (
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
Identification Data
| Parameter | Detail |
| Chemical Name | 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole |
| Systematic Name | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole |
| CAS Number | Not widely listed (Precursors listed below) |
| Molecular Formula | |
| Molecular Weight | 212.17 g/mol |
| SMILES | FC(F)(F)c1ccc(cc1)c2cn[nH]c2 |
| Key Precursors | 4-Bromo-1H-pyrazole (CAS 2075-45-8)4-(Trifluoromethyl)phenylboronic acid (CAS 128796-39-4) |
Calculated Properties[3]
-
LogP (Predicted): ~2.8 – 3.2 (High lipophilicity due to
) -
H-Bond Donors: 1 (Pyrazole NH)
-
H-Bond Acceptors: 1 (Pyrazole N)
-
Topological Polar Surface Area (TPSA): ~28.7 Ų
Validated Synthesis Protocol
The most robust method for synthesizing 4-arylpyrazoles is the Suzuki-Miyaura Cross-Coupling reaction. Direct condensation methods (e.g., using hydrazines and 1,3-dicarbonyls) often yield regioisomeric mixtures or require unstable malondialdehyde intermediates for 4-substituted derivatives. The palladium-catalyzed coupling of 4-halopyrazoles is regioselective and high-yielding.
Reaction Scheme
The synthesis involves the coupling of 4-bromo-1H-pyrazole (or the iodide analog) with 4-(trifluoromethyl)phenylboronic acid .
Reaction Equation:
Experimental Workflow (Step-by-Step)
Reagents:
-
Substrate A: 4-Bromo-1H-pyrazole (1.0 equiv)
-
Substrate B: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) or -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (147 mg, 1.0 mmol) and 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol) in 1,4-dioxane (4 mL).
-
Activation: Add the base
(276 mg, 2.0 mmol) dissolved in water (1 mL). -
Degassing: Sparge the mixture with nitrogen or argon gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Catalysis: Add the palladium catalyst (40 mg, 0.05 mmol) under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Cool to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10%
40% Ethyl Acetate in Hexanes). -
Validation: Confirm structure via
NMR and MS ( ).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of 4-arylpyrazoles.
Applications in Drug Discovery
The 4-arylpyrazole motif is a bioisostere for other 5-membered heterocycles and plays a critical role in modern medicinal chemistry.[1]
Pharmacophore Features
-
Trifluoromethyl Group (
): Acts as a metabolic blocker (preventing oxidation at the para-position) and increases lipophilicity, facilitating membrane permeability. It also modulates the pKa of the pyrazole NH. -
Pyrazole NH: Serves as a hydrogen bond donor (HBD), crucial for binding to the hinge region of kinase enzymes (e.g., ATP-binding pocket).
-
Vector Alignment: The 4-substitution pattern orients the phenyl ring to access hydrophobic pockets adjacent to the ATP-binding site.
Known Biological Targets
-
Kinase Inhibitors: The scaffold mimics the adenine ring of ATP.
-
COX-2 Inhibitors: While Celecoxib is a 1,5-diarylpyrazole, 4-aryl variants are explored for selective COX-2 inhibition with reduced cardiovascular side effects.
-
Agrochemicals: Used in the design of novel fungicides and insecticides (analogous to Fipronil mechanisms).
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.
References
-
Synthesis of 4-Arylpyrazoles: Li, X., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[1] Journal of Chemical Research. (2014).
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Medicinal Chemistry of Pyrazoles: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034.
-
Reagent Data: Sigma-Aldrich Product Sheet for 4-(Trifluoromethyl)phenylboronic acid.
solubility of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole in organic solvents
An In-depth Technical Guide on the Solubility and Characterization of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Abstract This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental characterization protocols for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole . Designed for researchers in medicinal chemistry and process development, this document synthesizes theoretical Structure-Activity Relationship (SAR) data with standard industrial methodologies. Due to the limited public availability of specific experimental solubility values for this precise regioisomer, this guide employs high-fidelity predictive modeling based on structural analogs (e.g., 4-phenyl-1H-pyrazole) and provides a self-validating workflow for empirical determination.
Chemical Identity & Physicochemical Profile
Understanding the solubility of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole requires a deep dive into its molecular architecture. The molecule consists of a polar, hydrogen-bond-donating pyrazole core coupled to a highly lipophilic 4-(trifluoromethyl)phenyl moiety.
Structural Analysis
-
Core Scaffold: 1H-Pyrazole (Five-membered heteroaromatic ring with two adjacent nitrogens).
-
Substituent: 4-(Trifluoromethyl)phenyl group attached at the C4 position of the pyrazole.[1][2][3][4]
-
Electronic Effect: The trifluoromethyl (-CF3) group is strongly electron-withdrawing (inductive effect, -I). This reduces the electron density of the phenyl ring and, by extension, the pyrazole ring.
-
Acidity/Basicity:
-
The pyrazole NH is weakly acidic (pKa ~14). The electron-withdrawing nature of the p-CF3-phenyl group will slightly increase this acidity (lowering pKa to ~13.0–13.5).
-
The pyrazole N2 (pyridine-like) is weakly basic (pKa ~2.5). The substituent will further decrease basicity, making protonation in mild acid unlikely.
-
Predicted Physicochemical Properties
Table 1: Calculated Properties based on SAR with 4-phenyl-1H-pyrazole.
| Property | Value (Estimated) | Impact on Solubility |
| Molecular Weight | ~212.17 g/mol | Moderate MW favors dissolution in organic solvents. |
| LogP (Octanol/Water) | 3.0 – 3.2 | High Lipophilicity. Indicates poor water solubility and high affinity for non-polar/aprotic solvents. |
| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Capable of H-bonding with protic solvents (Alcohols). |
| H-Bond Acceptors (HBA) | 1 (Pyrazole N) | Capable of accepting H-bonds from water/alcohols. |
| Polar Surface Area (TPSA) | ~28.7 Ų | Low TPSA correlates with high membrane permeability but low aqueous solubility. |
| Melting Point | 140–160 °C | High crystal lattice energy (due to H-bonding networks) requires polar aprotic solvents to disrupt. |
Solubility Landscape & Solvent Selection
Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of the pyrazole and trifluoromethylbenzene moieties, the following solubility profile is projected.
Solubility Prediction Matrix
Table 2: Predicted Solubility in Common Laboratory Solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | These solvents effectively disrupt the intermolecular H-bonds of the pyrazole dimer while solvating the lipophilic CF3-phenyl tail. Recommended for Stock Solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | The hydroxyl groups can H-bond with the pyrazole nitrogens. Solubility decreases as the alcohol chain length increases (e.g., Isopropanol < Ethanol). |
| Chlorinated | DCM, Chloroform | High (> 40 mg/mL) | Excellent solvation of the lipophilic aromatic system. The CF3 group interacts favorably with halogenated solvents. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (10–25 mg/mL) | Good general solvents. Ethyl Acetate is the primary choice for extraction and purification (often mixed with Hexanes). |
| Non-Polar | Hexanes, Heptane | Low (< 1 mg/mL) | The polar pyrazole core resists dissolution in purely non-polar alkanes. Useful as an anti-solvent for recrystallization. |
| Aqueous | Water, PBS (pH 7.4) | Very Low (< 0.01 mg/mL) | The hydrophobic effect of the CF3-phenyl group dominates. |
The "Recrystallization Sweet Spot"
For purification, a binary solvent system is highly recommended:
-
System A: Ethyl Acetate (Solvent) + Hexanes (Anti-solvent).
-
System B: Ethanol (Solvent, hot) + Water (Anti-solvent, cold).
-
Note: Due to the CF3 group, the compound may "oil out" rather than crystallize if the anti-solvent is added too quickly.
Experimental Protocols for Solubility Determination
Since specific literature values are scarce, researchers must generate their own data. The following protocols are the industry standard for characterizing such intermediates.
Protocol A: Kinetic Solubility Screening (High Throughput)
Use this for rapid estimation before biological assays.
-
Stock Preparation: Dissolve 10 mg of compound in 1 mL of DMSO (10 mg/mL stock).
-
Spiking: Pipette 10 µL of stock into 490 µL of the target solvent (e.g., PBS pH 7.4) in a 96-well plate.
-
Final Concentration: 200 µM (approx).
-
Final DMSO: 2%.[5]
-
-
Incubation: Shake for 2 hours at room temperature (25°C).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.
-
Quantification: Analyze filtrate via UV-Vis (280 nm) or LC-MS against a standard curve.
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)
Use this for formulation and process chemistry.
-
Saturation: Add excess solid compound (~50 mg) to 2 mL of the target solvent in a glass vial.
-
Equilibration: Cap and stir/shake at 25°C for 24 to 48 hours .
-
Visual Check: Ensure solid is still present. If all dissolves, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Analysis: Dilute the filtrate (e.g., 1:100 in Methanol) and quantify via HPLC-UV.
Visual Workflows
Solubility Determination Workflow
This diagram outlines the decision process for determining the solubility of the compound.
Figure 1: Step-by-step workflow for determining Thermodynamic Equilibrium Solubility.
Solvent Selection Decision Tree
A guide for choosing the right solvent based on the intended application.
Figure 2: Decision tree for selecting the optimal solvent based on experimental needs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139106, 4-Phenyl-1H-pyrazole. Retrieved from [Link]
- Li, X., et al. (2012).Synthesis and biological evaluation of novel pyrazole derivatives. Journal of Heterocyclic Chemistry.
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for solubility prediction methodology).
- Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
Physicochemical Profiling: Acidity and pKa Determination of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
[1]
Executive Summary
The compound 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for biaryl systems in kinase and COX-2 inhibitors.[1] Its physicochemical behavior is dominated by the interplay between the amphoteric pyrazole ring and the strongly electron-withdrawing trifluoromethyl (
This guide provides a definitive analysis of the acidity (
Key Physicochemical Insights:
-
Predicted Acidic
(NH N⁻): 12.8 – 13.1 (Neutral at physiological pH). -
Predicted Basic
(NH NH₂⁺): < 1.5 (Extremely weak base). -
Dominant Species at pH 7.4: Neutral.[1]
-
Experimental Requirement: Co-solvent potentiometry (Yasuda-Shedlovsky extrapolation) is mandatory for accurate determination.
Structural Analysis & Theoretical Prediction
To understand the acidity of this molecule, one must analyze the electronic communication between the proton-donating pyrazole NH and the electron-withdrawing
Electronic Effects
The pyrazole ring is amphoteric. However, the relevant ionization event for "acidity" in this context is the deprotonation of the N1-H to form the pyrazolate anion.
-
Inductive Effect (
): The group ( ) exerts a strong pull on electron density through the phenyl ring. -
Conjugation: The phenyl ring at the 4-position of the pyrazole allows for
-system communication.[1] The anion formed upon deprotonation is stabilized by delocalization onto the phenyl ring, an effect enhanced by the group. -
Hammett Prediction:
-
Reference: 4-phenylpyrazole (
).[1] -
Perturbation: The
substituent acts as a remote electron-withdrawing group.[1] -
Calculation: Applying the Hammett equation
, where (sensitivity) is estimated at ~0.8 for this distant interaction, the is lowered by approximately 0.4–0.6 log units relative to the 4-phenyl analog.
-
Visualization of Electronic Flow
The following diagram illustrates the structural connectivity and the electron-withdrawing vector that stabilizes the conjugate base.
Caption: Structural connectivity showing the electron-withdrawing cascade from the CF3 group that stabilizes the pyrazolate anion, thereby increasing acidity (lowering pKa).
Predicted Physicochemical Profile[3][4][5]
The following values represent a consensus derived from structure-activity relationship (SAR) databases and Hammett equation modeling.
| Property | Value / Range | Description |
| Acidic | 12.8 – 13.1 | Very weak acid.[1] Requires pH > 11 to ionize significantly.[1] |
| Basic | < 1.5 | The lone pair is deactivated by the EWG; essentially non-basic in water. |
| LogP (Octanol/Water) | 3.5 – 3.9 | Highly lipophilic. |
| Solubility (Intrinsic) | < 1 | "Brick dust" character; insoluble in pure water. |
| State at pH 7.4 | Neutral | 99.9% un-ionized at physiological pH.[1] |
Experimental Protocol: The Yasuda-Shedlovsky Method[1][6][7][8][9]
Direct aqueous titration is impossible due to the compound's insolubility and high
Principle
The apparent
Workflow Diagram
Caption: Workflow for determining the aqueous pKa of insoluble compounds using the Yasuda-Shedlovsky co-solvent extrapolation method.
Detailed SOP
Materials:
-
Analytical balance (0.01 mg precision).
-
High-grade Methanol (HPLC grade).[1]
-
0.1 M KOH and 0.1 M HCl volumetric standards.[1]
-
Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a D-Pas or Ag/AgCl electrode.
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% Methanol.
-
Calibration: Calibrate the pH electrode using aqueous buffers (pH 4, 7, 10). Perform a "blank" titration of the solvent mixtures to determine the system response (
) and ionic product ( ) for each solvent ratio. -
Titration Loop:
-
Dispense stock solution into the titration vessel.
-
Add water and methanol to achieve Ratio 1 (30 wt% MeOH) .
-
Adjust starting pH to ~2.0 using 0.1 M HCl.[1]
-
Titrate with 0.1 M KOH up to pH 12.5 (ensure
exclusion using Argon purge). -
Repeat for 40%, 50%, and 60% MeOH ratios.
-
-
Data Processing:
Pharmaceutical Implications[2][6][7][9][10]
Understanding the
-
Solubility: Since the
is far above physiological pH (7.4), the compound will not benefit from ionization-driven solubility in the GI tract. It behaves as a Class II (Low Solubility, High Permeability) compound in the BCS classification. -
Formulation: Salt formation (e.g., Sodium salt) is difficult because the conjugate base is prone to hydrolysis upon contact with moisture (reverting to the neutral, insoluble form). Amorphous solid dispersions (ASD) are recommended over salt screens.
-
Permeability: Being neutral and lipophilic, membrane permeability will be high, driven by passive diffusion.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on Yasuda-Shedlovsky method).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for
constants). -
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Validation of potentiometric pKa in co-solvents).
-
Claramunt, R. M., et al. (1991). The acidity and basicity of pyrazoles. Advances in Heterocyclic Chemistry, 50, 171-203. (Foundational data on pyrazole acidity).
Structural Dynamics and Crystal Engineering of Trifluoromethyl-Substituted Pyrazoles
Executive Summary
The incorporation of trifluoromethyl (
This guide provides a rigorous workflow for the crystal structure analysis of these compounds. It moves beyond standard protocols to address the specific pathologies of fluorinated heterocycles: handling rotational disorder in refinement, quantifying weak
The Fluorine Effect in Crystal Engineering
To analyze these structures, one must first understand the "Fluorine Effect." The
-
Bioisosterism & Sterics: The
group is often called a "honorable bioisostere" of the isopropyl group or the methyl group, but it is significantly larger. In crystal lattices, it demands specific volume, often driving the formation of channels or voids if packing is inefficient. -
Weak Interaction Landscape: Unlike the strong hydrogen bond donors (
) present in the pyrazole ring, the fluorine atoms in are notoriously poor hydrogen bond acceptors. However, in the absence of strong acceptors, weak and contacts become structure-directing. -
Rotational Freedom: The
bond connecting the pyrazole ring to the group has a low rotational barrier. In the solid state, if the local environment does not provide a "locking" interaction (like a strong H-bond), the group will rotate or librate, appearing as a toroidal smear of electron density in X-ray diffraction data.
Experimental Workflow: Synthesis to Diffraction
The quality of the crystal structure is determined upstream during synthesis and crystallization. Fluorinated pyrazoles require specific solvent strategies due to their altered solubility profiles.
Protocol: Orthogonal Solvent Crystallization
Field Insight: Avoid chloroform or dichloromethane for final crystallization if possible; they often co-crystallize as disordered solvates, complicating the analysis of the API (Active Pharmaceutical Ingredient).
-
Synthesis: Standard cyclocondensation of
-diketones with hydrazines or 1,3-dipolar cycloaddition of trifluorodiazoethane [1]. -
Purification: Ensure
purity via HPLC. Impurities often nucleate amorphous phases. -
Crystallization: Use a slow evaporation method with Acetonitrile (MeCN) or Ethanol/Water mixtures. MeCN is particularly effective for fluorinated compounds as it is polar but aprotic, encouraging the formation of
pyrazole dimers without competing for the proton [2].
Visualization: Crystallization Logic
Figure 1: Decision matrix for crystallizing fluorinated pyrazoles. Note the critical feedback loop if amorphous solids are obtained.
Handling Rotational Disorder in Refinement
The most common failure point in analyzing these structures is the misinterpretation of
The Pathology
In the difference Fourier map (
The Solution: The Split-Atom Model
Do not force the atoms into the toroid. Instead, model the disorder as two discrete orientations (Part A and Part B) rotated by
Step-by-Step Refinement Protocol (SHELX/OLEX2):
-
Identify the Toroid: Visualize Q-peaks. If they form a circle around the terminal carbon, you have rotational disorder.
-
Split Positions: Assign the three strongest peaks to PART 1 (occupancy 0.5) and the alternating three peaks to PART 2 (occupancy 0.5).
-
Restraints: Apply DFIX or SADI restraints to ensure
bond lengths ( ) and distances are chemically reasonable. -
Constraints: Link the occupancies. The sum of Part 1 and Part 2 must equal 1.0 (e.g., 21.00 variable in SHELX).
-
Thermal Parameters: If ellipsoids are still elongated ("cigar-shaped"), use DELU and SIMU rigid-bond restraints to simulate the librational motion [3].
Visualization: Disorder Refinement Logic
Figure 2: Logic flow for handling CF3 rotational disorder during structure refinement.
Structural Analysis: Supramolecular Synthons
Once the structure is solved, the analysis shifts to why it packed that way. In pyrazoles, there is a hierarchy of interactions.
Interaction Hierarchy Table
| Interaction Type | Strength (kJ/mol) | Structural Role | Frequency in |
| 20 - 40 | Primary Scaffold Assembly (Dimers/Chains) | Very High (The "Anchor") | |
| 10 - 20 | Stabilization (if carbonyls present) | High (in amides/esters) | |
| 4 - 10 | Secondary Steering | High (due to | |
| 2 - 10 | Stacking | Moderate (often disrupted by bulky | |
| < 5 | Space Filling / Slip Planes | High (Type I or Type II contacts) |
Hirshfeld Surface Analysis
To quantify the "Fluorine Effect," you must generate Hirshfeld surfaces (using CrystalExplorer).
-
The Fingerprint Plot: Look for the "wings" in the 2D plot.
-
Sharp Spikes (
): Indicate strong H-bonds ( ). -
Diffuse Wings: Indicate
interactions.
-
-
Interpretation: A high percentage of
contacts (often of the surface) confirms that the group is actively directing the packing, not just filling space [4].
Case Study: Celecoxib Polymorphism
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) serves as the archetypal case study for this analysis.
-
The Challenge: Celecoxib exhibits significant polymorphism (Forms I, II, III, IV).[1] Form III is the thermodynamically stable form used in marketed drugs.
-
Structural Insight: The stability of Form III is derived from a specific network of
hydrogen bonds and, crucially, weak interactions that lock the conformation of the pyrazole ring relative to the phenyl rings. -
Disorder: In metastable forms, the
group often shows higher thermal motion (B-factors), indicating a looser packing arrangement that is kinetically trapped [5].
Visualization: Interaction Network
Figure 3: The competitive interaction landscape in Celecoxib-type molecules. The stability is a sum of strong H-bonds and weak Fluorine contacts.
References
-
Synthesis of Trifluoromethyl Pyrazoles: Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.
-
Crystallization & Interaction Analysis: Crystal structure of 1-[(4-chlorophenyl)diphenyl-methyl]-3-(trifluoromethyl)-1H-pyrazole.
-
Handling Disorder (
Rotation): How can one avoid disorder in crystal structures? (Technical Discussion on SHELX Refinement). -
Hirshfeld Surface Analysis: Crystal structure, Hirshfeld surface analysis and energy frameworks of fluorinated pyrazoles.
-
Celecoxib Polymorphism: Discovery of Novel Celecoxib Polymorphs Using AIMNet2 Machine Learning Interatomic Potential.
Sources
The Fluorine Effect: Strategic Implementation of the Trifluoromethyl Group in Pyrazole-Based Drug Design
[1]
Executive Summary
In modern medicinal chemistry, the pyrazole ring acts as a privileged scaffold, yet its efficacy is often limited by suboptimal lipophilicity and metabolic vulnerability. The strategic incorporation of a trifluoromethyl (
Physicochemical Impact of the Trifluoromethyl Group[1][2][3][4][5][6][7]
The introduction of a
Lipophilicity Modulation ( and )
The
-
The "Hydrophobic Shell": The fluorine atoms hold their electrons tightly (high electronegativity), creating a non-polarizable, electron-rich shell that repels water molecules. This increases the energy penalty for solvation in aqueous media, driving the molecule into lipophilic domains (membranes, hydrophobic binding pockets).
-
Hansch Constants: The Hansch hydrophobicity substituent constant (
) for a group on an aromatic ring is approximately +0.88 , compared to +0.56 for a methyl ( ) group. -
Impact: Replacing a
with on a pyrazole typically results in a of +0.6 to +1.2 units , depending on the regiochemistry and adjacent substituents.
Electronic Effects and Acidity ( )
The
-
Acidity Shift: In
-pyrazoles, the -H proton is weakly acidic ( ). A group at the 3- or 5-position pulls electron density away from the ring, stabilizing the pyrazolate anion. This can lower the by 2–4 units, potentially bringing it into a physiologically relevant range where a fraction of the compound exists as an anion at pH 7.4. -
Solubility Implications: While the neutral
pyrazole is highly lipophilic, the increased acidity can improve aqueous solubility at basic pH due to ionization.
Quantitative Comparison Table
| Property | Methyl Pyrazole ( | Trifluoromethyl Pyrazole ( | Mechanistic Driver |
| Hansch | +0.56 | +0.88 | Solvation penalty of F-shell |
| Electronic Effect | Weak Donor ( | Strong Withdrawer ( | Electronegativity of Fluorine |
| Metabolic Stability | Low (Benzylic oxidation) | High | C-F Bond Strength (116 kcal/mol) |
| Van der Waals Vol. | ~14 ų | ~40 ų | Atomic radius of F vs H |
Case Study: Celecoxib and the Selectivity Filter
The development of Celecoxib (Celebrex) perfectly illustrates the utility of the
-
The Challenge: Differentiating between COX-1 (constitutive) and COX-2 (inducible) enzymes. The active sites are nearly identical.
-
The Solution: The COX-2 active site possesses a "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).
-
Role of
: The 3-trifluoromethyl group on the central pyrazole ring is bulky and lipophilic.[2] It fits snugly into this hydrophobic side pocket of COX-2. In COX-1, the bulky Isoleucine sterically clashes with the group, preventing binding. -
Outcome: A 375-fold selectivity for COX-2 over COX-1.
Synthetic Strategies
Constructing trifluoromethylpyrazoles requires specialized reagents due to the unique reactivity of fluorinated building blocks.
Strategy A: Cyclocondensation (The Standard)
The most robust method involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent containing the fluoroalkyl group.
-
Reagents:
-diketones (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) + Hydrazine hydrate. -
Regioselectivity: Can be an issue with substituted hydrazines. The most electron-deficient carbonyl (adjacent to
) is usually the site of initial nucleophilic attack by the most nucleophilic nitrogen of the hydrazine.
Strategy B: [3+2] Cycloaddition
Reaction of diazoalkanes (e.g., 2,2,2-trifluorodiazoethane) with alkynes.
-
Utility: Useful for installing the pyrazole core with specific substitution patterns not easily accessible via condensation.
Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole
A robust, self-validating protocol for generating a lipophilic core.
Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
Hydrazine monohydrate (1.2 equiv)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Setup: Charge a 50 mL round-bottom flask with 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) and Ethanol (20 mL). Ensure complete dissolution.
-
Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine monohydrate (0.6 mL, 12 mmol) dropwise over 5 minutes. Observation: A slight exotherm may occur.
-
Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 4 hours.
-
Validation: Monitor reaction progress via TLC (20% EtOAc/Hexane). The starting diketone spot (
) should disappear, replaced by a lower product spot.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL volume.
-
Precipitation: Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white solid.
-
Purification: Filter the solid and wash with cold water (
). Recrystallize from Ethanol/Water (1:1) if necessary. -
Characterization: Confirm structure via
-NMR (Singlet around -62 ppm).
Protocol B: HPLC-Based Determination of LogP (ChromLogP)
A high-throughput alternative to the shake-flask method.
Principle: Retention time on a C18 column correlates linearly with
Methodology:
-
Calibration: Prepare a standard mixture of 5 reference compounds with known
values (e.g., Toluene, Naphthalene, Acetophenone, Benzene, Thymol). -
Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm).
-
Mobile Phase: Isocratic 50:50 Methanol/Water (buffered to pH 7.4 if measuring
). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Measurement: Inject the test compound (3-trifluoromethylpyrazole derivative). Record the retention time (
). -
Calculation: Calculate the capacity factor
, where is the dead time (uracil injection). -
Derivation: Plot
vs. known of standards. Use the linear regression equation ( ) to solve for the of the test compound.
Visualization of Strategic Workflows
Diagram 1: Decision Matrix for Trifluoromethyl Incorporation
This logic tree guides the medicinal chemist on when to deploy a
Caption: Strategic decision tree for replacing methyl or halogen substituents with trifluoromethyl groups during lead optimization.
Diagram 2: Synthetic Pathway for Celecoxib Analogues
Visualizing the regioselective formation of the pyrazole ring.
Caption: Synthetic workflow for the regioselective construction of the 3-trifluoromethylpyrazole core found in Celecoxib.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link
Tautomeric Equilibrium in 4-Substituted 1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of annular tautomerism, a prototropic equilibrium that significantly influences the molecule's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile. This in-depth technical guide provides a comprehensive exploration of tautomerism in 4-substituted 1H-pyrazole derivatives. We will delve into the fundamental principles governing this equilibrium, dissect the profound influence of substituents at the 4-position, and present robust experimental and computational methodologies for its characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and harness the tautomeric nature of pyrazoles in modern drug design.
The Phenomenon of Annular Tautomerism in Pyrazoles
1H-pyrazoles unsubstituted at a nitrogen atom exist as a dynamic equilibrium between two tautomeric forms. This arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3] For a pyrazole with distinct substituents at the 3 and 5 positions, this equilibrium is between two different chemical entities, each with its own unique set of properties. The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors including the electronic and steric nature of the ring substituents, the solvent environment, and temperature.[4]
A comprehensive understanding of this tautomeric interplay is paramount in drug discovery. The dominant tautomer in a physiological environment will dictate the key molecular recognition interactions with its biological target. Properties such as hydrogen bond donor/acceptor capabilities, dipole moment, and overall molecular shape are all intrinsically linked to the tautomeric form.
Caption: Annular tautomerism in a substituted 1H-pyrazole.
The Decisive Role of the 4-Substituent
While substituents at the 3 and 5 positions have a well-documented impact on tautomeric preference, the substituent at the 4-position also exerts a significant, albeit sometimes more subtle, influence. This influence is primarily electronic in nature, modulating the relative basicity of the two nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups at the 4-position tend to withdraw electron density from the pyrazole ring. This general decrease in electron density lowers the basicity of both nitrogen atoms. The extent of this effect on each nitrogen can vary, leading to a shift in the tautomeric equilibrium. For instance, in some cases, an EWG at C4 can favor the tautomer where the proton resides on the nitrogen further away from the electron-withdrawing influence.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NH₂) and alkoxy (-OR) groups at the 4-position increase the electron density of the pyrazole ring, thereby increasing the basicity of the nitrogen atoms. This can lead to a stabilization of the protonated form and influence the tautomeric preference.
It is crucial to recognize that the effect of a 4-substituent is often considered in concert with the substituents at the 3 and 5-positions. The interplay of their electronic and steric properties ultimately dictates the final equilibrium position.
Experimental Methodologies for Elucidating Tautomeric Equilibria
A multi-faceted experimental approach is often necessary to unambiguously determine the tautomeric preference of 4-substituted pyrazoles in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and widely used technique for studying tautomerism in solution.[5] By analyzing the chemical shifts, coupling constants, and through-space interactions, one can gain detailed insights into the structure and dynamics of the system.
Key NMR Techniques:
-
¹H NMR: The chemical shift of the N-H proton, typically appearing as a broad signal, can be indicative of the tautomeric equilibrium.[6] In cases of slow exchange on the NMR timescale (often achieved at low temperatures), distinct signals for each tautomer may be observed, allowing for direct quantification of their relative populations.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are highly sensitive to the position of the proton.[8] Comparison of the observed chemical shifts with those of N-methylated "fixed" tautomer models can provide strong evidence for the predominant tautomer.
-
¹⁵N NMR: As the nitrogen atoms are at the heart of the tautomeric exchange, ¹⁵N NMR provides direct information about their chemical environment.[9] The clear distinction between a protonated (pyrrole-like) and a non-protonated (pyridine-like) nitrogen allows for unambiguous assignment of the tautomeric form.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, can reveal through-space proximity between the N-H proton and other protons on the substituents, aiding in the structural elucidation of the dominant tautomer.[10]
Experimental Protocol: Variable Temperature (VT) ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-substituted pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature point, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
High-Temperature Analysis: If coalescence is not observed at ambient temperature, gradually increase the temperature in a similar manner.
-
Data Analysis: Observe the changes in the spectra as a function of temperature. Look for the broadening and coalescence of signals at intermediate exchange rates and the appearance of distinct sets of signals for each tautomer at slow exchange rates.[6] The ratio of the integrals of the signals corresponding to each tautomer at low temperature directly provides the equilibrium constant (K_T).
Caption: Workflow for Variable Temperature NMR analysis.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[7] This technique offers a static snapshot of the molecule, revealing precise bond lengths and the location of the hydrogen atom on one of the nitrogen atoms. It is important to note that the tautomer observed in the solid state may not necessarily be the most stable tautomer in solution, as crystal packing forces can favor the crystallization of a minor tautomer.[8]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a valuable tool for studying tautomerism, particularly when the two tautomers have distinct electronic absorption spectra. The position of the absorption maxima can be sensitive to the tautomeric form and the polarity of the solvent. By analyzing the solvatochromic shifts, insights into the relative stabilization of the tautomers by different solvents can be obtained.[11]
Computational Chemistry: A Predictive and Complementary Tool
In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and rationalizing the tautomeric preferences of pyrazole derivatives.[5][12] These calculations can provide accurate estimations of the relative energies of the tautomers, thereby predicting the equilibrium constant.
Typical Computational Workflow:
-
Structure Generation: Build the 3D structures of both possible tautomers of the 4-substituted pyrazole.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[12][13]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) obtained from these calculations should be included in the final energy comparison.
-
Solvation Modeling: To simulate the solution phase, incorporate a continuum solvation model (e.g., PCM, SMD) during the optimization and frequency calculations.[14]
-
Energy Analysis: Compare the total energies (including ZPVE and solvation effects) of the two tautomers. The difference in energy (ΔE) can be used to calculate the equilibrium constant (K_T) using the equation: ΔG = -RTln(K_T), where ΔG is approximated by ΔE.
Table 1: Influence of 4-Substituents on Tautomeric Preference (Illustrative Examples)
| 4-Substituent | Predominant Tautomer (Illustrative) | Rationale |
| -NO₂ | Tautomer with H on N further from C4 | Strong electron-withdrawing effect |
| -NH₂ | Tautomer with H on N closer to C4 | Electron-donating effect |
| -Br | Tautomer preference can be subtle | Inductive and resonance effects can be competing |
| -Ph | Can influence via steric and electronic effects | The orientation of the phenyl ring can be a factor |
Note: The actual predominant tautomer can be influenced by other substituents on the ring and the solvent.
Synthesis of 4-Substituted Pyrazoles
The synthesis of 4-substituted pyrazoles often involves the construction of the pyrazole ring from appropriately substituted precursors or the functionalization of a pre-existing pyrazole at the 4-position.
-
From 1,3-Dicarbonyl Compounds: A common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] To introduce a substituent at the 4-position of the resulting pyrazole, the starting dicarbonyl must be substituted at the 2-position.
-
Functionalization of the C4-H Bond: Direct functionalization of the C4-H bond of a pyrazole ring is a powerful strategy. For example, iodination at the 4-position can be achieved using reagents like iodine in the presence of an oxidizing agent, providing a handle for further cross-coupling reactions.[1] Other electrophilic substitution reactions can also be employed to introduce various functional groups.[15]
Conclusion and Future Perspectives
The tautomerism of 4-substituted 1H-pyrazole derivatives is a critical consideration in the design and development of new therapeutic agents. The subtle interplay of electronic and steric effects of the 4-substituent, in conjunction with other ring substituents and the surrounding environment, dictates the position of the tautomeric equilibrium. A judicious combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust platform for the comprehensive characterization of these systems.
As our understanding of the intricate structure-activity relationships of pyrazole-based drugs continues to evolve, the ability to predict and control tautomeric preference will become an increasingly important tool in the medicinal chemist's arsenal. Future research will likely focus on developing more accurate predictive models that can account for subtle environmental effects and the development of novel synthetic methodologies that allow for precise control over the tautomeric landscape of these versatile heterocyclic systems.
References
- Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.
- Walsh Medical Media. (2024, May 24).
- Martins, M. N., & da Silva, J. B. P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 13.
- Alkorta, I., & Elguero, J. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 60(2), 2966-2969.
- Claramunt, R. M., Elguero, J., Foces-Foces, C., Cano, F. H., Catalán, J., de Paz, J. L. G., & Rousseau, A. (1989). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1875-1880.
- Schmidt, A., Snovydovych, T., & Jager, A. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 969-978.
- Li, Y., Wang, Y., Zhang, Y., & Zhang, Q. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1034-1041.
- BenchChem. (n.d.).
- Kleinpeter, E., & Koch, A. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 16(10), 8536-8553.
- Kwiecień, A., & Szewczyk, D. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631.
-
Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]
- Gherase, D., & Filimon, D. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
-
Alkorta, I., Elguero, J., & Claramunt, R. M. (2007). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron, 63(34), 8104-8111. [Link]
- BenchChem. (n.d.).
- El-Shehry, M. F., & El-Sawy, E. R. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Lopes, J., Pereira, C., & Almeida, P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Elguero, J., Claramunt, R. M., & Alkorta, I. (2003). Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solidstate (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogenbonds. ARKIVOC, 2003(10), 209-219. [Link]
- Zora, M., & Yilmaz, I. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509.
- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5), 5557-5565.
- Journal of Chemical Health Risks. (2022).
-
Eryilmaz, S., & Bagdatli, E. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1305, 137785. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
-
Eryilmaz, S., & Bagdatli, E. (2023). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. SSRN Electronic Journal. [Link]
- Kim, J. H., Kim, H. J., & Kim, J. N. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Journal of Molecular Structure, 1215, 128272.
-
Alkorta, I., Elguero, J., & Claramunt, R. M. (2000). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry, 24(12), 1037-1042. [Link]
-
Patel, J. M., et al. (2010). Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
-
Pharmaceutical Sciences & Analytical Research Journal. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
- Ivanova, Y., & Stoyanov, S. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 710-719.
- El-Faham, A., et al. (2023).
-
Claramunt, R. M., et al. (2005). A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. Magnetic Resonance in Chemistry, 43(10), 837-844. [Link]
-
Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(41), 11456-11460. [Link]
-
Kleinpeter, E., & Koch, A. (2007). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 45(10), 854-860. [Link]
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The Fluorine Force: Electronic & Synthetic Guide to 4-Trifluoromethylphenyl Pyrazoles
The following technical guide details the electronic, physicochemical, and synthetic impact of the 4-trifluoromethylphenyl group on the pyrazole scaffold.
Executive Summary
The 4-trifluoromethylphenyl (
The Electronic Landscape
The electronic influence of the
Hammett Parameters & Inductive Transmission
The trifluoromethyl group is a strong electron-withdrawing group (EWG). Its influence can be quantified using Hammett substituent constants (
| Substituent | Position | Electronic Effect | ||
| Para (on Ph) | 0.54 | 0.43 | Strong -I (Inductive), Weak -R (Resonance) | |
| - | 0.00 | 0.00 | Neutral Reference | |
| Para | -0.17 | -0.07 | Weak +I (Donating) |
Mechanism of Action:
-
Inductive Pull (-I): The three fluorine atoms create a potent dipole, pulling electron density from the phenyl ring.
-
Transmission to Pyrazole: When attached at N1 , the electron-deficient phenyl ring pulls density from the pyrazole's
-system. This significantly reduces the basicity of the N2 nitrogen (pyridine-like nitrogen) compared to a standard N-phenylpyrazole. -
Acidity Modulation: If the pyrazole has an unsubstituted C-H or N-H (in tautomeric equilibrium), the
group increases the acidity of these protons, lowering the .
Physicochemical Impact Table[1][2]
| Property | Effect of | MedChem Implication |
| Basicity ( | Decreases (N2 becomes less basic) | Reduced off-target binding to acidic residues; improved membrane permeability. |
| Lipophilicity ( | Increases ( | Enhanced blood-brain barrier (BBB) penetration; increased hydrophobic binding. |
| Dipole Moment | Increases | Stronger alignment in electrostatic binding pockets. |
| Metabolic Stability | Blocks CYP450 oxidation at para-position | Extends half-life ( |
Synthetic Regiocontrol (The Knorr Challenge)
Synthesizing 1-(4-trifluoromethylphenyl)pyrazoles via the condensation of 4-trifluoromethylphenylhydrazine and 1,3-diketones presents a regioselectivity challenge. The electron-deficient hydrazine is less nucleophilic than phenylhydrazine.
The Nucleophilicity Differential
In 4-trifluoromethylphenylhydrazine:
-
The
(proximal to ring) is significantly deactivated by the EWG phenyl ring. -
The
(terminal ) remains the primary nucleophile but is overall less reactive than in electron-rich hydrazines.
Regioselectivity Rules
When reacting with an unsymmetrical 1,3-diketone (
-
Kinetic Control: The terminal
attacks the most electrophilic carbonyl first. -
Steric Control: The terminal
attacks the least sterically hindered carbonyl. -
Solvent Effect: Protic solvents (EtOH) often favor one isomer, while aprotic/basic conditions can invert selectivity by stabilizing different hydrazone intermediates.
Visualization: Electronic & Synthetic Pathways
Caption: Left: The electron-withdrawing cascade from
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(4-trifluoromethylphenyl)-3,5-dimethylpyrazole
Rationale: This protocol uses a standard Knorr synthesis but optimized for electron-deficient hydrazines using ethanol/acetic acid to catalyze the dehydration step, which is often the rate-limiting bottleneck for deactivated systems.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)
-
2,4-Pentanedione (Acetylacetone) (1.1 eq)
-
Ethanol (Absolute)
-
Acetic Acid (Cat.)
Workflow:
-
Dissolution: Dissolve 4-(trifluoromethyl)phenylhydrazine HCl (2.12 g, 10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition: Add 2,4-pentanedione (1.13 mL, 11 mmol) dropwise at room temperature.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 3 hours.-
Self-Validation Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The hydrazine starting material (polar, stains with ninhydrin) should disappear.
-
-
Workup: Cool to room temperature. Remove solvent in vacuo.
-
Purification: The residue is often a solid. Recrystallize from Ethanol/Water (9:1) to yield colorless needles.
-
Characterization:
-
NMR: Single peak around -62 ppm (confirms
integrity). -
NOESY: If using an unsymmetrical diketone, use NOESY to confirm spatial proximity between the Pyrazole-C5 substituent and the Phenyl-ortho protons.
-
NMR: Single peak around -62 ppm (confirms
Protocol B: Spectrophotometric Determination
Rationale: Due to the low basicity of these pyrazoles, potentiometric titration is often inaccurate. UV-Vis spectrophotometry is the gold standard for measuring
Workflow:
-
Stock Solution: Prepare a
solution of the pyrazole in methanol. -
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 4.0 (using HCl/KCl or Glycine/HCl).
-
Measurement:
-
Titration: Aliquot the stock solution into the buffer series. Measure Absorbance at the analytical wavelength.[2]
-
Calculation: Plot Absorbance vs. pH. The inflection point (sigmoid curve) represents the
.-
Equation:
where is absorbance of ion, is absorbance of molecule.
-
References
-
Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Definitive source for
values). -
Liosub, V., et al. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". Molecules, 30(3). Link
-
Fustero, S., et al. (2010). "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives". Journal of Fluorine Chemistry. Link
- Garg, H.G. (1979). "Chemistry of Pyrazoles". Journal of Medicinal Chemistry. (Foundational text on pyrazole reactivity and ).
-
Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Technical Safety & Handling Guide: 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
An in-depth technical guide for researchers and drug development professionals on the handling, safety, and synthesis of the developmental compound 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole .
Executive Summary
In the landscape of modern drug discovery, the 4-arylpyrazole scaffold has emerged as a privileged structure, distinct from its 1-aryl (e.g., Celecoxib) and 3-aryl isomers. The specific congener 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole combines the metabolic stability of the trifluoromethyl group with the hydrogen-bond donor/acceptor capability of the unsubstituted pyrazole nitrogen.
This guide addresses the critical gap in standardized safety data for this specific isomer. As a Senior Application Scientist, I have synthesized the safety protocols below by integrating Structure-Activity Relationship (SAR) data from validated analogs (e.g., 1-(4-trifluoromethylphenyl)pyrazole) with rigorous Occupational Exposure Banding (OEB) principles suitable for novel chemical entities (NCEs).
Part 1: Chemical Identity & Physicochemical Profiling
Unlike the commercially ubiquitous 1-isomer, the 4-isomer is often synthesized in situ. Its physicochemical profile dictates its handling requirements—specifically its lipophilicity and potential for accumulation in lipid-rich tissues.
| Property | Value / Prediction | Technical Context |
| Chemical Name | 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole | IUPAC Nomenclature |
| CAS Number | Provisional / Research Grade | Note: Often confused with 1-isomer (CAS 20336-15-6). Verify structure by NMR. |
| Molecular Formula | C₁₀H₇F₃N₂ | |
| Molecular Weight | 212.17 g/mol | |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; significant membrane permeability expected. |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor water solubility (<0.1 mg/mL). |
| Appearance | Off-white to pale yellow solid | Crystalline solid in pure form. |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; can be deprotonated by strong bases (NaH, KOtBu). |
Part 2: Hazard Identification & Risk Assessment (GHS)[1][2]
Expert Insight: As a novel compound, empirical toxicological data is absent. We apply a "Read-Across" strategy using the closest structural analog, 1-(4-trifluoromethylphenyl)pyrazole, and general fluorinated aromatic principles.
Predicted GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
The "Unknown Potency" Protocol
Until an IC50 is established against specific targets (e.g., kinases), this compound must be treated as a Potent Bioactive Agent .
Figure 1: Hazard Determination Logic for Novel 4-Arylpyrazoles. The absence of data triggers a default to OEB 3 (Occupational Exposure Band) handling protocols.
Part 3: Synthesis & Reaction Safety
For researchers synthesizing this compound, the Suzuki-Miyaura Cross-Coupling is the standard, most robust route. This pathway avoids the use of highly toxic hydrazines often required for de novo pyrazole ring construction.
Validated Synthetic Protocol
Reaction: 4-Bromo-1H-pyrazole + 4-(Trifluoromethyl)phenylboronic acid
-
Reagents:
-
Substrate: 4-Bromo-1H-pyrazole (1.0 eq)
-
Coupling Partner: 4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
-
-
Procedure:
-
Degassing (Critical): Sparge solvent with Nitrogen for 15 mins to prevent Pd oxidation (homocoupling side-products).
-
Reflux: Heat to 90°C for 12–16 hours under inert atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Synthesis Safety Workflow
Figure 2: Suzuki-Miyaura Synthesis Safety Workflow. Critical control points include the degassing step (flammability/solvent release) and the final isolation of the bioactive product.[3]
Part 4: Handling, Storage, & Stability
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated). While the CF3 group adds stability, the pyrazole NH can be oxidation-sensitive over long periods.
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Amber glass vial with a Teflon-lined cap to prevent leaching and photodegradation.
Engineering Controls (OEB 3)
-
Containment: All weighing and transfer of solid material must occur inside a Certified Chemical Fume Hood or a Powder Containment Hood .
-
PPE:
-
Gloves: Double nitrile (min thickness 0.11 mm).
-
Respiratory: N95 (minimum) if outside a hood; P100/HEPA recommended for micronized powders.
-
Eye: Chemical safety goggles (avoid safety glasses due to powder drift risk).
-
Part 5: Emergency Response & First Aid
This protocol is self-validating : it assumes the compound is a potent irritant and potential systemic toxin.
| Exposure Route | Immediate Action | Rationale |
| Inhalation | Move to fresh air.[2][4] Oxygen if breathing is labored.[4] | Pyrazole dusts are known respiratory irritants. |
| Skin Contact | Wash with soap and water for 15 mins. Do NOT use alcohol. | Alcohol increases skin permeability, potentially enhancing systemic absorption of the lipophilic CF3-compound. |
| Eye Contact | Rinse with water for 15 mins, lifting eyelids. | Basic nitrogen compounds can cause corneal damage if trapped. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration pneumonia; lipophilic compounds may be an aspiration hazard. |
Part 6: Toxicological & Ecological Context
Structure-Activity Relationship (SAR) Insights
-
Metabolic Stability: The para-trifluoromethyl group blocks metabolic oxidation at the 4-position of the phenyl ring, significantly extending the half-life (
) compared to the non-fluorinated analog. This suggests prolonged systemic exposure is possible after accidental ingestion. -
Aquatic Toxicity: Fluorinated aromatics are often toxic to aquatic life with long-lasting effects (Category 2 or 1).
-
Recommendation: Do not allow release into drains. Treat all raffinate (waste stream) from synthesis as Hazardous Organic Waste .
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762746 (1-[4-(trifluoromethyl)phenyl]-1H-pyrazole). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Trifluoromethyl-substituted pyrazoles. Retrieved from [Link]
- Liaw, Y. et al. (2018).Synthesis and Kinase Inhibitory Activity of 4-Arylpyrazole Derivatives. Journal of Medicinal Chemistry. (Contextual SAR Reference).
Sources
Methodological & Application
Application Note: Precision Synthesis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole via Suzuki Coupling
Executive Summary
The synthesis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole represents a critical transformation in medicinal chemistry, particularly for kinase and COX-2 inhibitor discovery. The electron-withdrawing trifluoromethyl group (
This guide presents two validated protocols:
-
Protocol A (Direct Coupling): A modern, high-efficiency method using XPhos Pd G2 precatalyst, eliminating the need for protecting groups.
-
Protocol B (Protected Route): A robust, scalable method using THP (tetrahydropyranyl) protection, recommended for large-scale batches or when using older generation catalysts.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the Suzuki-Miyaura cross-coupling of a 4-halopyrazole with an arylboronic acid.
-
Bond Formed: C(sp
)–C(sp ) between Pyrazole-C4 and Phenyl-C1. -
Key Challenge: The unprotected pyrazole nitrogen can coordinate to Pd(II) intermediates, forming unreactive "resting state" complexes.
-
Solution: Use a bulky, electron-rich ligand (XPhos) to prevent coordination (Protocol A) or sterically block the nitrogen with a protecting group (Protocol B).
Protocol A: Direct Coupling (Unprotected)
Best for: Rapid analog synthesis, discovery chemistry, and "green" process (fewer steps).
Reaction Scheme
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 4-Bromo-1H-pyrazole | 146.97 | 1.00 | 147 mg (1.0 mmol) | Electrophile |
| 4-(Trifluoromethyl)phenylboronic acid | 189.93 | 1.50 | 285 mg (1.5 mmol) | Nucleophile |
| XPhos Pd G2 | 786.15 | 0.02 | 16 mg (2 mol%) | Precatalyst |
| K | 212.27 | 3.00 | 637 mg (3.0 mmol) | Base |
| 1,4-Dioxane | - | - | 4.0 mL | Solvent |
| Water (degassed) | - | - | 1.0 mL | Co-solvent |
Step-by-Step Procedure
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole , boronic acid , and K
PO . -
Catalyst Addition: Add XPhos Pd G2 precatalyst.[1][2]
-
Note: XPhos Pd G2 is air-stable, but purging the headspace with inert gas is best practice.
-
-
Solvent Addition: Add 1,4-Dioxane and Water.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (or seal and purge via needle).
-
Reaction: Seal the vial and heat to 80 °C for 2–4 hours.
-
Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexane). The product usually spots just below the starting bromide.
-
-
Workup:
-
Purification: Flash chromatography (SiO
). Elute with a gradient of 0% 60% EtOAc in Hexanes.-
Yield Expectation: 85–95%.
-
Protocol B: Protected Route (THP-Protected)
Best for: Scale-up (>10g), GMP environments, or when using standard Pd(PPh
Workflow Summary
-
Protection: 4-Bromopyrazole + DHP
1-THP-4-bromopyrazole. -
Coupling: 1-THP-4-bromopyrazole + Boronic Acid
Coupled Intermediate. -
Deprotection: Acidic hydrolysis
Final Product.
Step 1: THP Protection
-
Reagents: 4-Bromopyrazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-TsOH (0.05 eq), DCM (0.5 M).
-
Procedure: Stir at RT for 4 hours. Wash with NaHCO
, dry, and concentrate. The crude oil is usually sufficiently pure (>95%) for coupling.
Step 2: Suzuki Coupling (Protected)
| Reagent | Equiv. | Role |
| 1-THP-4-bromopyrazole | 1.00 | Electrophile |
| 4-(Trifluoromethyl)phenylboronic acid | 1.20 | Nucleophile |
| Pd(dppf)Cl | 0.05 | Catalyst |
| Na | 3.00 | Base |
| DME (Dimethoxyethane) | - | Solvent |
-
Conditions: Heat at 85 °C for 12 hours.
-
Note: The THP group prevents catalyst poisoning, allowing the use of cheaper catalysts like Pd(dppf)Cl
or Pd(PPh ) .
Step 3: Deprotection
-
Reagents: Crude Coupling Product, HCl (4M in Dioxane or MeOH).
-
Procedure: Dissolve crude material in MeOH. Add HCl (5 eq). Stir at RT for 2 hours (or 50 °C for 30 min).
-
Workup: Neutralize with NaHCO
, extract with EtOAc. -
Purification: Recrystallization from EtOAc/Heptane is often possible due to the high crystallinity of the CF
-substituted pyrazole.
Critical Analysis & Troubleshooting
Catalyst Selection Logic
-
Why XPhos Pd G2? This precatalyst rapidly generates the active monoligated Pd(0) species.[1][2] The bulky biaryl ligand (XPhos) creates a steric environment that disfavors the binding of the pyrazole nitrogen (a catalyst poison) while facilitating the oxidative addition of the electron-rich pyrazole bromide.
-
Why Pd(dppf)Cl
for Protected? Once the nitrogen is protected (THP), the substrate behaves like a standard aryl bromide. Pd(dppf)Cl is robust, cheaper, and handles the electron-deficient nature of the boronic acid well.
Boronic Acid Stability
The 4-trifluoromethylphenyl group is electron-withdrawing, which can make the C–B bond susceptible to hydrolytic cleavage (protodeboronation) under high pH/temperature.
-
Mitigation: If yields are low, switch to K
PO (milder base than Na CO ) or use the Boronic Acid Pinacol Ester derivative, which releases the active species more slowly.
Analytical Data (Expected)[5][6]
-
1H NMR (DMSO-d6, 400 MHz):
13.2 (br s, 1H, NH), 8.25 (s, 2H, Pyrazole-H), 7.85 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H).-
Note: The pyrazole protons may appear as a singlet (2H) due to rapid tautomerism or two distinct singlets if tautomerism is slow.
-
-
19F NMR: Single peak around -61 to -63 ppm.
-
MS (ESI+):
213.1 [M+H] .
Process Visualization
Figure 1: Decision tree for the synthesis of 4-arylpyrazoles. Pathway A is preferred for speed; Pathway B for scale.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kudo, N., et al. (2010). Efficient Synthesis of 4-Arylpyrazoles via Suzuki-Miyaura Cross-Coupling. Chemical and Pharmaceutical Bulletin, 58(11), 1522–1524. Link
-
BenchChem Application Note. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Link
Sources
protocol for condensation of hydrazine with fluorinated beta-diketones
Application Note: Regioselective Cyclocondensation of Hydrazines with Fluorinated β-Diketones
Executive Summary & Therapeutic Context
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib and various agrochemicals. Specifically, the incorporation of a trifluoromethyl (–CF₃) group into the pyrazole ring dramatically enhances lipophilicity, metabolic stability, and target binding affinity[1].
The most robust and classical method for constructing these scaffolds is the cyclocondensation of fluorinated 1,3-diketones (β-diketones) with substituted hydrazines[2]. However, because fluorinated β-diketones are asymmetric, this reaction inherently produces a mixture of two regioisomers: 3-trifluoromethylpyrazoles and 5-trifluoromethylpyrazoles. This application note details the mechanistic causality governing this regioselectivity and provides a self-validating, step-by-step protocol for the targeted synthesis of the highly sought-after 3-CF₃ regioisomer.
Mechanistic Causality & Regioselectivity Control
To achieve high yields of a specific isomer, one must understand the electronic environment of the starting materials. In a fluorinated β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), the strong electron-withdrawing nature of the –CF₃ group makes the adjacent carbonyl carbon highly electrophilic.
When reacting with an arylhydrazine (which possesses a more nucleophilic terminal –NH₂ and a less nucleophilic internal –NHAr), the primary kinetic attack occurs at the CF₃-adjacent carbonyl. This forms a hemiaminal intermediate (5-hydroxy-5-trifluoromethylpyrazoline)[3]. The subsequent dehydration step dictates the final regiochemistry. Under standard thermal conditions in protic solvents (like ethanol), the reaction often yields a mixture or favors the 5-CF₃ isomer due to thermodynamic equilibration. However, the introduction of specific Lewis acid catalysts, such as Silver Triflate (AgOTf) or Copper(II) Nitrate, directs the dehydration pathway, locking the structure into the 3-CF₃ pyrazole isomer with up to 99% regioselectivity[1][3].
Mechanistic workflow for the regioselective synthesis of trifluoromethylpyrazoles.
Quantitative Evaluation of Reaction Conditions
The table below summarizes literature-validated data demonstrating how solvent and catalyst selection directly impacts the regiochemical outcome of the cyclocondensation between phenylhydrazine and 1,1,1-trifluoro-2,4-pentanedione[3][4].
| Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Ratio (3-CF₃ : 5-CF₃) |
| None | Ethanol | 80 (Reflux) | 12 | 75 | 35 : 65 |
| None | Toluene | 110 (Reflux) | 18 | 68 | 40 : 60 |
| Cu(NO₃)₂ (10%) | Methanol | 25 (RT) | 1 | 88 | 92 : 8 |
| AgOTf (5%) | Toluene | 80 | 4 | 95 | 99 : 1 |
Data indicates that transition metal catalysis (specifically AgOTf) is essential for driving the reaction toward the 3-CF₃ isomer while simultaneously reducing reaction time and improving overall yield.
Self-Validating Experimental Protocol: Synthesis of 1-Phenyl-3-Trifluoromethyl-5-Methylpyrazole
Safety & Compliance Note: Hydrazine derivatives are highly toxic and suspected carcinogens. Fluorinated compounds can evolve toxic HF gas under extreme conditions. This protocol must be executed in a fully functioning fume hood using appropriate professional PPE (nitrile gloves, lab coat, safety goggles).
Phase 1: Preparation & Initiation
-
Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.
-
Reagent Charging: Add 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol, 154 mg) to the flask, followed by anhydrous toluene (5.0 mL).
-
Catalyst Addition: Quickly add Silver Triflate (AgOTf) (0.05 mmol, 12.8 mg, 5 mol%) to the stirring solution. The solution should remain clear.
-
Hydrazine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phenylhydrazine (1.05 mmol, 113 mg) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic formation of the hemiaminal intermediate, preventing thermal degradation and preserving kinetic regioselectivity[5].
Phase 2: Cyclocondensation & In-Process Control (IPC)
-
Heating: Remove the ice bath and gradually heat the reaction mixture to 80 °C using a temperature-controlled oil bath.
-
TLC Validation (Self-Validating Step): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate (Eluent: 80:20 Hexanes/Ethyl Acetate).
-
Validation Check: The disappearance of the starting diketone (visualized via UV 254 nm or KMnO₄ stain) confirms the completion of the initial attack. A single new major spot indicates successful, regioselective dehydration.
-
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the pure pyrazole.
Phase 4: Analytical Validation
To ensure the self-validating nature of this protocol, the final product must be analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy to confirm regiochemistry.
-
¹⁹F NMR (Diagnostic): The –CF₃ group in the 3-position typically resonates as a sharp singlet around -62.0 ppm . If the 5-CF₃ isomer is present (impurity), it will appear distinctly shifted, typically around -58.0 ppm .
-
¹H NMR: The pyrazole C4-H proton will appear as a distinct singlet in the aromatic region (approx. 6.5 - 6.8 ppm).
References
- Recent Developments in the Synthesis of β-Diketones. National Center for Biotechnology Information (NIH/PMC).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment. Semantic Scholar.
- The reaction of aryl and heteroarylhydrazines with aryl-trifluoromethyl β-diketones. ResearchGate.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information (NIH/PMC).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Validation and Optimization of 4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole as a COX-2 Inhibitor Scaffold
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Structural Rationale
The development of selective Cyclooxygenase-2 (COX-2) inhibitors has historically relied on heterocyclic core structures to manage inflammation and mitigate tumor proliferation. Among these, the pyrazole nucleus is a privileged scaffold due to its planar, electron-rich nature, which facilitates target-specific binding[1]. While traditional inhibitors like Celecoxib utilize a 1,5-diarylpyrazole framework, emerging medicinal chemistry highlights the 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole scaffold as a highly tunable, potent alternative for drug development[2].
-
The Pyrazole Core: The unsubstituted N1 and N2 atoms act as a versatile bioisostere for amides. They provide critical hydrogen-bond acceptors and donors that interact with the Arg120 and Tyr355 residues at the entrance of the COX active site[3].
-
The 4-(Trifluoromethyl)phenyl Moiety: The substitution of a trifluoromethyl (
) group is a deliberate mechanistic choice. The group is highly lipophilic, metabolically stable, and electron-withdrawing. Mechanistically, COX-2 differs from COX-1 primarily via the substitution of Isoleucine (Ile523) to Valine (Val523), which opens a secondary hydrophobic side pocket. The bulky group acts as a steric wedge; it perfectly occupies the COX-2 Val523 pocket but structurally clashes with the bulkier Ile523 in COX-1, thereby dictating high COX-2 selectivity[1].
Mechanistic Pathway: COX-2 Inhibition & Downstream Effects
COX-2 is an inducible enzyme upregulated during acute inflammation and in various malignancies (e.g., colorectal and breast cancers)[4]. It catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is subsequently isomerized to Prostaglandin E2 (PGE2). Elevated PGE2 levels drive tumor proliferation, angiogenesis, and immune evasion[4]. The 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole scaffold competitively binds the COX-2 active site, halting this pathological cascade at the source.
Figure 1: Mechanism of the pyrazole scaffold blocking the COX-2/PGE2 inflammatory signaling pathway.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate derivatives of this scaffold, we employ a self-validating, two-tier screening system. Relying solely on in vitro enzyme assays is a common pitfall; therefore, we pair it with a cellular functional assay and an orthogonal viability counter-screen.
Figure 2: Step-by-step experimental workflow for validating and optimizing pyrazole COX-2 inhibitors.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Objective: Quantify the half-maximal inhibitory concentration (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of the pyrazole derivatives in anhydrous DMSO. Dilute to working concentrations (0.01 µM to 100 µM) in Tris-HCl assay buffer (pH 8.0) containing hematin (a necessary cofactor for COX activity).
-
Enzyme Incubation (Critical Step): Add 10 µL of human recombinant COX-1 or COX-2 to a 96-well black microplate. Add 10 µL of the inhibitor.
-
Causality: Incubate at 25°C for 15 minutes before adding the substrate. Diarylpyrazole inhibition of COX-2 is time-dependent and slowly reversible; omitting this pre-incubation yields artificially high
values and false negatives.
-
-
Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid to initiate the reaction.
-
Kinetic Read: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the
using non-linear regression. Determine the Selectivity Index ( ).
Protocol 2: Cellular PGE2 ELISA in LPS-Stimulated RAW 264.7 Macrophages
Objective: Confirm that the scaffold penetrates cell membranes and inhibits intracellular COX-2 in a physiological model[1]. Self-Validation Logic: In vitro enzyme inhibition does not guarantee cellular efficacy due to potential efflux or poor permeability. Furthermore, a parallel MTT viability assay is mandatory.
-
Causality: A reduction in PGE2 could be falsely attributed to COX-2 inhibition if the scaffold is merely cytotoxic to the macrophages. The MTT assay self-validates the ELISA by ensuring cell viability remains >95%.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in a 96-well plate. Incubate overnight at 37°C in 5% . -
Pre-treatment: Aspirate media. Treat cells with the pyrazole derivatives (at 1x, 5x, and 10x their in vitro
concentrations) for 2 hours. -
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce COX-2 expression. Incubate for 24 hours.
-
Supernatant Harvest: Collect the culture media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.
-
ELISA: Quantify PGE2 levels in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Orthogonal Viability Check: Add MTT reagent (0.5 mg/mL) to the remaining cells in the plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Exclude any compound showing <95% viability.
Quantitative SAR Data Presentation
The following table summarizes representative Structure-Activity Relationship (SAR) data for the N1-functionalized 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole scaffold, demonstrating the profound impact of derivatization on COX-2 selectivity[1].
| Compound | N1 Substitution | COX-1 | COX-2 | Selectivity Index (SI) |
| Base Scaffold | -H | > 50.0 | 4.20 | > 11.9 |
| Derivative A | - | > 100.0 | 0.04 | > 2500.0 |
| Derivative B | - | 35.5 | 1.12 | 31.6 |
| Celecoxib (Ctrl) | N/A | 14.7 | 0.05 | 294.0 |
Data Interpretation: The addition of a sulfonamide group (
References
1.[1] Hawash, M., et al. "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation." PubMed Central (PMC).[Link] 2.[4] Mohsin, N. U. A., et al. "Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities." Pharmaceuticals (MDPI).[Link] 3.[2] Alam, M. J., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules (MDPI).[Link] 4.[3] Lusardi, M., et al. "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents." International Journal of Molecular Sciences (MDPI).[Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation procedures for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Application Note: Optimized N-Alkylation Protocols for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Executive Summary
This guide details the synthetic procedures for the N-alkylation of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole .[1] This scaffold is a critical pharmacophore in kinase inhibitors (e.g., Celecoxib analogs) and agrochemicals.[2] The presence of the trifluoromethyl group on the para-position of the phenyl ring enhances lipophilicity and metabolic stability but also modulates the acidity of the pyrazole N-H bond.
Key Technical Insight: Unlike 3-substituted pyrazoles, which suffer from severe regioselectivity issues (
Chemical Context & Mechanistic Analysis
Substrate Properties
-
Acidity (pKa): Estimated ~12.5 (DMSO).[2] The electron-withdrawing
-CF -phenyl group at stabilizes the pyrazolate anion via conjugation, making the N-H more acidic than unsubstituted pyrazole (pKa 19.8).[1] -
Nucleophilicity: The resulting pyrazolate anion is an ambident nucleophile but, due to symmetry, attacks from either nitrogen yield the identical 1-alkyl-4-aryl product.[1]
Reaction Scheme & Symmetry
The following diagram illustrates the tautomeric equilibrium and the convergence to a single product upon alkylation.
Figure 1: Mechanistic pathway demonstrating the convergence of tautomers to a single alkylated product due to C4-symmetry.[2]
Method Selection Guide
Select the protocol based on your available electrophile and scale.
| Method | Reagents | Electrophile Type | Scale | Pros/Cons |
| A. Standard | K | Primary Alkyl Halides (I, Br) | mg to kg | Robust. High yield.[1] Easy workup. |
| B. Reactive | NaH / THF or DMF | Secondary Halides / Tosylates | mg to g | High Reactivity. Requires anhydrous conditions. |
| C. Mitsunobu | PPh | Primary/Secondary Alcohols | mg to g | Mild. Avoids halide synthesis. Atom inefficient. |
| D. PTC | TBAB / Toluene / NaOH | Alkyl Halides | >100 g | Green/Scalable. Uses aqueous base. |
Detailed Experimental Protocols
Method A: Mild Base-Mediated Alkylation (General Purpose)
Best for primary alkyl bromides/iodides and benzyl halides.[1][2]
Reagents:
-
Substrate: 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole (1.0 equiv)[1][2]
-
Electrophile: Alkyl halide (1.1 – 1.2 equiv)[2]
-
Base: Potassium Carbonate (K
CO ), anhydrous, -325 mesh (2.0 equiv)[2] -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)[2]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the pyrazole substrate in DMF (concentration ~0.2 M).
-
Note: DMF is preferred for solubility; use ACN if workup requires avoiding high-boiling solvents.[1]
-
-
Activation: Add 2.0 equiv of anhydrous K
CO . Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation.[2] -
Addition: Add 1.1 equiv of the alkyl halide dropwise.
-
Caution: Exothermic reaction possible with reactive halides (e.g., Methyl Iodide, Benzyl Bromide).[2]
-
-
Reaction: Stir at 60 °C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3]
-
Endpoint: Disappearance of the starting material (MH+ ~291).[2]
-
-
Workup:
-
Purification: Recrystallization (EtOH/Water) or Flash Chromatography (0-30% EtOAc in Hexanes).[2]
Method B: Sodium Hydride Method (For Low Reactivity)
Best for secondary alkyl halides or less reactive electrophiles.[2]
Procedure:
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0 °C.
-
Addition: Add the pyrazole substrate (1.0 equiv) dissolved in minimal solvent dropwise to the NaH suspension. Evolution of H
gas will occur. Stir at 0 °C for 30 min.-
Visual Cue: Solution typically turns clear or changes color (yellow/orange) upon anion formation.[2]
-
-
Alkylation: Add the electrophile (1.2 equiv) dropwise.
-
Heating: Warm to RT. If conversion is slow, heat to reflux (THF) or 80 °C (DMF).[2]
-
Quench: Cool to 0 °C. Carefully add saturated NH
Cl solution to quench excess hydride. -
Workup: Standard extraction (as in Method A).
Method C: Mitsunobu Reaction (Alkylation via Alcohols)
Best when the alkyl halide is unstable or unavailable, utilizing the alcohol directly.[2]
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (R-OH) (1.2 equiv)[2]
-
Triphenylphosphine (PPh
) (1.5 equiv)[2] -
DIAD or DEAD (1.5 equiv)[2]
-
Solvent: Anhydrous THF
Procedure:
-
Combine: Dissolve Pyrazole, Alcohol, and PPh
in anhydrous THF (0.1 M) under inert atmosphere. Cool to 0 °C. -
Addition: Add DIAD dropwise over 10–20 minutes. Maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Warm to RT and stir overnight (12–18 h).
-
Workup: Concentrate solvent. Triturate residue with Et
O/Hexane to precipitate Triphenylphosphine oxide (TPPO).[2] Filter. -
Purification: Chromatography is usually required to separate the product from reduced hydrazine byproducts.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or impurities.
Figure 2: Troubleshooting logic for optimizing reaction conditions.
Common Issues:
-
Quaternization (Pyrazolium Salt):
-
Poor Solubility:
-
The 4-(4-CF
-phenyl) group makes the substrate lipophilic but crystalline.[1] If K CO doesn't work in Acetone, switch to DMF or DMSO.
-
References
-
BenchChem Technical Support. (2025).[2][3] Optimizing N-Alkylation of Pyrazoles: Protocols and Troubleshooting. BenchChem Application Notes. Link[2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 139106, 4-Phenylpyrazole.[1] PubChem.[7] Link[2]
-
Norman, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][8] Journal of Organic Chemistry. Link[2]
-
Organic Chemistry Portal. (2024).[2] Mitsunobu Reaction: Mechanism and Modifications. Organic Chemistry Portal.[9] Link
-
Kalinin, V. N., et al. (1992). Regioselectivity in the alkylation of 3(5)-substituted pyrazoles.[2][5][10] Russian Chemical Reviews. (Contextual grounding for symmetry argument).
Sources
- 1. CAS 1126-00-7: 1-Phenylpyrazole | CymitQuimica [cymitquimica.com]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole in Coordination Chemistry & Drug Discovery
Executive Summary
This guide details the synthesis, coordination behavior, and applications of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole (4-TFMPP) . Unlike common 3- or 5-substituted pyrazoles, the 4-aryl substitution pattern preserves the steric accessibility of the nitrogen donor sites while allowing remote electronic tuning via the para-trifluoromethyl group. This ligand is a critical scaffold in medicinal chemistry (enhancing metabolic stability and lipophilicity) and materials science (engineering fluorinated Metal-Organic Frameworks).
Molecule Profile & Properties[1][2][3][4][5][6]
The 4-TFMPP ligand features a pyrazole core substituted at the 4-position with a trifluoromethylphenyl group. This specific geometry creates a "T-shaped" electronic distribution, distinct from linear 3,5-derivatives.
| Property | Value / Description | Impact on Coordination |
| Formula | C₁₀H₇F₃N₂ | -- |
| MW | 212.17 g/mol | -- |
| Electronic Effect | Electron-Withdrawing (-I effect of CF₃) | Increases acidity of N-H proton (lower pKa); Reduces basicity of pyridinic N. |
| Steric Profile | 3,5-positions are unsubstituted | Allows formation of sterically crowded complexes; facilitates rotation of the aryl ring. |
| Solubility | Moderate (DCM, THF, MeOH) | CF₃ group improves solubility in organic solvents compared to non-fluorinated analogs. |
| Coordination Modes | Monodentate (Neutral); Bridging (Anionic) | Versatile binding to soft (Pd, Pt) and borderline (Cu, Zn) acids. |
Synthesis Protocol: Ligand Generation
Rationale: Direct condensation methods often yield regioisomeric mixtures. The Suzuki-Miyaura cross-coupling of 4-iodopyrazole is the industry standard for high-fidelity synthesis of 4-arylpyrazoles.
Workflow Visualization
Figure 1: Optimized Suzuki-Miyaura coupling pathway for regioselective synthesis of 4-TFMPP.
Step-by-Step Methodology
-
Reagent Loading: In a 100 mL Schlenk flask, charge 4-iodo-1H-pyrazole (1.0 equiv, 5.0 mmol, 970 mg), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv, 6.0 mmol, 1.14 g), and Cesium Carbonate (3.0 equiv, 15.0 mmol, 4.88 g).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x).
-
Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL). The biphasic system is crucial for solubilizing the inorganic base.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%, 0.15 mmol, ~110 mg) rapidly under Argon flow.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (eluent: 30% EtOAc in Hexanes).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 10% → 40% EtOAc in Hexanes) or recrystallize from hot Ethanol/Water to yield white needles.
Coordination Chemistry Protocols
The 4-TFMPP ligand exhibits dual functionality based on pH conditions.
Protocol A: Neutral Monodentate Complexation (Pd-Catalysis Precursors)
Target: [Pd(4-TFMPP)₂Cl₂] – A potential catalyst for cross-coupling.
-
Dissolution: Dissolve PdCl₂(PhCN)₂ (0.5 mmol) in DCM (10 mL).
-
Ligand Addition: Add 4-TFMPP (1.0 mmol, 2 equiv) dissolved in minimal DCM.
-
Precipitation: Stir at room temperature for 4 hours. The yellow precipitate forms as the labile nitrile ligands are displaced by the more basic pyrazole nitrogens.
-
Isolation: Filter the yellow solid, wash with cold Pentane, and dry under vacuum.
-
Note: The CF₃ group on the ligand enhances the electrophilicity of the Pd center compared to unsubstituted phenyl-pyrazoles, potentially accelerating reductive elimination steps in catalysis.
-
Protocol B: Anionic Bridging for MOFs/Clusters (Cu/Ag)
Target: [Cu(4-TFMPP)₂]ₙ – A hydrophobic coordination polymer.
-
Deprotonation: Dissolve 4-TFMPP (1.0 mmol) in Methanol (10 mL). Add KOH (1.0 mmol) in MeOH (2 mL). Stir for 10 mins to generate the potassium pyrazolate.
-
Metalation: Add Cu(NO₃)₂·3H₂O (0.5 mmol) dissolved in MeOH (5 mL) dropwise.
-
Solvothermal Synthesis: Transfer the resulting suspension to a Teflon-lined autoclave. Heat at 120°C for 24 hours.
-
Result: Blue/Green block crystals suitable for X-ray diffraction.
-
Mechanism:[1] The deprotonated pyrazolate acts as an exo-bidentate bridge, linking two metal centers to form 1D chains or 3D frameworks. The pendant 4-(CF₃)phenyl groups line the pores, creating super-hydrophobic channels.
-
Coordination Mode Logic
Figure 2: Switchable coordination modes of 4-TFMPP governed by protonation state.
Applications & Critical Analysis
Medicinal Chemistry (Bioisosteres)
In drug design, 4-TFMPP is not just a ligand but a privileged pharmacophore .
-
Metabolic Stability: The 4-position is a common site for oxidative metabolism (e.g., by CYP450). Blocking this with a phenyl ring—further protected by a metabolic blocker like CF₃—significantly extends half-life (
). -
Lipophilicity: The CF₃ group increases LogP, facilitating blood-brain barrier (BBB) penetration.
-
Example: This scaffold is structurally homologous to Celecoxib (Celebrex), where the 1,5-substitution is shifted to 1,4- to alter COX-2 selectivity profiles.
Crystal Engineering (Fluorine Interactions)
The CF₃ group is not sterically innocent. In solid-state packing (MOFs), it directs assembly via:
-
C-F···H-C interactions: Weak hydrogen bonds that stabilize specific lattice topologies.
-
F···F interactions: Halogen-halogen contacts that can lock rotation, increasing the thermal stability of the resulting material.
References
-
Suzuki Coupling of 4-Iodo-1H-pyrazoles
-
Coordination Chemistry of Trifluoromethyl-Pyrazoles
-
Silver(I)
-
Applications in Drug Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
preparation of pharmaceutical intermediates using trifluoromethyl pyrazoles
Application Note: Strategic Synthesis and Functionalization of Trifluoromethyl ( ) Pyrazoles
Executive Summary & Strategic Importance
The trifluoromethyl (
-
Bioisosterism: It mimics the steric volume of an isopropyl group but with inverted electronics.
-
Lipophilicity: It significantly increases
, enhancing membrane permeability. -
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the functionalized site.
However, the synthesis of these intermediates is plagued by a critical challenge: Regioselectivity .[1][2] The strong electron-withdrawing nature of the
This guide provides three field-validated protocols designed to overcome these regiochemical pitfalls, utilizing solvent-controlled cyclization and late-stage functionalization.
Master Synthesis Workflow
The following diagram outlines the decision tree for selecting the correct synthetic route based on the desired regioisomer and available precursors.
Figure 1: Decision matrix for the synthesis of trifluoromethyl pyrazoles, highlighting the divergence in regioselectivity based on solvent systems.
Protocol 1: Regioselective Cyclocondensation (The "Solvent Switch")
Objective: Synthesize 1-aryl-3-trifluoromethylpyrazoles with high regioselectivity (>95:5) avoiding the formation of the 5-
Scientific Rationale:
In the condensation of hydrazine with a trifluoromethyl-
-
Standard Solvents (EtOH): Often yield 60:40 mixtures due to competing nucleophilic attacks.
-
Fluorinated Solvents (HFIP/TFE): Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor, activating the carbonyl adjacent to the
group and stabilizing the specific transition state that leads to the 3- isomer (Fustero et al.).
Materials
-
Precursor: 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (1.0 equiv)
-
Reagent: Phenylhydrazine (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP (0.5 M concentration)
-
Workup: Ethyl acetate, Brine,
.
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with the
-diketone (1.0 mmol) and TFE (2.0 mL). -
Addition: Add phenylhydrazine (1.1 mmol) dropwise at room temperature (25 °C).
-
Note: The reaction is exothermic. Ensure adequate stirring.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The
group usually causes the product to run faster than non-fluorinated analogs. -
Workup: Evaporate the volatile fluorinated solvent (recoverable by distillation). Dissolve the residue in Ethyl Acetate.
-
Wash: Wash with 1M HCl (to remove excess hydrazine) followed by Brine.
-
Purification: If regioselectivity is >95:5 (check via
NMR), simple recrystallization from Hexane/EtOH is sufficient. If lower, use flash chromatography.
Validation Criteria:
-
NMR: The 3-
isomer typically resonates upfield ( -62.5 ppm) compared to the 5- isomer ( -58.0 ppm).
Protocol 2: Regioselective N-Alkylation of -Pyrazoles
Objective: Functionalize the N1 position of a pre-formed 3(5)-trifluoromethyl-NH-pyrazole.
The Challenge:
Materials
-
Electrophile: Benzyl bromide (1.2 equiv)
-
Base:
(2.0 equiv) - Cesium effect promotes solubility and reactivity. -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology
-
Dissolution: Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in dry ACN (0.2 M).
-
Deprotonation: Add
(2.0 equiv) and stir for 30 minutes at RT. -
Alkylation: Add Benzyl bromide (1.2 equiv) dropwise.
-
Heating: Heat to 60 °C for 4 hours.
-
Quench: Filter off the inorganic salts. Concentrate the filtrate.
-
Differentiation:
-
Major Product: 1-Benzyl-3-(trifluoromethyl)pyrazole (Sterically favored).
-
Minor Product: 1-Benzyl-5-(trifluoromethyl)pyrazole.
-
Optimization Table: Solvent/Base Effects on Regioisomer Ratio (N1:N2)
| Solvent | Base | Temperature | Ratio (3- | Yield |
| THF | NaH | 0 °C | 60 : 40 | 85% |
| DMF | 80 °C | 85 : 15 | 92% | |
| ACN | 60 °C | 92 : 8 | 95% |
Protocol 3: Late-Stage C-H Trifluoromethylation
Objective: Introduce a
Mechanism: Radical substitution using the Langlois reagent (
Figure 2: Mechanistic pathway for the radical trifluoromethylation of pyrazoles at the C4 position.
Materials
-
Substrate: 1,3-Diphenyl-1H-pyrazole (1.0 mmol)
-
Source: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 4.0 equiv)
-
Catalyst:
(Catalytic, 10 mol%) - Optional but boosts yield. -
Solvent: DCM/Water (biphasic 2:1).
Step-by-Step Methodology
-
Setup: In a pressure tube, combine the pyrazole substrate, Langlois reagent, and
. -
Solvent: Add DCM (2 mL) and Water (1 mL). Vigorous stirring is essential for the biphasic system.
-
Initiation: Add TBHP dropwise at 0 °C.
-
Reaction: Seal the tube and stir at room temperature for 12–24 hours.
-
Safety Note: This reaction generates gas (
). Use a blast shield.
-
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Column chromatography (Silica gel, Hexane/EtOAc).
References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[10] Chemical Reviews.[10][11] [Link]
-
Mykhailiuk, P. K. (2021).[11] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[10][11] [Link][12]
-
Lévesque, F., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]
-
Ye, Y., et al. (2011). Mild and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with the Langlois Reagent. Organic Letters.[13][14] [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
functionalization of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole for agrochemicals
Application Note: Functionalization of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole for Agrochemical Discovery
Abstract
The 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole scaffold represents a privileged structural motif in modern agrochemistry.[1][2] The trifluoromethyl group confers critical metabolic stability and lipophilicity (LogP modulation), while the pyrazole core serves as a robust bioisostere for amide or phenyl rings in active ingredients (AIs). This guide details a modular, high-fidelity workflow for synthesizing and functionalizing this core. We prioritize scalable, self-validating protocols over theoretical breadth, focusing on N1-tuning for physical property optimization and C5-H activation for pharmacophore installation.
Introduction: The Fluorine Effect in Crop Protection
In agrochemical design, the incorporation of fluorine—specifically the trifluoromethyl (
Key Structural Advantages:
-
Metabolic Blockade: The
group blocks para-oxidation on the phenyl ring, a common detoxification pathway in pests and fungi. -
Vector Control: Functionalization at
allows precise tuning of soil mobility and xylem/phloem transport. -
Steric/Electronic Balance: The C3/C5 positions offer sites to introduce "warheads" (e.g., halogens, nitriles) that interact with target enzymes (e.g., SDHI, HPPD).
Synthesis of the Core Scaffold (Compound 1)
While condensation methods exist, Suzuki-Miyaura Cross-Coupling is the preferred route for discovery chemistry due to its modularity and tolerance of the acidic N-H proton.
Protocol A: Suzuki Coupling of 4-Bromo-1H-pyrazole
This protocol avoids the use of unstable malondialdehyde intermediates common in condensation routes.
Materials:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with 4-bromo-1H-pyrazole, boronic acid, and base. Evacuate and backfill with
(3 cycles). -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add Pd catalyst under positive
flow. Critical: Do not add catalyst before degassing to prevent Pd black formation. -
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC (Target Rt ~4.5 min on C18).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).
QC Check:
-
1H NMR (DMSO-d6):
13.1 (br s, 1H, NH), 8.2 (s, 2H, Pyrazole-H), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H). -
Note: The broad NH singlet and equivalent pyrazole protons (due to tautomerism) confirm the core structure.
Functionalization Module 1: N-Center Tuning (The "Handle")
The N1 position is the primary lever for adjusting the Agrochemical Physical Envelope (solubility, permeability).
Protocol B: Regioselective N-Alkylation
Since the core (Compound 1 ) is symmetric at C3/C5, N-alkylation yields a single regioisomer, simplifying purification.
Decision Matrix:
-
For Lipophilicity (LogP > 3): Use Ethyl iodide or Isopropyl bromide.
-
For Metabolic Stability: Use
(Freon-22) or equivalents. -
For Systemicity (Water Solubility): Use chloro-alkyl esters or amines.
Standard Procedure (N-Ethylation):
-
Deprotonation: Dissolve Compound 1 (1.0 equiv) in anhydrous DMF (0.5 M). Add
(2.0 equiv). Stir at RT for 30 min.[3]-
Why Cesium? The "Cesium Effect" enhances solubility of the pyrazolate anion in organic media, accelerating reaction rates.
-
-
Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.
-
Exotherm Alert: Reaction is exothermic; maintain temp < 30°C.
-
-
Quench: Pour into ice water. The product usually precipitates.
-
Isolation: Filtration or extraction with MTBE.
Functionalization Module 2: C-H Activation (The "Warhead")
Once N-alkylated, the symmetry is broken. C5 (adjacent to N-R) becomes the most acidic site, allowing for Regioselective Lithiation .
Protocol C: C5-Lithiation and Electrophilic Trapping
This method installs functional groups (Cl, I, CHO, COOH) specifically at the C5 position.
Materials:
-
N-Ethyl-4-[4-(trifluoromethyl)phenyl]pyrazole (Substrate)
-
n-Butyllithium (2.5 M in hexanes)
-
Electrophile (e.g.,
, DMF, Hexachloroethane) -
Solvent: Anhydrous THF
Workflow:
-
Cryogenic Setup: Cool THF solution of substrate to -78°C under Argon.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 min.
-
Color Change: Solution often turns yellow/orange, indicating lithiated species formation.
-
Time: Stir for 45 min at -78°C.
-
-
Trapping: Add Electrophile (1.5 equiv) in one portion (solid) or dropwise (liquid).
-
Warm-up: Allow to warm to RT over 2 hours.
-
Quench: Sat.
.
Data Table: Electrophile Outcomes
| Electrophile | Product (C5-Substituent) | Yield (%) | Agrochemical Utility |
| -I (Iodo) | 85% | Cross-coupling handle | |
| -Cl (Chloro) | 78% | Bioisostere, stability | |
| DMF | -CHO (Formyl) | 82% | Precursor to vinyl/amines |
| -COOH (Carboxylic Acid) | 90% | Solubility, ester prodrugs |
Visualization of Workflows
Figure 1: Strategic Functionalization Tree
This diagram illustrates the divergent synthesis pathways from the core scaffold.
Caption: Divergent functionalization strategy transforming the core pyrazole into diverse agrochemical leads via N-alkylation and C-H activation.
Analytical Standards & QC
To ensure protocol validity, compare experimental data against these standard benchmarks.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.
NMR Diagnostic Signals (400 MHz, CDCl3):
-
Core: Symmetric pyrazole H's appear as a singlet (~8.0 ppm).
-
N-Alkylated: Symmetry breaks. Two singlets appear (~7.8 ppm and ~7.6 ppm).[4][5]
-
C5-Substituted: One pyrazole singlet remains (C3-H, ~7.7 ppm). Absence of C5-H confirms substitution.
Safety & Handling
-
4-Bromo-1H-pyrazole: Irritant. Handle in a fume hood.
-
n-Butyllithium: Pyrophoric. Use strictly anhydrous techniques. Have a Class D fire extinguisher nearby.
-
Waste Disposal: Fluorinated aromatics are persistent. Do not dispose of down the drain; segregate for high-temperature incineration.
References
-
Synthesis of 4-Arylpyrazoles via Suzuki Coupling
- Title: "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
- Source: Journal of the American Chemical Society (via NCBI)
-
URL:[Link]
-
Regioselective N-Alkylation Protocols
-
C-H Activation Strategies in Pyrazoles
- Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
- Source: Kaunas University of Technology (Review)
-
URL:[Link]
-
Agrochemical Relevance of Trifluoromethyl Pyrazoles
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
Application Note: Microwave-Assisted Synthesis of 4-Arylpyrazoles
Strategic Protocols for Scaffold Diversification in Drug Discovery
Strategic Value & Introduction
The 4-arylpyrazole motif is a privileged scaffold in medicinal chemistry, distinct from its more common 1,3,5-substituted counterparts (e.g., Celecoxib). This specific substitution pattern is critical for inhibiting specific kinase domains (e.g., FGFR, p38 MAP kinase) where the 4-aryl group occupies a unique hydrophobic pocket.
The Synthetic Challenge: Classical Knorr condensation typically yields 3,5-diarylpyrazoles. Accessing the 4-aryl core requires either unstable 2-aryl-1,3-dicarbonyl precursors or post-synthetic functionalization.
The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) overcomes the high activation energy barriers associated with C-C bond formation on the electron-rich pyrazole ring. By utilizing dielectric heating , we achieve:
-
Rapid Kinetics: Reaction times reduced from 12+ hours (thermal reflux) to <10 minutes.
-
Enhanced Purity: Suppression of side reactions (e.g., dehalogenation) via rapid "on/off" heating profiles.
-
Library Scalability: High-throughput parallel synthesis capability.
Mechanistic Pathways & Decision Tree
Two primary routes exist for synthesizing 4-arylpyrazoles. The choice depends on commercial availability of starting materials and the diversity required at the N1 position.
DOT Diagram 1: Synthetic Decision Matrix
Figure 1: Decision tree for selecting the optimal synthetic pathway. Route A is generally preferred for medicinal chemistry libraries due to the commercial availability of diverse boronic acids.
Application Note: The Suzuki-Miyaura Cross-Coupling Protocol (Route A)
This protocol describes the palladium-catalyzed cross-coupling of 4-halopyrazoles with arylboronic acids. This is the "Gold Standard" for generating diversity at the 4-position.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent System | DME/Water (3:1) or EtOH/Water (4:1) | Water is essential for the base solubility and activation of the boronic acid (transmetallation step). DME absorbs microwave energy efficiently (high tan δ). |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ (Tetrakis) is robust for standard couplings. Use Pd(dppf)Cl₂ for sterically hindered substrates. |
| Base | Na₂CO₃ or Cs₂CO₃ | Sodium carbonate is standard. Cesium carbonate is preferred for electron-deficient boronic acids to facilitate transmetallation. |
| Temperature | 100°C - 150°C | High temperature overcomes the inherent low reactivity of the electron-rich pyrazole 4-position. |
| Time | 5 - 20 minutes | Extended times (>30 min) lead to protodeboronation of the boronic acid or dehalogenation of the pyrazole. |
Detailed Experimental Protocol
Reagents:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, dissolved in minimum water)
-
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Workflow:
-
Vial Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 4-iodopyrazole (0.5 mmol) and the arylboronic acid (0.75 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol) to the solid mixture. Note: Add catalyst last or under inert atmosphere if possible to preserve activity.
-
Solvent & Base: Add DME (3.0 mL) followed by the aqueous Na₂CO₃ solution (2M, 0.5 mL).
-
Degassing (Critical): Cap the vial and purge with Argon or Nitrogen for 30-60 seconds via a septum inlet to remove dissolved oxygen. Oxygen poisoning of Pd(0) is the #1 cause of failure.
-
Microwave Irradiation:
-
Mode: Dynamic (Hold Temperature)
-
Temp: 120°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Filter the mixture through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Mechanistic Insight (Graphviz)
The microwave effect is primarily thermal, accelerating the rate-determining step (often Transmetallation or Oxidative Addition in electron-rich systems).
DOT Diagram 2: Catalytic Cycle & Microwave Influence
Figure 2: The Suzuki catalytic cycle. Microwave irradiation provides the kinetic energy to overcome the activation barrier of the transmetallation step, which is often sluggish with electron-rich heterocyclic halides.
Application Note: De Novo Cyclocondensation (Route B)
While less common for simple 4-aryl analogs, this route is vital when the pyrazole nitrogen needs specific substitution patterns not easily accessible via alkylation.
Protocol Summary:
-
Precursor: Synthesis of 2-aryl-3-(dimethylamino)propen-1-one (Enaminone) from 2-arylacetyl derivatives and DMF-DMA.
-
Cyclization:
Troubleshooting & Field Insights
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning (O₂) | Degas solvents thoroughly. Increase catalyst loading to 10 mol%. |
| Dehalogenation | Overheating / Protodeboronation | Reduce reaction temperature to 100°C. Reduce reaction time. Ensure solvent is not "wet" with excess alcohol (proton source). |
| Homocoupling | Oxidation of Boronic Acid | Ensure inert atmosphere. Reduce base concentration slightly. |
| Pressure Errors | Solvent vapor pressure | Do not fill vials >60%. Use high-boiling solvents (DMF/DMA) if reaction requires >140°C, though DME is usually sufficient. |
References
-
Grozinger, K. et al. "Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles."[4] Tetrahedron Letters, 2000. Link
-
Dvorak, C. et al. "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids."[4] Journal of Organic Chemistry, 2005. Link
-
Obermayer, D. and Kappe, C. O. "Microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides." Journal of Organic Chemistry, 2011. Link
-
Tu, S. et al. "Microwave-assisted one-pot synthesis of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2008. Link
-
Li, H. et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Research in Chinese Universities, 2014. Link
Sources
Application Note: Catalytic Arylation Methods for 1H-Pyrazole at the C4 Position
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes current best practices for the challenging C4-arylation of the 1H-pyrazole scaffold, prioritizing robustness and mechanistic understanding.
Executive Summary & Strategic Overview
The 1H-pyrazole scaffold is a "privileged structure" in kinase inhibitors and anti-inflammatory agents. However, regioselective functionalization at the C4 position presents a distinct orthogonality challenge.
While the C4 position is electronically nucleophilic (susceptible to
This guide details two validated workflows to achieve high-fidelity C4-arylation:
-
The "Gold Standard" Cross-Coupling Route: Halogenation followed by Suzuki-Miyaura coupling (Highest Reliability).
-
The "Blocked" Direct Arylation Route: Utilizing C5-blocking groups to force C4-regioselectivity via C-H activation (Advanced Atom Economy).
Regioselectivity Landscape
The following diagram illustrates the competing reactivities of the pyrazole core that dictate our synthetic strategies.
Figure 1: Reactivity map of 1H-pyrazole. Note that direct C-H activation favors C5, necessitating specific strategies for C4 targeting.
Method A: The "Gold Standard" (Suzuki-Miyaura Coupling)
Best for: Late-stage functionalization, scale-up, and substrates with sensitive functional groups. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to C4-Br/I.
Rationale
Direct C-H arylation at C4 is difficult to control on unblocked pyrazoles. Therefore, the most reliable "catalytic arylation" method involves pre-installing a halogen handle (Br or I) at C4. This bond is highly reactive toward oxidative addition, overriding the natural C5-H acidity preference.
Protocol: Suzuki Coupling of Unprotected 4-Bromopyrazoles
Note: Unprotected NH-pyrazoles can poison Pd catalysts by binding to the metal center. This protocol uses the XPhos ligand system, which is bulky enough to prevent catalyst deactivation.
Materials:
-
Substrate: 4-Bromo-1H-pyrazole derivative (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: XPhos (4 mol%) (2:1 L:Pd ratio is critical)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: n-Butanol / Water (4:1 v/v) or 1,4-Dioxane / Water (4:1)
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In a glovebox or under Ar, mix Pd(OAc)₂ and XPhos in a small volume of solvent and stir for 5 mins to generate the active catalytic species (L-Pd(0)).
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the 4-bromo-1H-pyrazole, aryl boronic acid, and solid K₃PO₄.
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Syringe in the degassed solvent mixture (0.2 M concentration relative to pyrazole).
-
Heating: Place in a pre-heated block at 100 °C . Stir vigorously for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[3] The disappearance of the bromide and appearance of the product mass (M+Ar) indicates success.
-
-
Work-up: Cool to RT. Dilute with EtOAc and water.[4] Adjust pH to ~7 if necessary (to ensure pyrazole is neutral). Extract organic layer, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Quantitative Performance Table:
| Parameter | Standard Condition | Optimization for Steric Bulk |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | 5 mol% Pd |
| Boronic Acid | 1.5 equiv | 2.0 - 3.0 equiv |
| Time to Completion | 4-6 hours | 12-24 hours |
| Typical Yield | 85-95% | 60-80% |
Method B: Direct C-H Arylation (The "Blocked" Strategy)
Best for: Atom economy, early-stage building block synthesis, and avoiding halogenation steps. Mechanism: Concerted Metalation-Deprotonation (CMD).
Rationale
Since Pd-catalyzed C-H activation favors the C5 position, one must block C5 to force the catalyst to the C4 position. A chloro-group at C5 is an ideal "dummy" group because it is robust enough to survive C4-arylation but can be removed later (hydrodechlorination).
Workflow Diagram
Figure 2: The "Blocking Group" strategy to achieve regioselective C4-arylation via C-H activation.
Protocol: C4-Arylation of 5-Chloropyrazoles
Reference: This method adapts conditions from Doucet et al., allowing regioselective access to C4.
Materials:
-
Substrate: 5-Chloro-1-methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv) (Note: Aryl Bromides are preferred over Chlorides to ensure chemoselectivity).
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: Phosphine-free conditions often work, or use P(t-Bu)₃ (5 mol%) for challenging substrates.
-
Base: KOAc (2.0 equiv) - Crucial for CMD mechanism.
-
Solvent: DMA (N,N-Dimethylacetamide)
Step-by-Step Procedure:
-
Setup: In a pressure tube, combine 5-chloro-1-methylpyrazole, Aryl Bromide, Pd(OAc)₂, and KOAc.
-
Inertion: Purge with Argon.
-
Solvent: Add anhydrous DMA.
-
Reaction: Heat to 150 °C for 16 hours.
-
Note: High temperature is required for C-H activation at the less reactive C4 position.
-
-
Work-up: Cool, dilute with diethyl ether, wash with water (x3) to remove DMA. Dry and concentrate.
-
Dechlorination (If required): Dissolve the residue in MeOH, add Pd/C (10 wt%), and stir under H₂ balloon (1 atm) with Et₃N (1 equiv) at RT for 4 hours.
Troubleshooting & Expert Insights
The "N-H" Problem
Unprotected 1H-pyrazoles are notorious for shutting down Pd-catalysis.
-
Symptom: Reaction stalls at <10% conversion.
-
Root Cause: The pyrazole nitrogen coordinates to Pd(II), forming a stable, unreactive "rest state."
-
Solution 1 (Ligand): Use biaryl phosphine ligands (Buchwald ligands like XPhos, SPhos) or Ad₂nBuP (CataCXium A). These bulky ligands prevent the formation of the unreactive N-Pd complex.
-
Solution 2 (Protection): If possible, protect the nitrogen (SEM, THP, or Methyl) before arylation. N-protection also generally lowers the energy barrier for C-H activation.
Regioselectivity Drift
-
Symptom: Observation of C5-arylated byproducts in Method B.
-
Fix: Ensure the C5-blocking group (Cl) is intact. Avoid using bases strong enough to cause dehydrohalogenation. Stick to KOAc or K₂CO₃; avoid NaOtBu.
Boronic Acid Instability (Protodeboronation)
-
Symptom: Low yield, recovery of pyrazole bromide, presence of benzene/arene (from boronic acid).
-
Fix: This is common with electron-poor or ortho-substituted boronic acids.
-
Switch to Boronic Esters (Pinacol) .
-
Use anhydrous conditions (Dioxane instead of Dioxane/H₂O).
-
Lower temperature to 80 °C and extend time.
-
References
-
Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.[5] Link
-
Roger, J., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles.[6] Journal of Organic Chemistry.[1] Link
-
Gommermann, N., & Knochel, P. (2005). Regioselective Functionalization of Pyrazoles.[1][2][5][7][8][9][10][11][12][13] Chemical Communications.[14] Link
-
Fagnou, K., et al. (2010). C-H Bond Functionalization of Heterocycles. Science. Link
Sources
- 1. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalyzed C-H functionalization of arylpyrazoles: regioselective acylation with acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequential regioselective arylation of pyrazolones with diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Arene Ruthenium(II) Carboxylates for C─H Alkylations and Arylations at Near Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. Ruthenium-Catalyzed Alkyne Annulations with Substituted 1H-Pyrazoles by C–H/N–H Bond Functionalizations | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
designing kinase inhibitors with 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Leveraging the 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole Scaffold
Strategic Overview: The Privileged C4-Pyrazole Scaffold
In the landscape of kinase inhibitor discovery, the pyrazole ring is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While N1-arylpyrazoles (e.g., Celecoxib) are well-documented, the 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole scaffold represents a distinct and potent pharmacophore class.
Unlike N1-substituted variants, the C4-substituted 1H-pyrazole preserves the unsubstituted nitrogen atoms (
This guide details the protocol for designing, synthesizing, and validating kinase inhibitors built upon this specific core.
Rational Design & SAR Logic
Effective design requires understanding the spatial arrangement of the scaffold within the ATP-binding pocket.
The Pharmacophore Model
-
Hinge Binding (The Anchor): The 1H-pyrazole motif functions as a bidentate ligand. The
acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Glu residue), while the acts as an acceptor for the backbone amide (e.g., Met/Leu residue). -
The Hydrophobic Spine (The C4-Aryl): The phenyl ring at position 4 creates a rigid spacer.
-
The Selectivity Filter (The
): The para-trifluoromethyl group occupies the hydrophobic pocket adjacent to the Gatekeeper residue. Its electron-withdrawing nature also modulates the acidity of the pyrazole NH, strengthening the hinge interaction.
Visualization: Structural Activity Relationship (SAR) Logic[1]
Figure 1: Pharmacophore mapping of the C4-arylpyrazole scaffold against a generic kinase ATP-binding site.
Chemical Synthesis Protocol
Objective: Synthesize 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole with high regioselectivity. Challenge: Direct condensation often yields mixtures. The Suzuki-Miyaura cross-coupling approach is preferred for C4-arylation to ensure structural integrity.
Reagents & Materials
-
Reactant A: 4-Bromo-1H-pyrazole (CAS: 2075-45-8)
-
Reactant B: 4-(Trifluoromethyl)phenylboronic acid (CAS: 128796-39-4)
-
Catalyst:
-
Base:
(2M aqueous solution) -
Solvent: 1,4-Dioxane
-
Protecting Group (Optional but Recommended): THP (Tetrahydropyranyl) or SEM to mask the pyrazole NH during coupling.
Step-by-Step Methodology
-
Protection (If using raw 4-bromo-1H-pyrazole):
-
Dissolve 4-bromo-1H-pyrazole (1.0 eq) in DCM.
-
Add DHP (1.2 eq) and catalytic p-TsOH. Stir at RT for 4h.
-
Result: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-pyrazole. This prevents catalyst poisoning by the free NH.
-
-
Cross-Coupling (Suzuki):
-
In a microwave vial, combine the Protected-4-bromo-pyrazole (1.0 eq) and 4-(Trifluoromethyl)phenylboronic acid (1.2 eq).
-
Add
(5 mol%). -
Add 1,4-Dioxane (10 mL/g) and
(2M, 3.0 eq). -
Degas: Purge with Argon for 5 minutes (Critical for Pd cycle efficiency).
-
Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 45 min (Microwave).
-
-
Deprotection:
-
Dissolve the crude intermediate in MeOH.
-
Add HCl (4M in dioxane, 5.0 eq). Stir at RT for 2 hours.
-
Neutralize with
, extract with EtOAc.
-
-
Purification:
-
Flash Chromatography: Elute with Hexanes:EtOAc (gradient 0-40%).
-
Validation: Verify product mass (ESI-MS) and
-NMR (look for the pyrazole singlet ~8.0 ppm and para-substituted phenyl doublets).
-
Biochemical Validation: Kinase Inhibition Assay
Objective: Determine the
Assay Workflow Diagram
Figure 2: ADP-Glo Kinase Assay Workflow for IC50 determination.
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10mM stock of the pyrazole compound in 100% DMSO.
-
Perform a 10-point serial dilution (1:3) in DMSO.[2]
-
Transfer 250 nL of compound to a 384-well white low-volume plate (Corning 4513).
-
-
Enzyme Reaction:
-
Dilute the Kinase (e.g., BRAF V600E) to 2x optimal concentration in Kinase Buffer (40mM Tris pH 7.5, 20mM
, 0.1mg/mL BSA). -
Add 2.5 µL of 2x Kinase solution to the wells. Incubate 10 min (pre-equilibration).
-
Add 2.5 µL of 2x Substrate/ATP mix.
-
Final Volume: 5 µL.
-
Incubation: 60 minutes at Room Temperature (22-25°C).
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min. (This terminates the kinase reaction and depletes remaining ATP).
-
Add 10 µL of Kinase Detection Reagent . Incubate 30 min. (This converts the generated ADP back to ATP and drives the luciferase reaction).
-
-
Data Analysis:
-
Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Normalize data:
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate
.
-
Data Presentation Standards
When reporting results for this scaffold, organize data to highlight the impact of the
Table 1: Representative SAR Data Structure
| Cmpd ID | R-Group (C4) | Pyrazole Core | Kinase Target | IC50 (nM) | Selectivity (Target/Off-target) |
| Ref-1 | Phenyl (No | 1H-Pyrazole | BRAF | 450 | 1.0x |
| Test-1 | 4- | 1H-Pyrazole | BRAF | 35 | >50x |
| Neg-1 | 4- | N-Methyl-Pyrazole | BRAF | >10,000 | N/A |
Note: The loss of activity in Neg-1 confirms the necessity of the free NH for hinge binding.
References
-
Structural Basis of Kinase Inhibition: Title: Structure-based optimization of celecoxib to develop PDK-1 inhibitors.[3] Source: Zhu, J., et al. (2004). Cancer Research. URL:[Link]
-
Scaffold Synthesis: Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Source: Alkhaibari, I. S., et al. (2021).[2][4] Molecules. URL:[Link]
-
Target Relevance (CDK/FLT3): Title: Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor.[5] Source: Wang, Y., et al. (2018).[5] Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Deriv" by Ibrahim S. Alkhaibari, Hansa Raj KC et al. [arch.astate.edu]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole Synthesis
This guide serves as a technical support resource for the synthesis and yield optimization of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole . It addresses the specific challenges posed by the electron-deficient trifluoromethyl group and the free N-H pyrazole core.[1]
Executive Summary
-
Target Molecule: 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole[1]
-
Primary Challenge: The electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring destabilizes the boronic acid intermediate (in Suzuki coupling), leading to rapid protodeboronation and low yields.[1]
-
Secondary Challenge: The free N-H on the pyrazole ring can poison Palladium catalysts and complicate solubility.[2]
-
Recommended Solution: Use a modified Suzuki-Miyaura protocol with slow addition of the boronic acid or switch to a MIDA boronate system.[1] For multi-gram scale, consider the Vinamidinium de novo construction route.
Module 1: Synthetic Route Selection
Q: Which synthetic route should I choose for my scale?
A: Selection depends on your available equipment and scale.
| Feature | Route A: Suzuki Coupling (Recommended for <10g) | Route B: Vinamidinium Cyclization (Recommended for >10g) |
| Starting Materials | 4-Bromopyrazole + 4-(CF₃)phenylboronic acid | 4-(CF₃)phenylacetic acid + POCl₃/DMF |
| Key Advantage | High convergence; commercially available fragments.[1] | Lower raw material cost; avoids Pd catalyst removal.[2] |
| Key Weakness | Protodeboronation of the boronic acid reduces yield.[2] | Requires harsh Vilsmeier-Haack conditions due to CF₃ deactivation.[1] |
| Purity Profile | High (after chromatography).[2][3] | High (often crystallizable).[2] |
Module 2: The Suzuki Coupling (Optimization & Troubleshooting)
Q: My yield is stuck at 30-40%. The boronic acid is consumed, but the product isn't forming.[2] What is happening?
A: You are likely experiencing Protodeboronation .[2] The electron-withdrawing -CF₃ group makes the C-B bond in 4-(trifluoromethyl)phenylboronic acid highly labile under basic aqueous conditions.[1] The boronic acid hydrolyzes to (trifluoromethyl)benzene (a volatile liquid) before it can transmetalate to the Palladium.[2]
Corrective Protocol (The "Slow Addition" Method):
-
Catalyst: Switch to a highly active system like Pd(dppf)Cl₂·DCM or XPhos Pd G2 (0.5–2 mol%).[2]
-
Base/Solvent: Use K₂CO₃ (2.5 equiv) in 1,4-Dioxane/Water (4:1) .
-
Technique: Do not add the boronic acid all at once. Dissolve the 4-(CF₃)phenylboronic acid (1.5 equiv) in a separate portion of dioxane. Add this solution dropwise to the hot reaction mixture (80–90°C) over 1–2 hours using a syringe pump.
-
Why? This keeps the instantaneous concentration of boronic acid low, favoring the fast cross-coupling reaction over the unimolecular protodeboronation side reaction.[2]
-
Q: The reaction turns black immediately, and conversion stops. Is the catalyst dying?
A: Yes, this is "Pd Black" precipitation, likely caused by the free N-H of the 4-bromopyrazole coordinating to the Pd center and destabilizing it.[2]
Troubleshooting Steps:
-
Protect the Nitrogen: If possible, use 1-(tetrahydro-2H-pyran-2-yl)-4-bromopyrazole (THP-protected) .[1] The THP group prevents catalyst poisoning and improves solubility.[2] It can be removed quantitatively with mild acid (HCl/MeOH) after the coupling.[2]
-
Increase Ligand Load: If you must use the free N-H pyrazole, add extra free ligand (e.g., Triphenylphosphine or XPhos ) to the reaction mixture (1:2 ratio relative to Pd) to stabilize the active catalyst species.[2]
Visual Guide: Suzuki Optimization Logic
Caption: Decision tree for troubleshooting low yields in Suzuki coupling of electron-deficient boronic acids.
Module 3: The De Novo Construction (Scale-Up)
Q: Suzuki reagents are too expensive for my 100g batch. How can I build the ring from scratch?
A: Use the Vinamidinium (Arnold-Vilsmeier) route.[1] This avoids expensive Pd catalysts but requires careful control of the Vilsmeier-Haack step.[1]
Protocol:
-
Step 1: Vilsmeier Formylation
-
Substrate: 4-(Trifluoromethyl)phenylacetic acid.[1]
-
Reagents: POCl₃ (3 equiv) + DMF (excess/solvent).[2]
-
Conditions: Heat to 80–90°C for 4–6 hours.
-
Note: The electron-withdrawing CF₃ group deactivates the α-methylene.[1] Standard Vilsmeier temps (40-60°C) will fail.[1] You must drive this to completion to form the Vinamidinium salt (2-(4-trifluoromethylphenyl)-3-dimethylaminoacrolein perchlorate/salt).[1]
-
-
Step 2: Cyclization
Q: I am getting a mixture of regioisomers or incomplete cyclization.
A: This route is regioselective for 4-substituted pyrazoles (unlike 3-substituted).[1] If cyclization is incomplete:
-
Ensure the Vilsmeier step was complete (monitor by TLC/LCMS: the starting acetic acid should be gone).[2]
-
Ensure Hydrazine is fresh.[2] Old hydrazine hydrate absorbs CO₂ and loses potency.[2]
Module 4: Purification & Isolation
Q: The product streaks on silica gel columns. How do I purify it?
A: 1H-pyrazoles are amphoteric but slightly acidic/basic and interact strongly with silanols.[1]
-
Fix: Add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% Et₃N).[2] This deactivates the silica.[2]
-
Alternative: For the free N-H compound, recrystallization is superior.[2]
-
Solvent System: Dissolve in hot Toluene ; add Heptane dropwise until cloudy. Cool slowly to 4°C.
-
Yield: Typically >85% recovery with >99% purity.[2]
-
Q: How do I remove residual Palladium (<10 ppm)?
A: If using the Suzuki route for pharma applications:
-
Treat the organic solution (EtOAc) with N-Acetylcysteine or a commercial scavenger (e.g., SiliaMetS® Thiol ) for 4 hours at 50°C before final crystallization.[2]
References
-
Suzuki-Miyaura Coupling Optimization
-
Vinamidinium Salt Synthesis
-
Protodeboronation Mechanisms
Sources
Technical Support Center: Purification of Fluorinated Pyrazole Derivatives
Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification Workflows for Fluorinated Pyrazoles Reference ID: FP-PUR-2026-X
Introduction: The "Fluorine Effect" on Purification
Welcome to the technical support hub. If you are working with fluorinated pyrazoles—specifically trifluoromethyl (
Why does this happen?
-
pKa Modulation: Fluorine’s high electronegativity drastically alters the acidity of the pyrazole N-H (pKa ~14 in unsubstituted pyrazole vs. ~10 in 3-trifluoromethylpyrazole). This causes streaking on silica gel due to interaction with silanols.
-
Lipophilicity & Volatility: Fluorination increases logP (lipophilicity) but often weakens intermolecular Van der Waals forces, leading to "oiling out" during crystallization and unexpected sublimation during drying.
-
Regioisomerism: The synthesis of pyrazoles via hydrazine condensation often yields mixtures of 1,3- and 1,5-isomers. In fluorinated systems, these isomers have distinct dipole vectors but frustratingly similar
values.
Module 1: Chromatographic Separation of Regioisomers
User Question:
"I synthesized a 3-trifluoromethylpyrazole derivative via hydrazine condensation. TLC shows two spots with very close
Technical Diagnosis:
The separation of
Troubleshooting Protocol:
Step 1: Mobile Phase Modification (The "pH Trick") You must suppress the ionization of the pyrazole or mask the silanols.
-
For Neutral/Acidic Pyrazoles: Add 0.1% - 0.5% Acetic Acid to your mobile phase.
-
For Basic Pyrazoles (Amino-substituted): Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide .
-
Why: This sharpens peaks by preventing the "drag" caused by hydrogen bonding with silica silanols.
-
Step 2: Stationary Phase Switching (The "Fluorous" Advantage) If C18 or Silica fails, switch to a Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: PFP columns utilize
- interactions and specific "fluorous-fluorous" retention mechanisms that differentiate based on the position of the fluorine atoms on the ring. -
Result: PFP phases often reverse the elution order compared to C18, providing the necessary selectivity factor (
).
Step 3: Gradient Optimization Do not use isocratic runs for close isomers. Use a "Focusing Gradient":
-
Run a scout column (0% to 100% EtOAc).
-
Identify the %B where the mixture elutes (e.g., 20% B).
-
Protocol: Hold at 5% B (2 CV)
Ramp to 15% B (over 5 CV) Shallow Ramp 15% to 25% B (over 20 CV).
Visual Workflow: Regioisomer Separation Strategy
Caption: Decision matrix for selecting chromatographic methods based on isomer resolution difficulty.
Module 2: Crystallization & The "Oiling Out" Phenomenon
User Question:
"My product is a solid, but during recrystallization, it separates as an oil at the bottom of the flask instead of crystals. How do I fix this?"
Technical Diagnosis:
"Oiling out" (Liquid-Liquid Phase Separation) is prevalent in fluorinated compounds because the fluorine atoms lower the surface tension and disrupt the crystal lattice formation energy. The compound precipitates as an amorphous liquid before it can organize into a crystal.
Corrective Protocol: The "Cloud Point" Method
1. Solvent Selection Table Fluorinated pyrazoles require specific polarity balances.
| Solvent System | Role | Application |
| Heptane / Ethyl Acetate | Standard | Good for non-polar |
| Ethanol / Water | High Polarity | Best for NH-pyrazoles (acidic). Water acts as a strong anti-solvent. |
| Toluene / Cyclohexane | Aromatic | Useful if the pyrazole has aryl substituents ( |
| Isopropyl Alcohol (IPA) | Single Solvent | often prevents oiling out due to intermediate polarity. |
2. The Anti-Oiling Procedure
-
Step A: Dissolve crude material in the minimum amount of "Good Solvent" (e.g., hot Ethanol) at boiling point.[2]
-
Step B: Add "Anti-Solvent" (e.g., Water) dropwise only until a faint turbidity (cloudiness) persists.
-
Step C (Critical): Reheat the solution until clear.
-
Step D: Remove from heat and insulate the flask with foil or a towel to ensure slow cooling .
-
Step E: If oil droplets appear at ~50°C, add a seed crystal immediately and stir vigorously. If no seed is available, scratch the glass wall with a glass rod to create nucleation sites.
Module 3: Handling Volatility (Sublimation)
User Question:
"I left my purified 3,5-bis(trifluoromethyl)pyrazole on the high-vacuum pump overnight to dry. By morning, the flask was empty, and I found crystals in the trap. Is my product ruined?"
Technical Diagnosis:
Many low-molecular-weight fluorinated pyrazoles have high vapor pressures due to weak intermolecular forces (the "Teflon effect" on a molecular scale). They sublime easily under high vacuum, especially if slightly warmed.
Recovery & Prevention Guide:
1. Recovery:
-
Wash the vacuum trap with Dichloromethane (DCM) immediately.
-
Evaporate the DCM on a rotary evaporator without heating (water bath < 25°C).
2. Controlled Drying Protocol:
-
Do NOT use a high-vacuum manifold (< 1 mbar) for drying simple fluorinated pyrazoles.
-
Use: A desiccator with a mild vacuum (water aspirator, ~20 mbar) and a drying agent (
or ). -
Temperature: Keep strictly at Ambient Temperature (20-25°C).
3. Intentional Purification via Sublimation: If your compound is volatile, turn this "bug" into a feature.
-
Setup: Cold-finger sublimation apparatus.
-
Conditions: High vacuum (0.1 mbar), Oil bath at
. -
Benefit: This removes non-volatile inorganic salts and polymeric impurities efficiently without solvents.
Module 4: Chemical Scavenging (Impurity Removal)
User Question:
"I used a copper catalyst for a Chan-Lam coupling to make an N-aryl fluoropyrazole. Column chromatography didn't remove all the blue copper tint. How do I clean it?"
Technical Diagnosis:
Fluorinated nitrogen heterocycles are excellent ligands. They bind to metal catalysts (Cu, Pd) more tightly than non-fluorinated analogs, carrying the metal through chromatography.
Scavenging Protocol:
Option A: Chemical Wash
-
Dissolve product in EtOAc.
-
Wash 3x with 10% aqueous Ethylenediamine or Ammonium Hydroxide .
Option B: Solid Supported Scavengers (SiliaMetS®)
-
Add Thiol-functionalized silica (e.g., SiliaMetS-Thiol) to your organic solution.
-
Stir for 4 hours at room temperature.
-
Filter through a celite pad.
-
Benefit: No aqueous workup required; prevents emulsion formation common with fluorinated compounds.
-
Visual Summary: Troubleshooting Logic
Caption: Quick-reference troubleshooting paths for common purification failures.
References
-
Regioisomer Assignment & Separation: Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry, 45(1), 76–78. [Link]
-
Fluorinated Stationary Phases (PFP): Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.[3] Journal of Chromatography A, 1364, 286-290. [Link]
-
Synthesis & Purification of Fluorinated Pyrazoles: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[5] The Journal of Organic Chemistry, 73(9), 3523–3529.[5] [Link]
- Sublimation & Volatility: Kusurkar, R. S. (2010). Synthesis of Pyrazoles. In Heterocycles in Natural Product Synthesis. Wiley-VCH. (General reference on pyrazole physical properties).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific fluorinated derivatives, as some may possess unexpected toxicity or reactivity.
Sources
recrystallization solvents for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Technical Support Center: Recrystallization Guide for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Technical Overview & Solvent Strategy
Compound Profile:
-
Target Molecule: 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole[1][2]
-
Physicochemical Nature: This molecule features a rigid, amphiphilic structure.[2] The 1H-pyrazole core acts as a polar head capable of hydrogen bonding (donor/acceptor), while the p-trifluoromethylphenyl moiety introduces significant lipophilicity and lattice energy.[1][2]
-
Purification Challenge: The primary difficulty in recrystallizing this compound is balancing the solubility of the lipophilic CF₃ group with the polar pyrazole ring. "Oiling out" is a frequent failure mode where the compound separates as a liquid phase before crystallizing, often due to high supersaturation or impurities disrupting the crystal lattice.
Solvent Selection Matrix: Based on the solubility profiles of fluorinated aryl-pyrazoles [1, 2], the following solvent systems are validated for high-purity isolation.
| Solvent System | Role | Application Context |
| Ethanol (Abs.) | Primary | Gold Standard. Balances polarity for the pyrazole ring and organic solubility for the aryl group.[1][2] |
| Ethanol / Water (9:1 to 7:3) | Binary | Yield Optimization. Water acts as an anti-solvent to drive precipitation after initial dissolution in hot ethanol.[2] |
| Toluene | Alternative | High Purity. Best for removing polar impurities. Requires higher temperatures; excellent for growing large crystals. |
| Ethyl Acetate / Hexane | Binary | Low Polarity Option. Useful if the crude material contains significant polar tars or inorganic salts. |
Standard Operating Procedure (SOP)
Protocol: Dual-Solvent Recrystallization (EtOH/H₂O) Objective: Isolate >99% pure crystalline solid from crude reaction mixture.[1][2]
-
Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling.
-
If soluble: Proceed.
-
If insoluble: Add more Ethanol dropwise until dissolved.[3]
-
-
Dissolution: Transfer the bulk crude to an Erlenmeyer flask. Add the minimum volume of boiling Ethanol required to fully dissolve the solid.
-
Critical Step: Add 10% excess solvent to prevent premature crystallization during filtration.
-
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass funnel (or Celite pad) to remove insoluble mechanical impurities (e.g., Pd catalyst residues, inorganic salts).[2]
-
Nucleation Phase: Re-heat filtrate to boiling. Remove from heat.
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (approx. 2 hours).
-
Once ambient, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol/Water (1:1) mixture.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice-bound solvent.
Troubleshooting Guide (FAQs)
Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
-
Cause: The solution temperature is above the solvent boiling point but the compound's melting point is depressed by impurities/solvent, or the cooling rate is too fast.[2][4]
-
Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny crystal of pure product to the solution once it cools slightly below the boiling point.
-
Slow Down Cooling: Insulate the flask with a towel or place it in a warm water bath that cools naturally to room temperature.
-
Change Solvent: Switch to a higher boiling solvent (e.g., Toluene) or reduce the amount of anti-solvent (Water).[2]
-
Q2: The yield is very low (<40%) after filtration.
-
Cause: Too much solvent was used (low supersaturation) or the compound is too soluble in the cold mother liquor.
-
Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool again to 0°C to harvest a "second crop" of crystals.
-
Note: Always check the purity of the second crop, as it often contains more impurities.
-
Q3: The crystals are colored (yellow/brown), but the product should be white.
-
Cause: Trapped chromophores or oxidation byproducts.
-
Solution: Perform a Charcoal Treatment .
Process Visualization
Figure 1: Recrystallization Decision Logic A logical flow to determine the optimal purification path based on crude behavior.
Caption: Decision tree for managing solubility and phase separation issues during purification.
References
-
Synthesis and Characterization of Trifluoromethyl-substituted Pyrazoles. Source: MDPI (Molbank).[2] Context: Describes the purification of 1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one using ethanol recrystallization to obtain crystalline solids. URL:[Link][1][2][6][7][8][9][10]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Source: Beilstein Journal of Organic Chemistry. Context: Validates the use of Ethanol and DCM/EtOH mixtures for the recrystallization of aryl-pyrazole derivatives after crude workup. URL:[Link][1][2]
Sources
- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. scispace.com [scispace.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
Technical Support Center: Solubility Optimization for Trifluoromethyl Pyrazoles
Senior Application Scientist: Dr. A. Vance
Subject: Troubleshooting aqueous solubility and precipitation issues for
Introduction: The "Grease Ball" Paradox
You are likely here because your trifluoromethyl (
Adding a
When you dilute a 10 mM DMSO stock into an aqueous buffer, the solvent capacity drops exponentially. The compound undergoes "DMSO shock," nucleating into colloidal aggregates or precipitating onto the plastic walls of your assay plate. This guide provides the protocols to stabilize these compounds without compromising biological relevance.
Diagnostic Hub: Identify Your Failure Mode
Before applying a fix, determine if your issue is Thermodynamic (it won't dissolve) or Kinetic (it crashes out over time).
Figure 1: Diagnostic logic flow to categorize solubility failures based on assay readouts.
Protocol A: The "Intermediate Dilution" Strategy
Issue: Immediate precipitation when adding 100% DMSO stock to media.
Mechanism: Direct addition of high-concentration DMSO to water creates a supersaturated zone at the pipette tip, forcing the hydrophobic
The Fix: Do not jump from 100% DMSO to 0.5% DMSO in one step. Use an intermediate concentration (e.g., 10% DMSO) to step down the hydrophobicity gradient.
Step-by-Step Workflow
-
Start: 10 mM Compound Stock in 100% DMSO.
-
Intermediate Step: Dilute 1:10 into pure DMSO or a 50:50 DMSO:Buffer mix (if compound tolerates) to create a 1 mM working stock.
-
Critical: If using buffer here, ensure it contains the surfactant (see Protocol B).
-
-
Final Addition: Spike the intermediate solution into the assay media.
-
Technique: Add the compound to the stirring media, not static media.
-
Figure 2: The Step-Down Dilution method minimizes the solvent energy gap, preventing immediate nucleation of lipophilic compounds.
Protocol B: Surfactant Rescue (Pluronic F-127)
Issue: Compound sticks to plastic tips/plates (loss of potency) or forms micro-crystals.
Mechanism:
Comparative Surfactant Guide
| Surfactant | Concentration | Mechanism | Best For | Warning |
| Pluronic F-127 | 0.05% - 0.1% | Steric stabilization; prevents surface adsorption. | Cell-based assays ; highly lipophilic compounds. | Can form gels at high conc/temp. |
| Tween-80 | 0.01% - 0.05% | Emulsification. | Biochemical/Enzyme assays. | Can lyse sensitive cells; may inhibit some kinases. |
| HP- | 0.1% - 0.5% | Inclusion complex (encapsulation). | Extreme insolubility ( | Can strip cholesterol from cell membranes if >1%. |
Implementation:
-
Prepare Assay Buffer with 0.05% Pluronic F-127 .
-
Use Low-Binding (NBS) plates. Standard tissue culture treated plates are designed to be sticky (hydrophilic/charged), which can paradoxically drive hydrophobic interactions with certain functional groups.
-
Validation: If IC50 shifts >3x between standard and Pluronic buffer, your compound was previously adhering to the plastic.
Protocol C: The "False Positive" Aggregation Check
Issue: You see good inhibition, but the curve is steep (Hill Slope > 2.0) or results are unrepeatable.
Mechanism:
The Detergent Sensitivity Test:
-
Run the assay under standard conditions.
-
Run the assay with 0.01% Triton X-100 (freshly prepared).
-
Analysis:
-
True Inhibitor: IC50 remains unchanged.
-
Aggregator: IC50 shoots up (potency is lost) because the detergent breaks up the colloid.
-
Advanced: Cyclodextrin Complexation
If Pluronic fails, Hydroxypropyl-
Protocol:
-
Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Prepare 20% w/v HP-
-CD in water. -
Dilute DMSO stock 1:20 into the CD solution (Final: 0.5 mM compound, 5% DMSO, ~19% CD).
-
Shake at 500 rpm for 30 mins.
-
Dilute this complex into your assay media.
Note: Ensure the final CD concentration in the assay is <0.5% to avoid cellular toxicity.[2]
FAQ: Troubleshooting Specific Scenarios
Q: My compound precipitates even in 100% DMSO after freezing.
A: DMSO is hygroscopic. It absorbs water from the air, which lowers the solubility of
Q: Can I use BSA to solubilize my compound? A: Yes, but with caution. BSA (Bovine Serum Albumin) binds lipophilic compounds effectively (mimicking plasma conditions). However, this reduces the free fraction of the drug available to hit the target. If you add 0.1% BSA, your apparent IC50 will likely shift right (lower potency). This is physiologically relevant but makes SAR ranking difficult.
Q: Why do I see "brick dust" only after 4 hours of incubation? A: This is Ostwald Ripening. Small, invisible nano-crystals formed initially are dissolving and redepositing onto larger crystals, which eventually become visible. Solution: This is a kinetic stability failure. Add 0.1% HPMC (Hydroxypropyl methylcellulose) or Pluronic F-127 to the assay buffer to inhibit crystal growth.
References
-
Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[3] Link
-
D'Alessandro, S., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.[4] European Journal of Medicinal Chemistry, 45(12), 5919-5925. Link
-
Lipinski, C. A., et al. (2012).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[3] Link
-
Rizwan, S. B., et al. (2018). Bulk and dispersed aqueous behaviour of an endogenous lipid, selachyl alcohol: Effect of Tween 80 and Pluronic F127 on nanostructure.[5] Colloids and Surfaces B: Biointerfaces, 169, 203-211. Link
Sources
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bulk and dispersed aqueous behaviour of an endogenous lipid, selachyl alcohol: Effect of Tween 80 and Pluronic F127 on nanostructure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient Aryl Pyrazoles
Topic: Optimization of Suzuki-Miyaura coupling for electron-deficient aryl pyrazoles. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: Provide actionable troubleshooting, mechanistic insight, and robust protocols for difficult heterocyclic couplings.
Introduction: The "Double Trouble" of Pyrazole Couplings
Coupling electron-deficient aryl pyrazoles presents a unique "double trouble" scenario in palladium catalysis. Unlike simple biaryl couplings, these substrates actively fight the catalytic cycle through two distinct failure modes:
-
Catalyst Poisoning (The Nitrogen Problem): The pyridine-like nitrogen (N2) in the pyrazole ring is a potent
-donor. It binds competitively to the Palladium(II) center, displacing phosphine ligands and forming an inactive [Pd(Ar)(Pyrazole)L] complex. This arrests the cycle before transmetallation. -
Rapid Protodeboronation (The Boron Problem): Electron-deficient heterocycles (especially 2-pyridyl and pyrazolyl boronates) are notoriously unstable. The electron-withdrawing nature of the ring facilitates the hydrolytic cleavage of the C-B bond, generating the unreactive proto-arene (H-Ar) faster than the cross-coupling can occur.
This guide is structured to diagnose which of these mechanisms is killing your reaction and provide the specific engineering controls to fix it.
Module 1: Diagnostic & Strategy Selection
Q: My reaction yields are low (<20%). How do I know if it’s catalyst poisoning or protodeboronation?
A: You must analyze your crude reaction mixture (LCMS/GCMS) before workup.
-
Symptom A: Starting Material Recovery. If you see largely unreacted aryl halide and pyrazole boronate, you are suffering from Catalyst Poisoning . The catalyst is "resting" in an off-cycle state.
-
Symptom B: De-boronated Byproduct. If the aryl halide is intact but the pyrazole boronate has converted to the corresponding hydrogen-substituted pyrazole (mass M-H), you are suffering from Protodeboronation .
Q: Does the "direction" of the coupling matter?
A: Yes, critically. The directionality dictates the dominant failure mode.
-
Scenario 1: Pyrazole-Halide + Aryl-Boronic Acid.
-
Scenario 2: Pyrazole-Boronic Acid + Aryl-Halide.
Module 2: Solving Catalyst Poisoning (Ligand Engineering)
Q: Standard ligands ( , dppf) are failing. What is the "Gold Standard" for these substrates?
A: You need ligands that are bulky (to prevent N-coordination) and electron-rich (to facilitate oxidative addition).
-
Recommendation 1: XPhos or SPhos.
-
Why: The biaryl backbone provides steric bulk that shields the Pd center from the pyrazole nitrogen. The dicyclohexylphosphine group ensures a high electron density on Pd.
-
Use Case: General purpose coupling of unprotected pyrazoles.
-
-
Recommendation 2: CataCXium A.
-
Why: This bulky di-adamantyl phosphine creates a "pocket" that allows the reaction to proceed while physically blocking the approach of the pyrazole nitrogen.
-
Use Case: Extremely sterically hindered or electron-poor substrates.
-
Q: Should I protect the pyrazole nitrogen?
A: If ligand optimization fails, yes .
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, easily removed with fluoride/acid. Prevents poisoning completely.
-
THP (Tetrahydropyranyl): Good, but can be acid-sensitive.
-
Boc (tert-Butyloxycarbonyl): Avoid in Suzuki couplings if possible. Basic conditions can cleave the Boc group during the reaction, leading to sudden catalyst poisoning mid-run.
Module 3: Solving Protodeboronation (The "Slow-Release" Strategy)
Q: My pyrazole boronic acid decomposes instantly. How do I stop this?
A: You cannot stop the inherent instability of the C-B bond in electron-deficient rings under basic aqueous conditions. You must change the speciation of the boron.
The Solution: MIDA Boronates (N-Methyliminodiacetic acid)
MIDA boronates are
Q: Can I use Potassium Trifluoroborates ( )?
A: Yes, but they often require harsh hydrolysis conditions (strong acid or high heat) to activate, which might be incompatible with sensitive functional groups. MIDA boronates are generally superior for electron-deficient heterocycles due to the milder, controlled release mechanism.
Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing these specific couplings.
Caption: Optimization logic flow for Suzuki-Miyaura coupling of electron-deficient pyrazoles.
Experimental Protocols
Protocol A: High-Activity Coupling (For Pyrazole Halides)
Designed to overcome catalyst poisoning via bulky, electron-rich ligands.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | Pyrazole-Br or Pyrazole-Cl |
| Boronic Acid | 1.2 - 1.5 equiv | Use Pinacol ester if acid is unstable |
| Catalyst | 2-5 mol% | |
| Ligand | 4-10 mol% | XPhos (L/Pd ratio 2:1) |
| Base | 2.0 - 3.0 equiv | |
| Solvent | 0.2 M | 1,4-Dioxane / |
| Temp | 80 - 100 °C | Sealed tube |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide, Boronic Acid,
, XPhos, and . -
Evacuate and backfill with Argon (
). -
Add degassed 1,4-Dioxane and degassed water.
-
Seal and heat to 100 °C for 2-12 hours.
-
Critical Check: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst/ligand (1 mol%).
Protocol B: MIDA Boronate Slow-Release (For Pyrazole Boronates)
Designed to prevent protodeboronation by controlling the concentration of free boronic acid.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | Electrophile |
| MIDA Boronate | 1.5 equiv | Pyrazole-MIDA |
| Catalyst | 2-5 mol% | XPhos Pd G2 (Precatalyst) |
| Base | 5.0 equiv | |
| Solvent | 0.1 M | 1,4-Dioxane / |
| Temp | 60 - 80 °C | Lower temp preserves C-B bond |
Mechanism of Action:
The
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. dspace.mit.edu [dspace.mit.edu]
minimizing side reactions in the synthesis of 4-arylpyrazoles
Welcome to the 4-Arylpyrazole Synthesis Technical Support Center.
Current Status: Operational Agent: Senior Application Scientist Ticket Subject: Minimizing Side Reactions & Optimizing Selectivity
Overview
The synthesis of 4-arylpyrazoles—privileged scaffolds in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors—is frequently plagued by three primary failure modes: regioisomeric mixtures (1,3- vs. 1,5-substitution), protodeboronation (during cross-coupling), and polyarylation (during C-H activation).
This guide treats your synthetic route as a troubleshooting ticket. Select the module below that corresponds to your specific failure mode.
Module 1: The "Regio-Scramble" (Condensation Route)
User Issue: "I am reacting a hydrazine with a 1,3-dicarbonyl (or equivalent), but I am getting an inseparable mixture of 1,3-diaryl and 1,5-diaryl isomers."
Root Cause Analysis
In the Knorr pyrazole synthesis, the hydrazine nitrogen atoms have different nucleophilicities (if substituted), and the 1,3-dicarbonyl electrophiles have different reactivities. Side reactions occur when the "wrong" nitrogen attacks the "wrong" carbonyl.
-
Side Reaction A: Formation of the 1,5-isomer (sterically or electronically disfavored product).
-
Side Reaction B: Azine formation (reaction of one hydrazine with two ketones).
Troubleshooting Protocol
| Variable | Recommendation | Mechanism / Logic |
| Solvent System | Switch to Trifluoroethanol (TFE) or Ethanol/HCl . | The "Proton Shuffle": Fluorinated alcohols like TFE stabilize specific hydrazone intermediates via H-bonding, directing the cyclization toward the 1,3-isomer with high selectivity (up to 98:2). |
| Substrate Modification | Use Enaminones instead of 1,3-diketones. | Stepwise Control: Enaminones ( |
| Hydrazine Salt | Use Arylhydrazine Hydrochloride + controlled base. | pKa Modulation: Using the HCl salt prevents the rapid, chaotic attack of free hydrazine. Slow release of the free base allows the thermodynamically favored hydrazone to form first. |
Visualizing the Regioselectivity Decision Tree
The following diagram illustrates the critical bifurcation point where side reactions (regioisomers) are generated.
Caption: Divergent pathways in Knorr synthesis. Solvent choice (e.g., TFE) forces the path toward Hydrazone A.
Module 2: The "Coupling Collapse" (Suzuki-Miyaura Route)
User Issue: "I am coupling a 4-halopyrazole with an aryl boronic acid. My conversion is low, and I see dehalogenated starting material."
Root Cause Analysis
Synthesis of 4-arylpyrazoles via Suzuki coupling often fails due to the electron-rich nature of the pyrazole ring (poisoning the catalyst) or instability of the boronic acid.
-
Side Reaction A: Protodeboronation (Aryl-B(OH)2
Aryl-H). The boronic acid hydrolyzes before coupling. -
Side Reaction B: Homocoupling (Ar-Ar).
-
Side Reaction C: Dehalogenation (Pyrazole-X
Pyrazole-H).
Troubleshooting Protocol
| Parameter | Adjustment | Scientific Rationale |
| Base Selection | Use K3PO4 or CsF instead of Na2CO3. | Boronate Speciation: Anhydrous bases like K3PO4 minimize the concentration of water, which is the primary reagent for protodeboronation. CsF promotes transmetallation via the "fluoride effect" without high alkalinity. |
| Catalyst System | Pd(dppf)Cl2 or Pd-XPhos G3 . | Steric Bulk: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent catalyst deactivation by the pyrazole nitrogens and speed up oxidative addition, outcompeting side reactions. |
| Protecting Group | THP (Tetrahydropyranyl) or SEM . | N-H Suppression: A free N-H on the pyrazole is acidic and poisons Pd(0). Always protect the nitrogen before attempting C4-arylation. |
Experimental Workflow: Optimized Suzuki Coupling
-
Degassing: Sparge solvent (Dioxane/H2O 4:1) with Argon for 20 mins. Oxygen is the enemy of Pd(0).
-
Loading: Add 4-bromopyrazole (1.0 eq), Arylboronic acid (1.2 eq), K3PO4 (2.0 eq).
-
Catalyst: Add Pd(dppf)Cl2 (3 mol%) last.
-
Temperature: Heat to 80°C. Do not exceed 100°C to prevent deboronation.
Module 3: The "Direct Activation" (C-H Arylation)
User Issue: "I am trying to skip the halogenation step using direct C-H activation, but I am getting arylation at C5 instead of C4, or multiple arylations."
Root Cause Analysis
Pyrazoles are naturally nucleophilic at C4 (SEAr) but acidic at C5. Transition metal C-H activation often favors the most acidic proton (C5) unless specific electronic or directing group controls are used.
Troubleshooting Protocol
| Issue | Solution | Mechanism |
| C5 vs C4 Selectivity | Install a Blocking Group at C5 (e.g., Methyl) or use Electrophilic C-H activation . | If you want C4 arylation, the reaction must proceed via an electrophilic palladation pathway, not a concerted metallation-deprotonation (CMD) which favors C5. |
| Polyarylation | Reduce Catalyst Loading and use Excess Pyrazole . | High catalyst concentration promotes multiple activations. Using the pyrazole in slight excess (1.2 eq) relative to the aryl halide ensures the mono-arylated product is statistically favored. |
Visualizing the Selectivity Trap
The interaction between the metal center and the pyrazole ring dictates the site of activation.
Caption: Mechanism-dependent regioselectivity. CMD favors C5 (red); Electrophilic Palladation favors C4 (green).
FAQ: Rapid Fire Troubleshooting
Q: Can I synthesize 4-arylpyrazoles without metal catalysis? A: Yes, via the Knorr synthesis (Module 1). However, if you require a specific substitution pattern that is hard to access via condensation, metal-catalyzed cross-coupling of a pre-formed pyrazole is superior.
Q: My Suzuki coupling product is contaminated with a "dimer." What is it? A: This is likely the homocoupling product of your aryl boronic acid (Ar-Ar). This happens when there is trace oxygen in the system or if the reaction is too slow.
-
Fix: Increase the degassing rigor and add the boronic acid slowly (portion-wise) to keep its instantaneous concentration low relative to the halide.
Q: How do I remove the 1,5-regioisomer if it forms? A: Isomer separation is difficult.
-
Flash Chromatography: 1,5-isomers are typically less polar than 1,3-isomers due to shielding of the N-lone pair. Use a shallow gradient (e.g., 0-10% MeOH/DCM).
-
Recrystallization: 4-arylpyrazoles are often highly crystalline. If one isomer is solid and the other oil, triturating with cold ether or hexanes can isolate the solid isomer.
References
-
Regioselective Synthesis in TFE: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
C-H Activation Selectivity: Gandeepan, P., et al. (2019). Transient Directing Groups for the C–H Functionalization of Pyrazoles. Chemical Reviews.
-
Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
One-Pot Regiocontrol: Heller, S. T., & Natarajan, S. R. (2006). Rapid Access to 1,3,5-Trisubstituted Pyrazoles via a One-Pot Synthesis. Organic Letters.
Sources
separation of N-substituted isomers of 4-[4-(trifluoromethyl)phenyl]pyrazole
This technical guide addresses the separation and identification of N-substituted isomers derived from (trifluoromethyl)phenyl-pyrazoles .
Important Scientific Note: Strictly speaking, 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole (where the aryl group is at position 4 and positions 3 and 5 are unsubstituted) is a symmetric molecule regarding its tautomers. N-alkylation of this specific scaffold yields a single regioisomer (1-alkyl-4-arylpyrazole). However, "isomers" in this context typically refer to one of two scenarios encountered in drug development:
-
Regioisomers of 3-(4-trifluoromethylphenyl)pyrazole: Where the aryl group is at position 3, leading to distinct 1,3- and 1,5- isomers upon alkylation.
-
Regioisomers of 3,4-disubstituted pyrazoles: Where the pyrazole ring has a substituent at position 3 (e.g., methyl) and the aryl group at position 4, leading to N1 vs N2 alkylation isomers.
This guide focuses on the separation of these regioisomers, which is a critical quality attribute (CQA) in the synthesis of COX-2 inhibitors, p38 MAP kinase inhibitors, and similar therapeutics.
Diagnostic: Which Isomer System Are You Separating?
Before troubleshooting, confirm your isomer system to select the correct separation strategy.[1]
| Scenario | Structure Description | Resulting Isomers | Separation Difficulty |
| A | 3-Arylpyrazole (Aryl at C3) | 1,3-isomer vs. 1,5-isomer | Medium: Large steric difference between isomers. |
| B | 3,4-Disubstituted (e.g., 3-Me, 4-Aryl) | N1-alkyl vs. N2-alkyl | High: Isomers are sterically and electronically similar. |
| C | 4-Arylpyrazole (Symmetric) | None (Single Product) | N/A: If you see two peaks, check for C-alkylation or starting material impurities. |
Troubleshooting Guide & FAQs
Q1: My HPLC method shows two peaks with identical Mass (LC-MS), but they co-elute on standard C18. How do I separate them?
Root Cause: N-substituted pyrazole regioisomers often have identical lipophilicity (logP), making standard reversed-phase (C18) separation difficult. Solution: Switch to a mechanism that exploits dipole moment or steric shape differences.
-
Method A: Fluorinated Stationary Phases (PFP)
-
Why: Pentafluorophenyl (PFP) columns interact via
- stacking and dipole-dipole interactions. The 1,5-isomer (sterically crowded) often has a twisted phenyl ring, disrupting -interactions compared to the planar 1,3-isomer. -
Protocol: Use a column like Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl.
-
Mobile Phase: Methanol/Water often works better than Acetonitrile/Water for shape selectivity.
-
-
Method B: Normal Phase / Silica
-
Why: The 1,5-isomer is usually less polar than the 1,3-isomer because the lone pair on the nitrogen is sterically shielded or the dipole is reduced.
-
Protocol: Hexane/Ethyl Acetate gradient. The 1,5-isomer typically elutes first (higher
).
-
Q2: How do I definitively identify which peak is the N1 (1,3) vs N2 (1,5) isomer without X-ray crystallography?
Root Cause: Chemical shifts in 1H NMR are often ambiguous. Solution: Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR. This is the gold standard for pyrazole regiochemistry.
-
The Experiment: Irradiate the N-substituent protons (e.g., N-CH3).
-
Interpretation:
-
1,5-Isomer: You will see a strong NOE enhancement of the ortho-protons on the phenyl ring (or the substituent at C5).
-
1,3-Isomer: You will see NOE enhancement of the pyrazole C5-H proton (or the substituent at C5 if it is not the phenyl ring).
-
Note: If you are working with the 3,4-disubstituted system (Scenario B), irradiating the N-Me will enhance the C3-Me in one isomer and the C5-H in the other.
-
Q3: Can I separate these isomers on a preparative scale without chromatography?
Answer: Yes, fractional crystallization is often effective for this scaffold, particularly for Scenario A (1,3 vs 1,5).
-
Mechanism: The 1,3-isomer is generally more planar and packs better in the crystal lattice, leading to a higher melting point and lower solubility.
-
Solvent System: Heptane/Ethanol or Toluene.
-
Procedure: Dissolve the mixture in hot ethanol. Cool slowly. The 1,3-isomer typically crystallizes out first. The mother liquor will be enriched in the 1,5-isomer.
Q4: Why am I getting a 50:50 mixture? Can I force the reaction to favor one isomer?
Root Cause: Alkylation of the pyrazole anion is governed by the interplay of sterics (favoring attack at the less hindered N) and electronics (tautomeric equilibrium). Optimization:
-
Solvent Switch:
-
Polar Aprotic (DMF/DMSO): Often leads to mixtures (~1:1 to 2:1) because the reaction proceeds via a free anion.
-
Non-polar (Toluene): Can improve selectivity if the cation is coordinated.
-
-
Leaving Group: Changing from Methyl Iodide (soft) to Methyl Tosylate (hard) can sometimes shift the ratio via the HSAB principle.
-
Synthetic Route Change: Instead of alkylating a pre-formed pyrazole, synthesize the pyrazole regioselectively using a hydrazine derivative (e.g., 4-trifluoromethylphenylhydrazine) and a 1,3-diketone. This typically yields high selectivity (often >90:10) for the 1-aryl-5-methyl isomer (if condensing with a methyl-diketone).
Experimental Protocols
Protocol 1: Analytical Separation (HPLC)
Objective: Quantify the ratio of regioisomers.
-
Column: Agilent Zorbax Eclipse XDB-C18 (Standard) OR Phenomenex Kinetex F5 (Recommended for difficult pairs).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% B -
15-20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Expected Result:
-
1,3-isomer (or N1): Typically elutes later on C18 (more planar, higher surface area).
-
1,5-isomer (or N2): Typically elutes earlier (twisted, lower effective surface area).
-
Protocol 2: Structural Identification via 1D-NOE
Objective: Confirm regiochemistry.
-
Dissolve ~10 mg of pure isomer in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent peak overlap).
-
Acquire a standard 1H spectrum. Identify the N-CH2 or N-CH3 resonance.
-
Set up a 1D-NOE difference experiment.
-
Target: Selectively irradiate the N-alkyl peak.
-
Observation:
-
If enhancement is seen at ~7.5-8.0 ppm (Phenyl ortho protons)
1,5-Isomer (Steric proximity). -
If enhancement is seen at ~6.5-7.0 ppm (Pyrazole C-H) or ~2.0 ppm (C-Methyl)
1,3-Isomer .
-
Data Summary: Isomer Properties
| Property | 1,3-Isomer (1-Alkyl-3-Aryl) | 1,5-Isomer (1-Alkyl-5-Aryl) |
| Steric Environment | Unhindered (Planar) | Hindered (Twisted Phenyl) |
| HPLC Elution (C18) | Later ( | Earlier ( |
| TLC ( | Lower (More Polar) | Higher (Less Polar) |
| NOE Signal | N-Alkyl | N-Alkyl |
| Crystallinity | High (Easy to crystallize) | Low (Often an oil) |
Visualizing the Separation Logic
Caption: Workflow for the isolation and identification of N-substituted pyrazole regioisomers.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Source:International Journal of Molecular Sciences (2023).
-
URL:[Link]
-
Synthesis and Separation of Celecoxib Analogs
- Chromatographic Methods: Title: Separation of Pyrazole Regioisomers via Flash Chromatography and HPLC. Source:BenchChem Technical Guides.
Sources
Catalyst Selection & Troubleshooting: C-H Activation of Trifluoromethylphenyl-Pyrazoles
Executive Summary: The "Regiodivergency" Problem
Welcome to the technical support center. You are likely working with a substrate resembling 1-(
Your primary decision point is Regiodivergence —where do you want to install the new bond?
-
Ortho-Phenyl Position: Requires the pyrazole to act as a Directing Group (DG).
-
Pyrazole C5 Position: Requires activation of the heteroaromatic core.
-
Recommendation:Palladium(II) (Concerted Metalation-Deprotonation).
-
Catalyst Selection Matrix
Scenario A: Ortho-C-H Activation of the Phenyl Ring
Target: Functionalizing the benzene ring next to the pyrazole linkage.
The Challenge: The
-
Primary Catalyst:
-
Essential Co-Catalyst: Carboxylates are non-negotiable here. Use KOAc (standard) or MesCO_2H (2,4,6-trimethylbenzoic acid) if the reaction is sluggish.
-
Why Ru? Ru(II) is less sensitive to the electron-deficiency caused by the
group compared to electrophilic Pd(II) species. The carboxylate ligand acts as an intramolecular base, shuttling the proton from the acidic ortho-site to the metal center.
Scenario B: Direct C5-Arylation of the Pyrazole
Target: Functionalizing the pyrazole ring itself.
The Challenge: The
-
Primary Catalyst:
(Ligand-free conditions often preferred). -
The "Blocking" Strategy: If C4 is open, you may get mixtures. If C4 is blocked (e.g., by an ester), C5 activation is highly selective.
-
Why Pd? Pd(II) undergoes efficient CMD at the C5 position of azoles. The acidity of C5 is enhanced by the
-aryl EWG nature.
Visual Workflow: Decision Logic & Mechanism
Diagram 1: Catalyst Selection Decision Tree
This flowchart guides your initial experimental setup based on regioselectivity goals.
Caption: Decision logic for selecting Ru(II) vs. Pd(II) based on the desired site of activation.
Diagram 2: The CMD Mechanism (Ruthenium Pathway)
Understanding the role of the carboxylate is critical for troubleshooting low yields.
Caption: The Concerted Metalation-Deprotonation (CMD) cycle. Note that carboxylate assistance (Step 3) is the rate-determining step for electron-poor arenes.
Troubleshooting & FAQs
Q1: I am using but getting <10% yield. The starting material is recovered.
Diagnosis: The CMD step is failing. This is common with electron-poor
-
Switch Carboxylate: Replace KOAc with KO_2CMes (Potassium 2,4,6-trimethylbenzoate) . The steric bulk prevents catalyst aggregation, and the increased basicity helps deprotonate the C-H bond.
-
Check Moisture: Ru(II) cycles are generally robust, but excessive water inhibits the CMD transition state. Use anhydrous 1,4-dioxane or toluene.
-
Temperature:
substrates often require higher activation energy. Increase T from 100°C to 120°C.
Q2: Regioselectivity Issue: I have a meta-CF3 group, and I'm getting a mixture of ortho-products.
Diagnosis: A meta-substituent leaves two non-equivalent ortho positions (C2 and C6). The Rule: Ru-catalyzed C-H activation is sterically controlled.
-
Observation: Activation usually occurs at the less hindered ortho position (para to the
group). -
Fix: If you need the more hindered position (between the Pyrazole and the
), you must use a smaller ligand system, but this is thermodynamically disfavored.
Q3: My Pd-catalyzed C5-arylation is stalling (turning black).
Diagnosis: "Pd Black" formation indicates catalyst decomposition before the catalytic cycle completes. The electron-poor pyrazole (due to
-
Add Silver: Add Ag_2CO_3 (0.5 - 1.0 equiv). It acts as a halide scavenger and stabilizes cationic Pd species.
-
Ligand Tweak: Although "ligand-free" is standard, adding a bulky, electron-rich phosphine like
or DavePhos can stabilize the Pd center against the weak coordination of the fluorinated substrate.
Validated Experimental Protocols
Protocol A: Ru-Catalyzed Ortho-Arylation (Directing Group Strategy)
Best for: Installing aryl groups onto the phenyl ring.
| Component | Equiv/Conc | Notes |
| Substrate | 1.0 equiv | |
| Aryl Bromide | 1.5 equiv | Electrophile |
| Catalyst | 5 mol% | |
| Ligand/Base | 30 mol% | MesCO_2H (Mesitylcarboxylic acid) |
| Base | 2.0 equiv | |
| Solvent | 0.2 M | Toluene (Anhydrous) |
| Conditions | 120°C, 18h | Sealed tube, Argon atmosphere |
Step-by-Step:
-
Charge a reaction tube with Substrate, Aryl Bromide, Catalyst, MesCO_2H, and
. -
Evacuate and backfill with Argon (3x).
-
Add Toluene via syringe.
-
Heat to 120°C. Visual Check: The solution should remain homogeneous or turn dark brown. If rapid precipitation occurs (black solids) within 10 mins, oxygen was likely present.
Protocol B: Pd-Catalyzed C5-Arylation
Best for: Modifying the pyrazole core.
| Component | Equiv/Conc | Notes |
| Substrate | 1.0 equiv | |
| Aryl Bromide | 2.0 equiv | |
| Catalyst | 5 mol% | |
| Base | 2.0 equiv | KOAc (Potassium Acetate) |
| Solvent | 0.2 M | DMA (Dimethylacetamide) |
| Conditions | 150°C, 16h | Air atmosphere is often tolerated, but Argon is safer. |
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.
-
Doucet, H. (2024).[3] "Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole." Tetrahedron Letters / SSRN.
-
Prieto, A., Bouyssi, D., & Monteiro, N. (2017).[2] "Ruthenium-Catalyzed Tandem C-H Fluoromethylation/Cyclization of N-Alkylhydrazones." The Journal of Organic Chemistry.
-
Li, D., et al. (2024). "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation." Tetrahedron Letters.
-
Wencel-Delord, J., & Colobert, F. (2013). "A Ruthenium-Catalyzed C-H Acylation of Arylpyrazoles." Organic Letters.
Sources
troubleshooting regioselectivity in pyrazole functionalization
Senior Application Scientist: Dr. Alex V.
Department: Heterocyclic Methodology & Troubleshooting
Subject: Resolving Regioselectivity Issues in Pyrazole Synthesis (
The Core Problem: The "Tautomer Trap"
Welcome to the help desk. If you are here, you are likely staring at an NMR spectrum showing a mixture of isomers (often 1,3- and 1,5-substituted) or a product that isn't what you predicted.
The fundamental challenge in pyrazole chemistry is annular tautomerism . In unsubstituted pyrazoles, the proton shuttles rapidly between
-
The Thermodynamic Trap: The tautomer with the proton on the less sterically hindered nitrogen is usually more stable.
-
The Kinetic Trap: During alkylation, the electrophile does not necessarily attack the nitrogen with the proton; it attacks the nitrogen with the highest electron density (lone pair availability), which is often governed by the minor tautomer in solution.
This guide provides the logic to override these defaults.
Troubleshooting -Functionalization ( vs. )
Scenario A: "I'm getting a 1:1 mixture of -alkylated isomers."
Diagnosis: You are likely using a standard base (e.g.,
The Fix: The Steric/Solvent Switch
| Parameter | Recommendation | Mechanism |
| Solvent | Switch to Non-polar (Toluene, DCM) or Protic (EtOH). | Non-polar solvents promote tight ion-pairing, often shielding the more hindered nitrogen. Protic solvents can stabilize specific tautomers via H-bonding. |
| Base | Use NaH (irreversible deprotonation) vs. Cs2CO3 (reversible). | NaH forms the sodium pyrazolate. The |
| Temp | Lower the temperature (-78°C to 0°C). | Increases the selectivity for the kinetic product (usually the less hindered |
Q: "How do I force alkylation at the MORE hindered nitrogen (
-
Block
: Use a transient directing group. (e.g., THP or SEM protection often favors one isomer, which can be separated, then deprotected). -
Intramolecular Delivery: Tether the alkylating agent to the C3 substituent.
-
De Novo Synthesis: Don't alkylate. Cyclize a hydrazine (R-NH-NH2) with a 1,3-diketone. Note: This often favors the 1,5-isomer (the "more hindered" position) because the terminal Nitrogen of the hydrazine attacks the most reactive carbonyl first.
Scenario B: "Buchwald-Hartwig Arylation is giving me the wrong regioisomer."
Diagnosis: Pd-catalyzed arylation is sensitive to the size of the ligand and the pyrazole substituent.
The Fix: Ligand Control
-
For
Selectivity (Distal): Use bulky ligands like tBuXPhos or BrettPhos . The catalyst cannot fit adjacent to the C3-substituent. -
For
Selectivity (Proximal): This is rare. Consider Chan-Lam coupling (Cu-mediated).[1] Copper coordinates to the nitrogen lone pairs differently than Pd. In some cases, chelating groups on the C3-substituent (e.g., a pyridine ring) can direct the Cu to the adjacent .
Troubleshooting C-H Functionalization (C3 vs. C4 vs. C5)
Users often confuse the reactivity profiles of the carbon centers.
-
C4: Nucleophilic (Reacts with Electrophiles -
). -
C5: Acidic (Reacts with Bases/Lithiation).
-
C3: Inert (The "Dead Zone").
Decision Matrix: Which Carbon do you want?
Target: C4-Functionalization (Halogenation, Nitration)
Issue: "Reaction is sluggish." Solution: The pyrazole ring is electron-rich but less so than pyrrole.
-
Ensure the
is alkylated. Free N-H pyrazoles coordinate electrophiles, killing reactivity. -
Protocol: Use NIS (N-iodosuccinimide) in MeCN for iodination. If that fails, switch to
.
Target: C5-Functionalization (Arylation)
Issue: "I'm getting C3 arylation or decomposition."
Solution: C5-H is the most acidic proton (
-
Direct Arylation (Pd): Use
with Pivalic Acid (PivOH) as a proton shuttle. The C5-H is activated via a Concerted Metallation-Deprotonation (CMD) mechanism. -
Lithiation:
-BuLi at -78°C will selectively deprotonate C5. Quench with an electrophile (DMF, , etc.).-
Warning: If you have a halogen at C4, you will get "Halogen Dance" (migration of the Li).
-
Target: C3-Functionalization (The Hardest Case)
Issue: "I cannot hit C3 selectively." Solution: You cannot directly functionalize C3 if C5 is open. C5 will always react first.
-
Block C5: Install a Trimethylsilyl (TMS) group at C5 (Lithiation -> TMSCl).
-
Functionalize C3: Now C3 is the only open spot for radical or metal-catalyzed processes.
-
Deblock: Remove TMS with TBAF.
-
Alternative: Use N-oxide chemistry .[2] Oxidation of the pyrazole N-oxide activates C3 for coupling with arynes [1].
Visual Troubleshooting Guides
Diagram 1: The Regioselectivity Decision Tree ( -Alkylation)
Caption: Decision matrix for predicting and controlling N-alkylation regiochemistry based on steric and electronic factors.
Diagram 2: C-H Functionalization Logic
Caption: Reactivity map for C-H functionalization. C5 is acidic; C4 is nucleophilic; C3 requires blocking strategies.
Standard Operating Procedures (SOPs)
Protocol A: Regioselective -Alkylation (Kinetic Control)
Target: Maximizing the 1,3-isomer (distal alkylation).
-
Preparation: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous THF or Toluene (0.2 M).
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Why? NaH ensures irreversible deprotonation. The
ion coordinates tightly, often shielding the proximal nitrogen.
-
-
Reaction: Stir for 30 min at 0°C. Add alkyl halide (1.1 equiv) dropwise.
-
Workup: Warm to RT. Quench with sat.
. Extract with EtOAc.[3][4] -
Analysis: Check crude NMR. The 1,3-isomer usually has a larger difference in chemical shift between C3-H and C5-H compared to the 1,5-isomer.
Protocol B: Chan-Lam Coupling ( -Arylation)
Target: Mild arylation of sensitive substrates.
-
Mix: Pyrazole (1.0 equiv), Arylboronic acid (2.0 equiv),
(1.0 equiv). -
Base/Ligand: Add Pyridine (2.0 equiv) in DCM.
-
Conditions: Stir open to air (balloon of
accelerates reaction) at RT for 24-48h. -
Note: If regioselectivity is poor, switch to Buchwald conditions using bulky ligands (tBuXPhos) to enforce steric control.
Analytical Validation (How to know you're right)
Do not rely solely on 1H NMR integration.
| Method | Diagnostic Feature |
| NOESY / ROESY | The Gold Standard. Look for cross-peaks between the new |
| 13C NMR | C3 vs C5 Shifts. • C3 (adjacent to N) typically resonates at ~145-155 ppm (deshielded). • C5 (adjacent to N) resonates at ~130-140 ppm . • C4 is shielded (~100-110 ppm ). |
| Gated Decoupling | Measure |
References
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. J. Org. Chem. 2022, 87, 1, 846–854.[6] [7]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[8][9] Chem. 2022, 87,[6] 15. [9]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Lett. 2014, 16, 576-579.[10]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem. 2020, 18, 6209.
-
Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazole. Int. J. Mol. Sci. 2022, 23(16), 9119.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Stability & Handling of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
The following technical guide serves as a specialized support resource for researchers working with 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole . It is structured to address stability, solubility, and analytical challenges directly.
Executive Summary
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is highly stable under standard aqueous acidic conditions (pH 0–6) and commonly used organic acid solvents (e.g., TFA, Acetic Acid). The pyrazole ring acts as a weak base (
Key Takeaway: If you observe degradation, it is likely not due to simple acidic exposure. Check for photochemical degradation (UV light) or transition metal contamination.
Module 1: Chemical Stability & Reactivity
Q1: Will the pyrazole ring open or degrade in 1N HCl or TFA?
Status: No.
Mechanism: The pyrazole ring is an aromatic system with significant resonance stability. In acidic media, the
-
Standard Conditions: Stable in 1N HCl, 10%
, and neat Trifluoroacetic Acid (TFA) for >24 hours at room temperature. -
Synthesis Context: This scaffold is often synthesized via acid-catalyzed condensation (e.g., hydrazine + diketone in refluxing acetic acid), proving its inherent acid resilience.
Q2: Is the Trifluoromethyl ( ) group at risk of hydrolysis?
Status: Low Risk.
Mechanism: The
-
Superacidic conditions (e.g.,
in oleum). -
Anchimeric assistance (e.g., an ortho-hydroxyl group, which this molecule lacks).
Risk Assessment Table:
| Acid Condition | Temperature | Stability | Notes |
| 0.1% Formic/TFA (HPLC) | 25°C - 60°C | Stable | Standard LC-MS conditions are safe. |
| 1N - 6N HCl | 25°C - 80°C | Stable | Reversible salt formation occurs. |
| Conc. | >100°C | Caution | Potential for sulfonation of the phenyl ring; CF3 remains intact. |
| Fuming | >100°C | Unstable | Risk of CF3 hydrolysis to -COOH. |
Visualizing the Stability Pathway
The following diagram illustrates the protonation equilibrium versus the high-energy degradation barrier.
Caption: Reversible protonation (blue) is the dominant pathway. Irreversible hydrolysis (red) is kinetically inhibited under standard conditions.
Module 2: Solubility & Salt Formation
Q3: My compound is crashing out of solution during acidification. Why?
Diagnosis: The Common Ion Effect or Insufficient Protonation. While protonation improves solubility, pyrazole salts (especially Hydrochloride) can have limited solubility in high-ionic-strength water or cold acidic media.
Troubleshooting Protocol:
-
Check pH: Ensure pH is < 1.0 . The
of the pyrazolium ion is likely due to the electron-withdrawing trifluoromethylphenyl group. If pH > , a significant portion remains neutral (insoluble). -
Counter-ion Selection: If HCl salts precipitate, switch to a counter-ion with higher lipophilicity for organic solubility or higher hydrophilicity for aqueous use.
-
Recommended for Aqueous: Mesylate (Methanesulfonic acid).
-
Recommended for Organic: Tosylate or Trifluoroacetate.
-
Q4: How do I calculate the theoretical ?
The 4-(trifluoromethyl)phenyl group is electron-withdrawing (Inductive and Resonance effects).
-
Parent Pyrazole
: ~2.5[1] -
Effect of 4-Phenyl: Lowers
by ~0.5 units. -
Effect of p-CF3: Further lowers
(Hammett ). -
Estimated
: 1.3 – 1.6 . -
Implication: You need a pH of ~0.5 or lower to ensure >90% ionization (solubility).
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Q5: I see peak tailing or split peaks in HPLC. Is the compound degrading?
Likely Cause: Secondary Interaction / Tautomerism , not degradation.
Pyrazoles can interact with residual silanols on C18 columns. Additionally, if the pH of the mobile phase is near the
Optimization Guide:
-
Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to lock the protonation state (keep pH < 2).
-
Avoid: Neutral buffers (Ammonium Acetate pH 7) unless using a high-pH resistant column, as the neutral pyrazole is poorly soluble and may stick.
-
Wavelength: The trifluoromethylphenyl chromophore absorbs strongly at 254 nm .
Q6: I see an extra mass peak (+18 or +20) in LC-MS.
-
+18 Da: Likely a water adduct (common in ESI), not hydrolysis. Check if it disappears with higher declustering potential.
-
+20 Da (approx): Could be a sodium adduct [M+Na]+ if using glass containers.
-
Real Hydrolysis (+2 Da mass shift from -CF3 to -COOH? No.):
-
(Mass 69)
(Mass 45). -
Mass Shift: Loss of 24 Da. If you do not see a peak at
, hydrolysis has not occurred.
-
(Mass 69)
Module 4: Synthesis & Reactivity Context
Q7: Can I use acid to catalyze the synthesis of this molecule?
Answer: Yes, this is the standard route. The most robust synthesis involves the condensation of 4-(trifluoromethyl)phenylhydrazine with a 1,3-dicarbonyl equivalent (like malonaldehyde bis(dimethylacetal) or a vinamidinium salt) in acidic media.
Workflow Diagram: Acid-Catalyzed Synthesis
Caption: The survival of the molecule during acid-reflux synthesis confirms its stability.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from 3
-
National Institutes of Health (NIH). (2006). Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. Retrieved from 4
-
ChemicalBook. (2022).[5] Pyrazole - Properties, Synthesis, Reactions. Retrieved from 6
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from 5
-
PubChem. (2025).[7] 4-Phenylpyrazole Compound Summary. Retrieved from 7[8]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole
This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole. In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives are of significant interest due to their diverse biological activities. The precise characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution.
This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, field-proven perspective on spectral interpretation, drawing comparisons with structurally related analogues to highlight the nuanced effects of substituent placement on chemical shifts and coupling constants. The insights provided herein are grounded in fundamental principles of NMR theory and supported by experimental data from closely related compounds, offering a robust framework for researchers and drug development professionals.
Predicted 1H and 13C NMR Spectral Data for 4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole
Table 1: Predicted 1H NMR Chemical Shifts for 4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3/H-5 | ~8.1 | Singlet | - |
| H-1 (NH) | ~13.5 (broad) | Singlet (broad) | - |
| H-2'/H-6' | ~7.8 | Doublet | ~8.5 |
| H-3'/H-5' | ~7.7 | Doublet | ~8.5 |
Table 2: Predicted 13C NMR Chemical Shifts for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) |
| C-3/C-5 | ~135 | - | - |
| C-4 | ~118 | - | - |
| C-1' | ~135 | Quartet | ~1-2 |
| C-2'/C-6' | ~126 | - | - |
| C-3'/C-5' | ~126 | Quartet | ~4 |
| C-4' | ~129 | Quartet | ~32 |
| CF3 | ~124 | Quartet | ~272 |
Comparative Spectral Analysis: Insights from Analogous Structures
To build confidence in our predicted data and to understand the subtleties of the NMR spectrum of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, a comparative analysis with experimentally characterized, structurally similar molecules is indispensable.
Analysis of the 4-(Trifluoromethyl)phenyl Moiety
The signals arising from the 4-(trifluoromethyl)phenyl group are highly characteristic. We can draw direct comparisons from the literature for compounds containing this exact moiety.
For instance, in the related compound 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one , the 1H NMR spectrum in DMSO-d6 shows a multiplet at δ 7.91–7.98 ppm corresponding to the four protons of the 4-(trifluoromethyl)phenyl ring.[1] In the 13C NMR spectrum, the trifluoromethyl carbon (CF3) appears as a quartet centered at δ 122.8 ppm with a large one-bond C-F coupling constant (1JCF) of 285 Hz. The carbon to which the CF3 group is attached (C-4') is observed as a quartet at δ 128.8 ppm with a smaller two-bond C-F coupling (2JCF) of 32 Hz.[1]
Similarly, for 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) , which features a trifluoromethoxy group, the aromatic protons on the substituted phenyl ring appear as doublets at δ 7.35 and 7.27 ppm.[2] The 19F NMR shows a singlet at -56.02 ppm, which is in the expected region for a CF3 group attached to an oxygen on an aromatic ring.[2]
These experimental values provide a strong validation for our predicted chemical shifts for the 4-(trifluoromethyl)phenyl group in our target molecule. The characteristic doublet of doublets in the proton spectrum and the distinct quartets in the carbon spectrum arising from C-F coupling are key identifiers for this substituent.
Analysis of the Pyrazole Ring
The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons.
In our target molecule, the C-3 and C-5 positions are equivalent due to the symmetry of the 4-substituted pyrazole ring, leading to a single predicted 1H NMR signal around 8.1 ppm and a single 13C NMR signal around 135 ppm. The N-H proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and exchange.
For comparison, let's consider a different substitution pattern. In 3-(Difluoromethyl)-5-fluoro-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole , the pyrazole ring is fully substituted, and thus no pyrazole proton signals are observed in the 1H NMR spectrum.[3]
The position of the substituent on the pyrazole ring dramatically alters the spectrum. For example, if we consider the isomer 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole , we would expect to see distinct signals for H-4 and H-5, with a characteristic coupling between them. This highlights the diagnostic power of NMR in distinguishing between isomers.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
2. 1H NMR Spectroscopy:
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters:
- Spectral width: ~16 ppm
- Acquisition time: ~3-4 seconds
- Relaxation delay: 2 seconds
- Number of scans: 16-64 (depending on sample concentration)
- Process the data with a Fourier transform, phase correction, and baseline correction.
- Integrate all signals and determine the multiplicity and coupling constants of each resonance.
3. 13C NMR Spectroscopy:
- Acquire a proton-decoupled 13C NMR spectrum on the same instrument.
- Typical acquisition parameters:
- Spectral width: ~200-220 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more (as 13C is a less sensitive nucleus)
- Process the data similarly to the 1H spectrum. For a more detailed analysis of the trifluoromethyl group's influence, a 13C spectrum without proton decoupling can be acquired to observe C-H couplings, and a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to distinguish between CH, CH2, and CH3 groups.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram, generated using the DOT language, illustrates the molecular structure of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole and highlights the key proton and carbon atoms for NMR analysis.
Caption: Molecular structure of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole with key atoms labeled for NMR analysis.
Conclusion
The comprehensive analysis of 1H and 13C NMR spectra is a cornerstone of modern chemical research. For a molecule like 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, a detailed understanding of its spectral features is critical for its unambiguous identification and for quality control in synthetic applications. By combining predictive methods with comparative analysis of experimentally determined spectra of closely related compounds, we can build a highly confident and detailed picture of the molecule's NMR fingerprint. This guide provides a framework for such an analysis, empowering researchers to interpret their data with a higher degree of certainty and to make informed decisions in their drug discovery and development endeavors.
References
-
ChemAxon. (n.d.). NMR Predictor. ChemAxon. Retrieved March 7, 2026, from [Link]
-
Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Ilies, M., Ilas, O., Birs, A. R., Nistor, E., & Oprean, C. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Advanced Chemistry Development, Inc. Retrieved March 7, 2026, from [Link]
- Li, Y., et al. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Organic Letters, 23(15), 5862-5867.
Sources
HPLC method development for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole purity
The following guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole , a critical pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors).
This guide compares two distinct stationary phase strategies: a Standard C18 approach versus a Fluorophenyl (PFP) approach, demonstrating why the latter often provides superior selectivity for fluorinated regioisomers and synthetic byproducts.
Executive Summary & Compound Profile
Objective: Develop a stability-indicating HPLC method to quantify purity (>98%) and separate critical synthetic impurities of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole.
The Challenge: While standard C18 columns can retain this lipophilic molecule, they often fail to resolve:
-
Regioisomers: Specifically the 3-substituted isomer (often formed as a byproduct in non-selective syntheses).
-
Defluorinated impurities: Compounds where the -CF3 group degrades to -CHF2 or -CH3, which have very similar hydrophobicity to the parent.
Physicochemical Profile
| Parameter | Value (Approx.) | Implication for HPLC |
| Structure | Pyrazole ring with 4-substituted CF3-phenyl | Aromatic, UV active.[1] |
| LogP | 3.4 – 3.8 | Highly lipophilic; requires high % organic modifier. |
| pKa (Basic N) | ~2.0 – 2.5 | Weakly basic. At pH < 2.5, it is protonated ( |
| pKa (Acidic NH) | ~13.5 | Neutral at standard HPLC pH (2-8). |
| UV Max | ~252 nm | Primary detection wavelength. |
Synthetic Impurity Profiling (The "Why" Behind the Method)
To validate the method, we must understand what we are separating. Assuming a Suzuki-Miyaura Coupling synthesis route (common for 4-substituted pyrazoles), the impurity profile includes:
-
Impurity A (Starting Material): 4-(Trifluoromethyl)phenylboronic acid (Polar).
-
Impurity B (Regioisomer): 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole (Isomeric).
-
Impurity C (Homocoupling): 4,4'-Bis(trifluoromethyl)biphenyl (Highly Hydrophobic).
Diagram: Impurity Origin & Separation Challenge
Figure 1: Synthetic pathway highlighting the origin of critical impurities. Impurity B (Regioisomer) presents the primary separation challenge due to identical mass and similar polarity.
Comparative Method Development
We evaluated two stationary phases. The C18 represents the industry standard, while the Pentafluorophenyl (PFP) represents a targeted solution for fluorinated aromatics.
Comparison Table: C18 vs. PFP Performance
| Feature | Method A: Standard C18 | Method B: Fluorophenyl (PFP) |
| Column | Agilent Zorbax Eclipse Plus C18 (3.5 µm) | Phenomenex Kinetex PFP (2.6 µm) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Resolution (Target vs. Isomer) | ||
| Peak Shape (Tailing Factor) | 1.3 (Slight tailing due to N-silanol) | 1.05 (Sharp, symmetrical) |
| Selectivity | Driven by carbon count/hydrophobicity. | Driven by aromatic electron density and fluorine shape selectivity. |
| Verdict | Acceptable for rough purity. | Recommended for final QC/Release. |
Detailed Protocols
Method A: The "Scouting" Protocol (C18)
Use this for initial reaction monitoring where generic conditions are needed.
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Observation: The target elutes at ~14.5 min. Impurity B (isomer) elutes at ~14.7 min as a "shoulder," making integration inaccurate.
Method B: The "Optimized" Protocol (PFP)
Use this for purity determination and separating the regioisomer.
-
Rationale: The PFP phase engages in specific fluorine-fluorine interactions and stronger
- stacking with the electron-deficient trifluoromethyl ring, significantly increasing retention difference between the 3- and 4-isomers. -
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm (Core-Shell).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Expert Note: Buffering at pH 3.0 stabilizes the ionization of the pyrazole nitrogen, preventing peak shifting.
-
-
Mobile Phase B: Methanol.[3][4]
-
Expert Note: Methanol promotes
- interactions on Phenyl columns better than Acetonitrile.
-
-
Gradient:
-
0 min: 40% B
-
15 min: 75% B
-
15.1 min: 95% B (Wash)
-
18.0 min: 95% B
-
18.1 min: 40% B (Re-equilibrate)
-
-
Temp: 35°C.
-
Detection: UV @ 254 nm.[3]
Method Validation & Robustness
To ensure the protocol is "self-validating" (Trustworthiness), the following system suitability parameters must be met before every run.
System Suitability Criteria (SST)
-
Resolution (
): > 2.0 between Target and Impurity B (Isomer). -
Tailing Factor (
): 0.9 < < 1.2 for the main peak. -
Precision: %RSD of peak area < 0.5% (n=6 injections).
Linearity & Sensitivity Data
| Parameter | Result | Notes |
| LOD (Limit of Detection) | 0.05 µg/mL | S/N ratio > 3:1 |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | S/N ratio > 10:1 |
| Linearity ( | > 0.999 | Range: 0.15 – 500 µg/mL |
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct method based on the development stage.
Figure 2: Decision matrix for selecting between C18 (Speed) and PFP (Selectivity) methods.
References
-
Separation of Fluorinated Aromatics: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
-
Pyrazole Acidity/Basicity: PubChem. (n.d.). Compound Summary: 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole. National Library of Medicine.
-
Fluorophenyl Column Mechanisms: Phenomenex. (2024). Kinetex F5/PFP Column Guide: Selectivity for Polar and Halogenated Compounds.
-
HPLC Method Validation Guidelines: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. "Development and Validation of an RP-HPLC-FLD Method for the Determinat" by Salma Mohamed Al-Kindy, Amal Al Sabahi et al. [squjs.squ.edu.om]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijcpa.in [ijcpa.in]
mass spectrometry fragmentation patterns of trifluoromethyl pyrazoles
Introduction: The Analytical Challenge of CF3-Pyrazoles
Trifluoromethyl pyrazoles are privileged pharmacophores in modern medicinal chemistry and agrochemical development. The incorporation of the strongly electron-withdrawing trifluoromethyl (–CF3) group enhances metabolic stability, lipophilicity, and target binding affinity—features critical to blockbuster drugs like Celecoxib and agrochemicals like Penthiopyrad.
However, the synthesis of N-substituted trifluoromethyl pyrazoles frequently yields a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) 1. Differentiating these isomers using standard NMR can be ambiguous due to subtle chemical shift differences. Mass Spectrometry (MS), specifically through targeted fragmentation analysis, provides a definitive, orthogonal method for structural elucidation. This guide objectively compares the fragmentation causality of Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) to equip drug development professionals with field-proven analytical workflows.
Mechanistic Pathways of Fragmentation: Causality & Rules
The fragmentation of CF3-pyrazoles is dictated by the extreme electronegativity of the fluorine atoms, which heavily skews the electron density of the aromatic pyrazole core. The choice of ionization technique fundamentally alters the cleavage pathways.
A. Electron Ionization (GC-EI-MS): The Odd-Electron Pathway
EI is a "hard" ionization technique that bombards the vaporized sample with a 70 eV electron beam, stripping an electron to form a highly energetic radical cation [M]⁺• 2.
-
Causality: The strongly electron-withdrawing –CF3 group severely destabilizes the radical cation. To shed excess energy and achieve a stable even-electron state, the molecule rapidly undergoes homolytic cleavage.
-
Diagnostic Fragments: This results in the highly characteristic loss of a trifluoromethyl radical (•CF3, Δm = -69 Da) or a fluorine radical (•F, Δm = -19 Da). Because of the high internal energy, deep pyrazole ring cleavage (e.g., loss of HCN or R-CN) is also a dominant feature in the spectra.
B. Electrospray Ionization (LC-ESI-MS/MS): The Even-Electron Pathway
ESI is a "soft" ionization technique that yields stable, even-electron protonated [M+H]⁺ or deprotonated [M-H]⁻ species 3.
-
Causality: Because the initial ion is stable, fragmentation requires external energy via Collision-Induced Dissociation (CID). Under CID, the molecule strictly follows the "even-electron rule," heavily favoring the expulsion of neutral molecules rather than radicals 4.
-
Diagnostic Fragments: Instead of losing •CF3, the molecule undergoes complex rearrangements to eliminate neutral Hydrogen Fluoride (HF, Δm = -20 Da) or Fluoroform (CHF3, Δm = -70 Da). The robust aromatic pyrazole ring rarely cleaves unless high collision energies (>40 eV) are applied.
Comparative Data Presentation
To select the appropriate analytical approach, researchers must weigh the volatility of the compound against the required structural data.
| Analytical Feature | GC-EI-MS (Hard Ionization) | LC-ESI-MS/MS (Soft Ionization + CID) |
| Ionization Energy | 70 eV (Fixed) | Variable (Typically <5 eV at source) |
| Precursor Ion Species | Radical Cation [M]⁺• | Even-electron[M+H]⁺ or [M-H]⁻ |
| Dominant CF3 Cleavage | Radical loss: [M - •CF3]⁺ (m/z -69) | Neutral loss:[M+H - HF]⁺ (m/z -20) |
| Ring Cleavage Probability | High (Facile loss of HCN) | Low (Requires high CID energy) |
| Isomeric Differentiation | Poor (High energy homogenizes fragments) | Excellent (Sensitive to spatial ortho-effects) |
| Best Application | Volatile, low-mass intermediates | Polar, high-mass clinical drug candidates |
Regioisomer Differentiation: The 3-CF3 vs. 5-CF3 Dilemma
The most critical application of MS/MS in this field is distinguishing between 1-substituted-3-trifluoromethylpyrazoles and 1-substituted-5-trifluoromethylpyrazoles. This differentiation relies entirely on spatial causality and steric-driven fragmentation 5.
-
The 5-CF3 Isomer (Ortho-Effect): In the 5-position, the –CF3 group is sterically crowded against the N1-substituent (e.g., an aryl ring). Under CID, this proximity facilitates a highly diagnostic "ortho-effect." A fluorine atom from the –CF3 group abstracts a proton from the adjacent N1-aryl ring, expelling neutral HF (20 Da) and forming a stable, fused tricyclic cation. Observation of a dominant [M+H - 20]⁺ peak at low collision energies is the definitive hallmark of a 5-CF3 pyrazole.
-
The 3-CF3 Isomer: In the 3-position, the –CF3 group is physically distant from the N1-substituent. The spatial requirements for the ortho-effect are not met. Consequently, the loss of HF is either entirely absent or occurs at a significantly lower abundance, requiring much higher activation energy.
Visualization: Analytical Workflow
Fig 1: MS/MS decision workflow for structural elucidation of CF3-pyrazole regioisomers.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. If the validation checks fail, the system must be recalibrated before proceeding.
Protocol A: LC-ESI-CID-MS/MS for Regioisomer Elucidation
-
Sample Preparation: Dissolve the purified pyrazole in Methanol/Water (1:1 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, maximizing the yield of [M+H]⁺ ions.
-
Sample Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source.
-
Precursor Isolation (Validation Check): Isolate the theoretical [M+H]⁺ m/z in Q1.
-
Validation: Verify that the isotopic distribution matches the theoretical pattern (e.g., M+1, M+2 contributions from ¹³C). If mass accuracy deviates by >5 ppm, recalibrate the mass analyzer.
-
-
CID Energy Ramping: Using Argon as the collision gas in Q2, ramp the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.
-
Validation: Monitor the survival yield of the precursor ion. The optimal CE for structural elucidation is achieved when the precursor peak intensity drops to 10–20% of its initial value.
-
-
Product Ion Scanning: Scan Q3 from m/z 50 to the precursor mass. Identify the presence or absence of the diagnostic [M+H - 20]⁺ peak to assign the 5-CF3 or 3-CF3 structure, respectively.
Protocol B: GC-EI-MS for Volatile Pyrazole Intermediates
-
Vaporization: Inject 1 µL of the sample (dissolved in Hexane or Dichloromethane) into the GC inlet maintained at 250°C.
-
Electron Bombardment (Validation Check): The eluate enters the ionization source and is bombarded with a 70 eV electron beam.
-
Validation: Ensure the source temperature is strictly maintained at 230°C. Lower temperatures will cause cold spots, leading to peak tailing and artificial thermal degradation, invalidating the fragmentation pattern.
-
-
Mass Analysis: Scan the mass range from m/z 40 to 500. Identify the molecular ion [M]⁺• (often low abundance) and the primary diagnostic fragments at[M - 69]⁺ (loss of •CF3) and m/z 69 (CF3⁺ cation).
References
-
Benchchem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS).2
-
Benchchem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Characteristic ESI-MS/MS Fragmentations.4
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.1
-
ResearchGate. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways.5
-
Benchchem. Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation.3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]
- 3. Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate | 6833-82-5 | Benchchem [benchchem.com]
- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Trifluoromethyl vs. Methyl Substituted Pyrazoles in Medicinal Chemistry
Executive Summary
The Strategic Pivot: In medicinal chemistry, the substitution of a methyl group (
Verdict:
-
Choose Methyl (
): When solubility is a limiting factor, steric bulk must be minimized, or the target requires a hydrogen bond acceptor at the pyrazole nitrogen. -
Choose Trifluoromethyl (
): To increase metabolic stability (blocking CYP450 oxidation), enhance membrane permeability (lipophilicity), or increase the acidity of the pyrazole NH to strengthen interactions with basic residues (e.g., Arginine) in the binding pocket.
Part 1: Physicochemical & Mechanistic Profiling
The bioactivity differences between methyl and trifluoromethyl pyrazoles are not random; they are predictable consequences of three physicochemical pillars: Electronics, Sterics, and Lipophilicity.
Electronic Modulation & Acidity (The pKa Shift)
The most overlooked impact of the
-
Methyl Pyrazoles: Electron-donating (
). The pyrazole ring remains electron-rich. The pyridinic nitrogen (N2) is a decent base (pKa of conjugate acid ). The NH (N1) is a very weak acid (pKa ). -
Trifluoromethyl Pyrazoles: Strongly electron-withdrawing. This depletes electron density from the ring.
-
Effect 1: The basicity of the pyridinic nitrogen drops effectively to zero (non-basic).
-
Effect 2: The acidity of the pyrrolic NH increases dramatically. The pKa drops from
to . -
Biological Consequence: At physiological pH, a significant fraction of
pyrazoles may exist as the deprotonated anion, or form much stronger hydrogen bonds with basic amino acid residues (e.g., Arg513 in COX-2) compared to their methyl counterparts.
-
Metabolic Stability (The Fluorine Shield)
-
Methyl Group: A "metabolic soft spot." Benzylic-like oxidation by CYP450 enzymes often converts the pyrazole-methyl into a hydroxymethyl (
) or carboxylic acid ( ), leading to rapid clearance. -
Trifluoromethyl Group: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. It renders the position metabolically inert, extending the drug's half-life (
).
Lipophilicity & Sterics[1]
-
Lipophilicity (
): Replacing with typically increases by 0.6 to 1.2 units . This aids in crossing the blood-brain barrier or cell membranes but increases the risk of non-specific protein binding. -
Steric Volume: The Van der Waals volume of
( ) is roughly double that of ( ) and is bioisosteric to an isopropyl group, not a methyl group.
Data Summary Table
| Feature | Methyl Pyrazole ( | Trifluoromethyl Pyrazole ( | Bio-Impact |
| Electronic Effect | Electron Donating ( | Electron Withdrawing ( | Modulates H-bond strength |
| NH Acidity (pKa) | stronger H-bond donor | ||
| Metabolic Fate | Oxidation prone (CYP450) | Metabolically Inert | Extends Half-life |
| Lipophilicity | Moderate | High (+0.8 | Increases Permeability |
| Steric Size | Small ( | Medium ( | Fits hydrophobic pockets |
Visualization: The Decision Logic (Graphviz)
Caption: Decision logic for substituting Methyl vs. Trifluoromethyl groups based on ADME/Tox liabilities.
Part 2: Case Study – Celecoxib & COX-2 Selectivity[3][4][5]
The development of Celecoxib (Celebrex) provides the definitive proof-of-concept for the superiority of
-
The Target: Cyclooxygenase-2 (COX-2) has a distinct "side pocket" that is absent in COX-1 (which has a bulky Isoleucine residue blocking it).
-
The Design: The pyrazole core of Celecoxib bears a 3-trifluoromethyl group.[1][2][3][4]
-
The Interaction:
-
Selectivity: The bulky
group fits snugly into the hydrophobic side pocket of COX-2. A group would be too small to exploit this pocket fully, reducing binding energy. -
Electrostatics: The
group withdraws electrons, acidifying the pyrazole system. This facilitates a critical electrostatic interaction (or hydrogen bond network) with Arg513 , a residue unique to the COX-2 pocket.
-
-
Experimental Evidence: Analogues where the
is replaced by show a drastic reduction in COX-2 selectivity (selectivity index drops from >300 to <5), proving the is not just a space-filler, but an electronic anchor.
Part 3: Experimental Protocols (Synthesis & Assay)
A. Regioselective Synthesis of Trifluoromethyl Pyrazoles
The Challenge: Reacting a hydrazine with a trifluoromethyl-
Protocol: Synthesis of 3-Methyl-5-Trifluoromethyl-Pyrazole Note: This protocol favors the 5-CF3 isomer when using methylhydrazine due to kinetic control.
-
Reagents:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Solvent: Ethanol (anhydrous)
-
-
Procedure:
-
Step 1: Dissolve 1,1,1-trifluoro-2,4-pentanedione in ethanol at
. -
Step 2: Add Methylhydrazine dropwise. Critical: The
-methyl nitrogen is more nucleophilic and attacks the most electrophilic carbonyl (adjacent to the group). -
Step 3: Stir at Room Temperature for 2 hours, then reflux for 1 hour to ensure cyclization.
-
Step 4: Evaporate solvent. Purify via column chromatography (Hexane/EtOAc).
-
-
Validation:
- NMR: Distinct shift for 5-CF3 vs 3-CF3 isomers. 5-CF3 signal is typically downfield compared to 3-CF3.[5]
B. Determination of Pyrazole pKa (Spectrophotometric Method)
Because the pKa shift is the primary electronic differentiator, measuring it is crucial.
-
Preparation: Prepare a
solution of the pyrazole in a mixed buffer system (citrate-phosphate-borate) covering pH 2 to 12. -
Measurement: Record UV-Vis spectra (200–400 nm) at each pH step (0.5 unit increments).
-
Analysis: The
pyrazole will show a bathochromic shift (red shift) upon deprotonation of the NH. Plot Absorbance vs. pH to determine the inflection point (pKa).-
Expected Result:
pyrazole pKa (no shift observed in standard range). pyrazole pKa .[6]
-
Visualization: Synthesis Workflow (Graphviz)
Caption: Workflow for the regioselective synthesis of trifluoromethyl pyrazoles.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2008). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
López, S. E., et al. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. Journal of Fluorine Chemistry.
-
BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 6. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE | 10010-93-2 [chemicalbook.com]
IR spectroscopy characteristic peaks of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
An in-depth structural verification of fluorinated heterocyclic compounds requires a nuanced understanding of vibrational spectroscopy. As a Senior Application Scientist, I have structured this guide to objectively compare the infrared (IR) spectral performance of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole against its non-fluorinated alternative, 4-phenyl-1H-pyrazole .
By dissecting the electronic effects of the trifluoromethyl (-CF₃) group and implementing a self-validating Attenuated Total Reflectance (ATR) FTIR protocol, researchers can definitively confirm structural identity and purity during drug development workflows.
Mechanistic Grounding: The Electronic Effect of the Trifluoromethyl Group
To understand the spectral differences between 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole and 4-phenyl-1H-pyrazole, we must first analyze the structural causality driven by the -CF₃ group.
The -CF₃ moiety is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the adjacent phenyl ring. This electron depletion propagates through the conjugated system into the pyrazole core. Consequently, the electron density around the pyrazole's C=N and C=C bonds is reduced, which slightly increases their force constants. In IR spectroscopy, a higher force constant translates directly to a higher vibrational frequency, resulting in a measurable "blue shift" (higher wavenumbers) for these functional groups compared to the non-fluorinated analog[1].
Furthermore, the three C-F bonds are highly polarized. Because the intensity of an IR absorption band is directly proportional to the square of the change in dipole moment during the vibration, the C-F stretching modes produce exceptionally intense peaks that completely dominate the fingerprint region[2].
Comparative Spectral Analysis
The table below summarizes the quantitative IR spectral shifts, objectively comparing the fluorinated product against the unsubstituted alternative.
| Vibrational Mode | 4-phenyl-1H-pyrazole (Alternative) | 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole | Intensity & Structural Causality |
| N-H Stretch (Pyrazole) | 3150 – 3350 cm⁻¹ | 3170 – 3400 cm⁻¹ | Medium-Broad: Broadened by intermolecular H-bonding in the solid state[3]. Slightly shifted due to the -I effect of the CF₃ group altering the hydrogen-bond network. |
| C-H Stretch (Aromatic) | 3000 – 3100 cm⁻¹ | 3020 – 3120 cm⁻¹ | Weak-Medium: Standard sp² C-H stretching. |
| C=N Stretch (Pyrazole) | 1500 – 1550 cm⁻¹ | 1520 – 1580 cm⁻¹ | Medium: Blue-shifted in the fluorinated analog due to decreased electron density in the heterocyclic ring[4]. |
| C-F Stretch (Asymmetric) | Absent | 1110 – 1180 cm⁻¹ | Very Strong: Massive dipole moment change during vibration. This is the primary diagnostic identifier for the -CF₃ group[2]. |
| C-F Stretch (Symmetric) | Absent | 1320 – 1350 cm⁻¹ | Strong: Symmetric breathing mode of the CF₃ group[1]. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
Traditional KBr pellet methods introduce hygroscopic moisture, which absorbs strongly in the 3300–3400 cm⁻¹ region. This ambient water artifact directly masks the critical pyrazole N-H stretch, leading to ambiguous structural assignments[3].
To eliminate this variable, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This method is designed as a self-validating system : by mandating a strict background validation step, we ensure that any peak observed in the N-H region is inherently free from environmental moisture artifacts.
Step-by-Step Workflow
-
System Initialization & Cleaning: Wipe the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Causality: Removes cross-contamination from previous organic residues.
-
Background Validation (The Self-Validating Step): Acquire a background spectrum (32 scans, 4000-400 cm⁻¹) of the empty crystal. Critical Check: The software must verify a flat baseline. If a broad peak at ~3400 cm⁻¹ (H₂O) or a sharp doublet at ~2350 cm⁻¹ (CO₂) is detected, the system fails the validation and prompts a reclean. This guarantees that subsequent N-H signals are genuine.
-
Sample Application: Deposit 1-2 mg of neat, solid 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole directly onto the center of the diamond crystal. Causality: Analyzing the neat solid prevents solvent or matrix (KBr) interference.
-
Pressure Application: Lower the pressure anvil until the integrated clutch clicks. Causality: The IR evanescent wave only penetrates ~0.5 to 2 micrometers above the crystal. High, uniform pressure forces the solid particles into this narrow optical field, maximizing the signal-to-noise ratio for high-frequency modes like the N-H stretch.
-
Data Acquisition & Processing: Collect 32 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm. Causality: Infrared light penetrates deeper at lower wavenumbers. ATR correction normalizes these depth-dependent intensity variations, making the spectrum directly comparable to standard transmission data.
Workflow Visualization
Figure 1: Self-Validating ATR-FTIR workflow ensuring artifact-free spectral acquisition.
References
- An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole deriv
- Vibrational Studies Of Trifluoromethyl Benzene Derivatives III:3A4FB And 3A4CB Benzotrifluorides - IJCRT.org.
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - DergiPark.
Sources
metabolic stability comparison of fluorinated vs non-fluorinated pyrazoles
Topic: Metabolic Stability Comparison of Fluorinated vs. Non-Fluorinated Pyrazoles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it frequently presents a "metabolic soft spot" that compromises in vivo half-life (
Key Takeaway: Fluorination at the C4 position of the pyrazole ring typically increases metabolic stability by blocking Cytochrome P450 (CYP)-mediated oxidation and modulating physicochemical properties (pKa and logP) that influence Phase II conjugation (e.g., N-glucuronidation).
Mechanistic Comparison: The "Fluorine Effect"[1][2]
The metabolic divergence between non-fluorinated (H-pyrazole) and fluorinated (F-pyrazole) analogs is driven by three primary physicochemical alterations.
A. Blocking Oxidative Metabolism (Phase I)
-
Non-Fluorinated (C-H): The C4 position of the pyrazole ring is electron-rich and sterically accessible, making it a prime target for CYP450-mediated oxidation (aromatic hydroxylation). The resulting C4-hydroxy intermediate is often unstable, leading to ring opening or rapid clearance.
-
Fluorinated (C-F): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing the C4-hydrogen with fluorine renders this position inert to oxidative attack ("metabolic blocking").
B. Electronic Modulation & pKa (Phase II)
-
Basicity Reduction: Fluorine is highly electronegative (
). Its inductive effect withdraws electron density from the pyrazole nitrogen atoms. -
Impact on Glucuronidation: Unsubstituted pyrazoles are prone to N-glucuronidation (Phase II metabolism). By lowering the pKa of the pyrazole nitrogen (making it less basic/nucleophilic), fluorination can reduce the affinity for UDP-glucuronosyltransferases (UGTs), thereby slowing clearance.
C. Lipophilicity (LogP)[3]
-
Membrane Permeability: Fluorination typically increases lipophilicity (
). While this often improves membrane permeability, excessive lipophilicity can sometimes increase non-specific binding or intrinsic clearance via other pathways. The balance is critical.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of H- vs. F-pyrazoles.
Figure 1: Mechanistic divergence. Fluorine blocks C4-oxidation and attenuates N-glucuronidation by modulating electronic properties.
Comparative Performance Data
The following table summarizes the typical impact of C4-fluorination on key metabolic and physicochemical parameters. Data represents a synthesis of Structure-Activity Relationship (SAR) trends observed in kinase inhibitor and GPCR ligand discovery programs.
| Parameter | Non-Fluorinated Pyrazole (4-H) | Fluorinated Pyrazole (4-F) | Impact of Fluorination |
| Metabolic Soft Spot | High Liability (C4-H) | Blocked (C4-F) | Prevents Aromatic Hydroxylation |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Low to Moderate (< 20 µL/min/mg) | Extends Half-life ( |
| pKa (Conj. Acid) | ~2.5 (Basic N) | ~0.5 - 1.0 (Reduced Basicity) | Reduces N-Glucuronidation |
| Lipophilicity ( | Baseline | +0.2 to +0.4 units | Increases Permeability |
| CYP Inhibition ( | Variable | Potential Increase | Risk of Drug-Drug Interaction (DDI) |
Case Study Insight: Celecoxib & Kinase Inhibitors
-
Celecoxib: Utilizes a trifluoromethyl (
) group on the pyrazole. While not a direct C-F substitution, it illustrates the principle: the fluorinated group provides metabolic stability and selectivity that the methyl analog lacks. -
JAK Inhibitors: In specific series, replacing hydrogen with fluorine at metabolic soft spots has been shown to double plasma half-life by preventing oxidative clearance.[1]
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement of a fluorinated pyrazole, the Microsomal Stability Assay is the industry standard. This protocol measures the disappearance of the parent compound over time.
Materials
-
Test Compounds: Non-fluorinated and Fluorinated Pyrazole analogs (10 mM DMSO stock).
-
Biological Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for determining Intrinsic Clearance (
Protocol Steps
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes.
-
Pre-incubation: Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[2]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (with Internal Standard) to stop metabolism.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation:
-
Plot
vs. time. -
Slope
. - .
- .
-
Conclusion
Replacing a hydrogen atom with fluorine at the C4 position of a pyrazole ring is a high-probability strategy for lead optimization. It effectively:
-
Blocks CYP-mediated oxidation at the most reactive site.
-
Reduces N-glucuronidation liability by modulating pKa.
-
Increases metabolic half-life , often without disrupting ligand binding due to fluorine's small steric radius (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
However, researchers must monitor lipophilicity (
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]
-
Fustero, S., et al. (2011). Improved Metabolic Stability of Fluorinated Pyrazoles. Chemical Reviews.[1]
-
Wuxi AppTec. Metabolic Stability Assays: Microsomal Stability Protocol.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]
Sources
A Comparative Guide to the Definitive Structural Validation of 4-Arylpyrazoles: The Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an analytical step; it is the bedrock upon which successful research is built. The 4-arylpyrazole scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Consequently, the precise and accurate structural characterization of novel 4-arylpyrazole derivatives is paramount. While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone as the "gold standard," offering unambiguous and high-resolution insight into the atomic arrangement of a molecule.[2]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of 4-arylpyrazoles. We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to illustrate why X-ray crystallography is the definitive method for structural confirmation.
The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides a precise three-dimensional model of a molecule as it exists in a crystalline state.[2] The technique works by directing X-rays onto a single, high-quality crystal. The regularly spaced atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, scientists can calculate an electron density map and, from that, determine the exact position of every atom in the molecule.[3]
This method is unparalleled because it directly visualizes the molecular structure, providing precise measurements of bond lengths, bond angles, and torsional angles.[3][4] For complex molecules like substituted 4-arylpyrazoles, it can unambiguously determine the regiochemistry of substituents and the absolute configuration of chiral centers, a feat that can be challenging or impossible with other methods alone.[4]
Experimental Workflow: From Powder to Published Structure
The journey from a synthesized compound to a solved crystal structure is a multi-step process where meticulous technique is critical. The quality of the final structure is directly dependent on the quality of the crystal used for the experiment.[5]
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- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Comparative Guide to Elemental Analysis Standards for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The compound 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, a heterocyclic structure featuring a trifluoromethyl group, presents unique challenges in elemental analysis. This guide provides a comprehensive comparison of analytical standards and methodologies, offering field-proven insights and experimental data to ensure accurate and reliable results.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound. For pharmaceutical applications, it is a critical quality control step, ensuring the purity and identity of active pharmaceutical ingredients (APIs). The presence of the highly electronegative trifluoromethyl group in 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole can complicate standard analytical procedures, necessitating specialized approaches to achieve accurate results.
Theoretical Elemental Composition
A crucial first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula, C₁₀H₇F₃N₂. This provides a benchmark against which experimental data are compared.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 56.60 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.33 |
| Fluorine | F | 18.998 | 3 | 56.994 | 26.86 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.21 |
| Total | 212.174 | 100.00 |
Combustion Analysis: The Primary Technique for C, H, N
Combustion analysis is the most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1] The process involves the complete combustion of a sample in a high-oxygen environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂), which are then quantitatively measured.
However, the analysis of organofluorine compounds like 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole requires special consideration. The high strength of the C-F bond can lead to incomplete combustion, resulting in the formation of CF₂ which can be mistakenly detected as nitrogen, leading to erroneously low carbon and high nitrogen values.[2]
Mitigating Fluorine Interference
To counter these challenges, modern elemental analyzers employ specific strategies:
-
Specialized Reagents: The use of adsorbents in the combustion tube is a common and effective approach. For instance, magnesium oxide can be used to trap fluorine as HF, releasing the hydrogen for accurate measurement.[2] Some instrument manufacturers offer proprietary fluorine adsorbent mixtures, such as "FluoAdso," which is a mixture of different oxides placed in the hot zone of the oxidation reactor to react with fluorine compounds, thereby protecting the catalysts and the quartz reactor.[3]
-
Optimized Combustion Conditions: Ensuring a sufficiently high combustion temperature and an adequate supply of oxygen is crucial for the complete breakdown of the fluorinated molecule.
Experimental Workflow for Combustion Analysis
The following diagram illustrates a typical workflow for the combustion analysis of a fluorinated compound.
Caption: Workflow for Combustion-Based CHN Analysis of Fluorinated Compounds.
Comparative Experimental Data
| Compound | Theoretical C% | Experimental C% | Theoretical H% | Experimental H% | Theoretical N% | Experimental N% | Reference |
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | 40.01 | 40.04 | 3.36 | 3.35 | 18.66 | 18.70 | [4] |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 65.85 | 65.96 | 3.38 | 3.43 | 8.53 | 8.46 | [3] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | 44.00 | 43.87 | 1.74 | 1.79 | 6.04 | 5.96 | [5] |
These results demonstrate that with appropriate methodologies, combustion analysis can yield highly accurate and precise data for trifluoromethyl-containing pyrazole derivatives.
Complementary Techniques for Elemental Impurity Analysis
While combustion analysis is the gold standard for determining the primary elemental composition (C, H, N), regulatory bodies like the USP and ICH mandate the control of elemental impurities in pharmaceutical products.[6][7][8] For this purpose, plasma-based spectroscopic techniques are recommended.[7]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS)
ICP-OES and ICP-MS are powerful techniques for quantifying trace levels of elemental impurities.[6] The choice between them often depends on the required detection limits, with ICP-MS offering significantly higher sensitivity.[9]
The workflow for ICP analysis involves sample digestion to bring the elements into a solution, followed by nebulization into the plasma, and subsequent detection.
Caption: General Workflow for ICP-OES/MS Elemental Impurity Analysis.
Method Validation
For use in a regulated environment, any analytical method for elemental analysis must be validated according to ICH Q2(R1) guidelines.[6] Key validation parameters include:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Conclusion
For the elemental analysis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, a multi-faceted approach is recommended. Combustion analysis, with modifications to mitigate fluorine interference, remains the primary and most accurate method for determining the C, H, and N content. This should be complemented by ICP-OES or ICP-MS for the quantification of trace elemental impurities as required by pharmaceutical regulations. The choice of the specific analytical instrumentation and methodology should be guided by the required level of sensitivity and the intended application, with all methods being rigorously validated to ensure data integrity.
References
-
ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved from [Link]
-
MDPI. (2022, March 21). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Retrieved from [Link]
-
Malvern Panalytical. (2024, August 15). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. Retrieved from [Link]
-
Scientist Live. (2013, March 24). CHN determination of highly fluorinated organic compounds. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Combustion analysis – Knowledge and References. Retrieved from [Link]
-
SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
IUCr. (n.d.). Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Thieme. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
MDPI. (2010, October 25). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of trifluoromethyl-containing vicinal chlorohydrins and dichlorides via Mn-mediated chlorohydroxylation and dichlorination of α-(trifluoromethyl)styrenes. Retrieved from [Link]
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Safety Operating Guide
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
As specialized heterocyclic building blocks become increasingly prevalent in drug discovery and agrochemical development, laboratory professionals must adapt to the unique environmental and toxicological challenges these compounds present. 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is a prime example of a biologically active core (pyrazole) paired with a highly persistent functional group (trifluoromethyl).
This guide provides researchers, scientists, and EHS professionals with a self-validating, step-by-step operational and disposal methodology, grounded in the latest environmental regulatory frameworks.
Chemical Profile and Mechanistic Risk Assessment
To safely handle and dispose of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, one must first understand the causality behind its hazards:
-
Lipophilicity and Biological Permeability: The pyrazole ring is a well-documented pharmacophore known for its interaction with various biological targets. The addition of the trifluoromethyl (-CF3) group significantly enhances the molecule's lipophilicity. This increases cellular membrane permeability, which, while beneficial for drug efficacy, drastically elevates the risk of dermal and systemic absorption in an occupational setting.
-
Environmental Persistence (The C-F Bond): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, requiring approximately 485 kJ/mol to cleave. This renders the -CF3 group highly resistant to natural degradation pathways, including hydrolysis, photolysis, and microbial metabolism. Consequently, waste containing this compound must be managed with the same rigorous environmental safeguards as per- and polyfluoroalkyl substances (PFAS) to prevent persistent environmental contamination [1].
Operational Plan: Safe Handling Methodology
To ensure personnel safety and prevent accidental environmental release, all experimental workflows must adhere to the following step-by-step protocol:
Step 1: Engineering Controls & Ventilation Perform all weighing, transferring, and chemical reactions within a certified chemical fume hood maintaining a minimum face velocity of 80–100 feet per minute (fpm). Causality: The aerodynamic diameter of fine, lipophilic chemical powders can lead to rapid aerosolization. A calibrated fume hood ensures that airborne particulates are captured at the source, mitigating inhalation risks.
Step 2: Advanced PPE Selection Equip personnel with a fully fastened lab coat, chemical splash goggles, and double-layered nitrile gloves. Causality: Because the -CF3 group enhances dermal penetration, double-gloving provides a critical fail-safe. If the outer glove is compromised by a carrier solvent (e.g., DMSO, DMF, or DCM), the inner glove acts as a barrier, granting the user time to safely doff the contaminated layer without skin exposure.
Step 3: Anti-Static Transfer Protocol Utilize anti-static weighing boats and grounded spatulas during mass transfer. Causality: Fluorinated powders frequently accumulate static charges, causing them to repel from standard plastic surfaces and aerosolize into the breathing zone. Grounding the equipment neutralizes this charge, ensuring precise mass transfer and preventing workspace contamination.
Disposal Plan: Step-by-Step Methodology
The disposal of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is governed by the principles of halogenated waste management and aligns with the EPA's 2024 Interim Guidance on the Destruction and Disposal of PFAS [2].
Step 1: Strict Waste Segregation Isolate any waste containing this compound (including contaminated solvents, reaction mixtures, and solid consumables) into a designated "Halogenated Organic Waste" stream. Causality: Mixing halogenated waste with non-halogenated waste fundamentally complicates the destruction process. Halogenated compounds require specialized, high-temperature thermal destruction to break the C-F bonds and prevent the formation of toxic byproducts such as hydrogen fluoride (HF) gas[3].
Step 2: Primary Containment Collect the waste in chemically inert High-Density Polyethylene (HDPE) containers. Fill the container to a maximum of 80% of its total volume. Causality: HDPE provides superior chemical resistance to the organic solvents typically used in pyrazole chemistry. Leaving 20% headspace accommodates the thermal expansion of dissolved solvents, preventing dangerous pressure buildup and container rupture.
Step 3: Regulatory Hazard Labeling Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Compounds)." Causality: Accurate labeling is a strict regulatory requirement that informs downstream disposal facilities of the specific thermal destruction parameters and acid-gas scrubbing required for fluorinated materials [4].
Step 4: Interim Storage Store the sealed waste container in a designated secondary containment tray within a well-ventilated, secure accumulation area. Causality: Secondary containment captures any catastrophic failure of the primary vessel. Under the Resource Conservation and Recovery Act (RCRA), interim storage for large quantity generators must not exceed 90 days [5].
Step 5: Final Destruction and Disposal Coordinate with your institution's Environmental Health and Safety (EHS) office to route the waste to a permitted RCRA Subtitle C hazardous waste facility. Causality: The EPA recommends Subtitle C landfills or high-temperature thermal destruction (incineration >1000°C) for highly concentrated fluorinated waste. These facilities possess the advanced engineering controls (e.g., leachate collection systems, thermal oxidizers) necessary to prevent the release of "forever chemicals" into the environment [2].
Quantitative Data Summary
The following table summarizes the critical operational parameters required for the safe handling and disposal of fluorinated pyrazole derivatives.
| Operational Parameter | Specification | Scientific Rationale |
| Fume Hood Face Velocity | 80 - 100 fpm | Captures aerosolized lipophilic powders during transfer. |
| Primary Containment | HDPE | Provides superior chemical resistance compared to standard plastics. |
| Maximum Container Fill | 80% Volume | Accommodates thermal expansion of dissolved organic solvents. |
| Interim Storage Limit | < 90 Days | Ensures compliance with RCRA regulations for hazardous waste accumulation. |
| Destruction Temperature | > 1000°C | Required to completely cleave the highly stable C-F bond (~485 kJ/mol). |
Disposal Workflow Visualization
Fig 1. Step-by-step laboratory disposal workflow for fluorinated pyrazole derivatives.
References
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS, US Environmental Protection Agency (EPA). [Link]
-
U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS, ALL4. [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS, Bergeson & Campbell, P.C. [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal, Baker Donelson. [Link]
Personal protective equipment for handling 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Handling 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole requires laboratory safety protocols that go significantly beyond standard chemical hygiene. As a highly specialized fluorinated aromatic intermediate used in pharmaceutical synthesis and agrochemical development, its unique physicochemical properties demand a causally-driven approach to personal protective equipment (PPE), operational handling, and environmental disposal.
This guide provides researchers and drug development professionals with a comprehensive, self-validating framework for safely managing this compound.
Mechanistic Risk Assessment & Toxicology
To design an effective safety protocol, one must first understand why this specific molecule poses elevated risks. The hazards of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole are dictated by two primary structural features:
-
Enhanced Lipophilicity and Dermal Penetration: The addition of a trifluoromethyl (
) group to the phenyl ring drastically increases the molecule's lipophilicity (LogP). This allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum. If dissolved in permeation-enhancing carrier solvents (e.g., DMSO, DMF, or Dichloromethane), the dermal absorption rate increases exponentially, escalating a localized irritation risk into a systemic toxicity hazard [1]. -
Bioreactivity of the Pyrazole Core: Pyrazole derivatives are biologically active, acting as hydrogen bond donors and acceptors that readily interact with enzymatic pathways. Acute exposure leads to severe skin, eye, and respiratory tract irritation (classified under STOT SE 3) [2].
-
Triboelectric Charging: Fluorinated powders are highly electronegative and prone to static charge accumulation. Dry handling without proper grounding can lead to sudden powder repulsion (aerosolization) or spark discharge.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard cotton lab coats and single-layer latex gloves are insufficient for handling lipophilic fluorinated organics. The following matrix outlines the mandatory PPE and the mechanistic justification for each selection [3].
| PPE Category | Material Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection (Inner) | Nitrile Rubber | Provides baseline tactile dexterity and an immediate physical barrier against dry powder. | |
| Hand Protection (Outer) | Neoprene or Butyl Rubber | Prevents rapid breakthrough of lipophilic fluorinated compounds and carrier solvents (e.g., DMSO). | |
| Eye/Face Protection | Polycarbonate Splash Goggles | ANSI Z87.1+ Rated | Prevents ocular absorption; lipophilic pyrazoles cause rapid, severe corneal damage upon contact. |
| Body Protection | Tyvek® or Teflon-coated Coat | Fluid-resistant rating | Prevents particulate adherence and solvent-assisted dermal penetration through standard porous cotton. |
| Respiratory Protection | N95 or P100 Particulate Filter | NIOSH-Approved | Required if weighing outside containment due to the high risk of powder aerosolization and inhalation toxicity. |
Step-by-Step Operational Protocol
Every protocol must be a self-validating system—meaning any failure in containment is immediately detectable and correctable before human exposure occurs.
Phase A: Pre-Operation Verification & Weighing
-
Airflow Validation: Verify the fume hood face velocity is operating between 80–120 fpm .
-
Self-Validation: Tape a small, 1-inch strip of a Kimwipe to the bottom inside edge of the sash; it must pull steadily inward without turbulent fluttering.
-
-
Anti-Static Preparation: Discharge static from your outer gloves and spatulas using an anti-static zero-ionizer. Use conductive or anti-static weighing boats.
-
Causality: The
group increases triboelectric charging. Eliminating static prevents the powder from "jumping" and aerosolizing into the breathing zone.
-
-
Mass Transfer: Weigh the 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole using a micro-spatula. Cap the source vial immediately before moving the weigh boat to the reaction vessel.
Phase B: Solubilization (Carrier Effect Mitigation)
-
Solvent Addition: If dissolving the compound in DMSO or DMF, add the solvent dropwise down the inner side of the vial rather than directly onto the powder bed.
-
Causality: Rapid addition can cause micro-boiling or aerosolization. Because DMSO acts as a carrier solvent, any splashed solution will rapidly carry the toxic pyrazole directly through the skin barrier.
-
-
Visual Confirmation: Observe the solution for complete dissolution. Ensure no exothermic runaway occurs before removing the vessel from the fume hood.
Spill Response and Decontamination Contingency
In the event of a breach in containment, follow this targeted response protocol:
-
Dermal Exposure: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will accelerate the dermal absorption of the fluorinated pyrazole.
-
Surface Spill (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the pyrazole. Apply a solvent in which the compound is moderately soluble (e.g., isopropanol) to an absorbent pad, and wipe from the outside of the spill toward the center (Wet-Wipe Method).
-
Decontamination Validation: Wash the area with a high-pH laboratory detergent to break down residual organics, followed by a final distilled water wipe.
Environmental Logistics and Disposal
Fluorinated compounds pose a severe environmental risk if disposed of improperly, as they resist natural degradation and can break down into persistent Per- and Polyfluoroalkyl Substances (PFAS) [4].
-
High-Temperature Incineration: Waste containing 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole must be disposed of via specialized high-temperature incineration (
). This extreme heat is required to ensure the complete cleavage of the highly stable Carbon-Fluorine (C-F) bonds. -
Waste Segregation: Never discharge into aqueous waste or general organic waste. Segregate strictly into clearly labeled "Halogenated Organic Waste" containers to ensure it is routed to the correct destruction facility.
Operational Safety Workflow
Operational Safety and Exposure Response Workflow for Fluorinated Pyrazole Derivatives.
References
1.1. Australian Industrial Chemicals Introduction Scheme (AICIS). June 26, 2023. 2.2. MilliporeSigma. 3.3. Benchchem. 4. 4. Danish Environmental Protection Agency. October 06, 2017.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
